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  • Product: 5-bromo-2-(1H-pyrazol-1-yl)aniline
  • CAS: 1134997-99-1

Core Science & Biosynthesis

Foundational

5-Bromo-2-(1H-pyrazol-1-yl)aniline: A Bifunctional Scaffold for Advanced Therapeutics and Materials

Executive Summary In modern drug discovery and materials science, the design of complex molecular architectures relies heavily on privileged building blocks that offer orthogonal reactivity. 5-Bromo-2-(1H-pyrazol-1-yl)an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the design of complex molecular architectures relies heavily on privileged building blocks that offer orthogonal reactivity. 5-Bromo-2-(1H-pyrazol-1-yl)aniline (CAS: 1134997-99-1) [1] represents a highly versatile, tri-functional scaffold. By integrating a nucleophilic primary amine, a hydrogen-bond-accepting pyrazole ring, and an electrophilic aryl bromide into a single compact framework, this molecule enables divergent synthetic pathways. This technical guide explores the structural profiling, de novo synthesis, orthogonal functionalization, and pharmacological applications of this critical intermediate.

Structural and Physicochemical Profiling

The utility of 5-bromo-2-(1H-pyrazol-1-yl)aniline [2] stems from its precise spatial arrangement. The aniline (-NH₂) and pyrazole moieties are positioned ortho to each other, creating a bidentate hydrogen-bonding network (donor-acceptor pair) that is highly prized in kinase inhibitor design. The bromine atom, positioned para to the pyrazole and meta to the amine, serves as an ideal vector for extending the molecule into hydrophobic pockets without sterically clashing with the hinge-binding core.

Table 1: Physicochemical Properties
PropertyValueStructural Significance
CAS Number 1134997-99-1Unique identifier for procurement and literature tracking.
Molecular Formula C₉H₈BrN₃Compact low-molecular-weight fragment (Lead-like).
Molecular Weight 238.08 g/mol Leaves ample "budget" for further functionalization (<500 Da rule).
LogP 2.217Optimal lipophilicity for membrane permeability.
TPSA 43.84 ŲExcellent for oral bioavailability and potential BBB penetration.
H-Bond Donors 1 (-NH₂)Critical for interacting with kinase hinge region carbonyls.
H-Bond Acceptors 3Pyrazole nitrogens serve as strong H-bond acceptors.
SMILES NC1=CC(Br)=CC=C1N2N=CC=C2Computational representation for in silico docking studies.

Strategic Synthetic Utility (Orthogonal Reactivity)

The true power of this scaffold lies in its orthogonal reactivity. Chemists can selectively functionalize the C1-amine or the C5-bromine without requiring exhaustive protection/deprotection strategies.

  • C1-Amine (Nucleophile): Readily undergoes acylation, reductive amination, or Buchwald-Hartwig amination.

  • C5-Bromine (Electrophile): Prime candidate for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Stille).

Reactivity Core 5-Bromo-2-(1H-pyrazol-1-yl)aniline (Bifunctional Scaffold) Amine C1-Amine Reactivity (Nucleophile) Core->Amine  Acylation/Alkylation Bromine C5-Bromine Reactivity (Electrophile) Core->Bromine  Pd-Catalyzed Amidation Amidation / Acylation (Peptide Coupling) Amine->Amidation Buchwald Buchwald-Hartwig Cross-Coupling Amine->Buchwald Suzuki Suzuki-Miyaura (Aryl-Aryl Coupling) Bromine->Suzuki Sonogashira Sonogashira (Alkyne Coupling) Bromine->Sonogashira

Orthogonal reactivity pathways of 5-bromo-2-(1H-pyrazol-1-yl)aniline.

De Novo Synthesis Workflow

While commercially available, synthesizing the core scaffold in-house is often required for isotopic labeling or derivative generation. The most robust route involves a Nucleophilic Aromatic Substitution (S_NAr) followed by a chemoselective reduction.

Protocol 1: Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)aniline

Objective: Construct the core scaffold from 4-bromo-1-fluoro-2-nitrobenzene.

Step 1: S_NAr with Pyrazole

  • Setup: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and pyrazole (1.1 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add K₂CO₃ (2.0 eq). Causality: K₂CO₃ is a mild, non-nucleophilic base that deprotonates pyrazole, enhancing its nucleophilicity without causing side-reactions with the aryl fluoride.

  • Reaction: Heat to 80°C for 4 hours under nitrogen.

  • Workup: Cool to room temperature, dilute with water, and extract with EtOAc. Wash the organic layer with brine (5x) to remove DMF. Dry over Na₂SO₄ and concentrate to yield 1-(4-bromo-2-nitrophenyl)-1H-pyrazole.

Step 2: Chemoselective Nitro Reduction

  • Setup: Dissolve the intermediate (1.0 eq) in a 4:1 mixture of EtOH/H₂O (0.2 M).

  • Reagent Addition: Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq). Causality: Standard catalytic hydrogenation (Pd/C, H₂) will cause hydrodebromination (loss of the C5-bromine). The Fe/NH₄Cl system provides a mild, chemoselective reduction of the nitro group to an amine while leaving the aryl bromide completely intact.

  • Reaction: Reflux at 80°C for 2 hours.

  • Workup: Filter hot through a pad of Celite to remove iron oxides. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, extract, dry, and purify via silica gel chromatography to yield the title compound.

Detailed Experimental Protocols for Functionalization

Once the core is established, it can be functionalized to build complex libraries.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Objective: Append an aryl/heteroaryl group at the C5 position.

  • Preparation: In an oven-dried Schlenk tube, combine 5-bromo-2-(1H-pyrazol-1-yl)aniline (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Causality: The bidentate dppf ligand forms a highly stable, sterically demanding palladium complex that resists deactivation by the adjacent free amine and pyrazole nitrogens, ensuring high turnover numbers.

  • Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v). Causality: Water is essential to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex, which accelerates the transmetalation step.

  • Execution: Purge with N₂ (3x) and heat at 90°C for 12 hours.

  • Isolation: Cool, dilute with EtOAc, wash with water and brine, dry over MgSO₄, and purify via flash chromatography.

Protocol 3: Amide Coupling at C1

Objective: Form an amide bond at the primary amine.

  • Pre-activation: Dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes. Causality: HATU generates a highly reactive OAt-ester intermediate. DIPEA is used as it is sterically hindered and non-nucleophilic, preventing unwanted side reactions.

  • Coupling: Add 5-bromo-2-(1H-pyrazol-1-yl)aniline (1.0 eq) to the mixture.

  • Execution: Stir at room temperature for 4–6 hours. The electron-withdrawing nature of the para-bromine slightly reduces the nucleophilicity of the aniline, making the highly reactive HATU necessary over milder reagents like EDC/HOBt.

  • Isolation: Quench with water, extract with DCM, wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate.

Pharmacological Applications: Kinase Inhibitor Design

In medicinal chemistry, the ortho-pyrazole-aniline motif is a recognized "privileged scaffold" for targeting the ATP-binding site of kinases [3]. The geometry of the molecule perfectly mimics the hydrogen-bonding face of the adenine ring in ATP.

  • The C1-Amine acts as a hydrogen-bond donor to the backbone carbonyl of the kinase hinge region.

  • The C2-Pyrazole (N2) acts as a hydrogen-bond acceptor from the backbone amide NH of the hinge.

  • The C5-Bromine acts as a synthetic vector, directing subsequent functional groups (via Suzuki coupling) deep into the hydrophobic pocket II (often exploiting the DFG-out conformation for Type II inhibitors).

Pharmacophore Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Pyrazole C2-Pyrazole (N2) H-Bond Acceptor Hinge->Pyrazole Donates H to Pyrazole N2 NH2 C1-Aniline (-NH2) H-Bond Donor NH2->Hinge Donates H to Carbonyl Bromine C5-Bromine (-Br) Hydrophobic Vector Pocket Hydrophobic Pocket II (DFG-out or deep pocket) Bromine->Pocket Halogen Bonding / Steric Fill

Pharmacophore mapping of the pyrazole-aniline motif in a kinase hinge region.

By utilizing 5-bromo-2-(1H-pyrazol-1-yl)aniline as a starting point, drug development professionals can rapidly generate diverse libraries of highly potent, target-specific kinase inhibitors with optimal physicochemical properties.

References

Exploratory

Physicochemical Profiling and Characterization Workflows of 5-Bromo-2-(1H-pyrazol-1-yl)aniline in Drug Discovery

Executive Summary The compound 5-bromo-2-(1H-pyrazol-1-yl)aniline (CAS: 1134997-99-1) represents a highly versatile, privileged scaffold in modern medicinal chemistry[1][2]. Featuring a bi-aryl-like system composed of an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-2-(1H-pyrazol-1-yl)aniline (CAS: 1134997-99-1) represents a highly versatile, privileged scaffold in modern medicinal chemistry[1][2]. Featuring a bi-aryl-like system composed of an aniline core substituted with a pyrazole ring and a bromine atom, it serves as a critical synthetic intermediate for developing kinase inhibitors, epigenetic modulators, and other targeted therapeutics[3][4]. This technical guide provides an in-depth analysis of its physicochemical properties, the electronic causality dictating its behavior, and self-validating experimental protocols for its characterization.

Structural and Electronic Analysis

Understanding the reactivity and ADME (Absorption, Distribution, Metabolism, and Excretion) trajectory of 5-bromo-2-(1H-pyrazol-1-yl)aniline requires a deep dive into its electronic distribution.

  • The Aniline Core (Basicity and Nucleophilicity): Unsubstituted aniline has a baseline pKa of ~4.6. However, in this molecule, the amine's basicity is heavily modulated by its substituents.

  • Ortho-Pyrazole Effect: The 1H-pyrazol-1-yl group at the C2 (ortho) position exerts a strong electron-withdrawing inductive effect (-I). Furthermore, the steric bulk of the pyrazole ring restricts the coplanarity of the amine group and hinders the solvation of the protonated ammonium species, fundamentally depressing the pKa.

  • Meta-Bromine Effect: The bromine atom at the C5 position acts as a meta-substituent relative to the amine. Halogens are electronegative and withdraw electron density via induction (-I effect). Without the ability to donate electrons via resonance to the meta position, the net effect is a further reduction in electron density at the nitrogen atom.

Table 1: Key Physicochemical Parameters
ParameterValueCausality / Implication
CAS Number 1134997-99-1[1]Unique identifier for procurement and registry.
Molecular Formula C9H8BrN3[1]Halogenated heteroaromatic system.
Molecular Weight 238.08 g/mol [1]Well within Lipinski's Rule of 5 (<500 Da), ideal for oral bioavailability.
LogP (Predicted) 2.217[1]Optimal lipophilicity for passive diffusion without excessive hydrophobic trapping.
TPSA 43.84 Ų[1]Excellent for membrane permeability; highly likely to cross the Blood-Brain Barrier (BBB) if required.
H-Bond Donors 1 (NH2 group)[1]Limits desolvation energy penalty during membrane transit.
H-Bond Acceptors 3[1]Provides sufficient interaction points for target binding (e.g., kinase hinge regions).

Synthetic Utility in Medicinal Chemistry

The strategic placement of functional groups on this scaffold allows for orthogonal synthetic diversification[4].

  • C5-Bromine: Serves as a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecule into complex bi-aryl or heteroaryl systems[3].

  • N1-Amine: Acts as a nucleophile for amidation, sulfonylation, or urea formation, often utilized to construct the solvent-exposed regions or hinge-binding motifs of kinase inhibitors[4].

Pathway Core 5-bromo-2-(1H-pyrazol-1-yl)aniline (Core Scaffold) Suzuki Suzuki-Miyaura Cross-Coupling (C5) Core->Suzuki Pd Catalyst Amidation Amide/Urea Formation (N1) Core->Amidation Acyl Chloride / Isocyanate Kinase Kinase Inhibitors (e.g., Aurora, BCR-Abl) Suzuki->Kinase Amidation->Kinase Epigenetic Epigenetic Modulators (e.g., HDAC) Amidation->Epigenetic

Synthetic diversification pathway of 5-bromo-2-(1H-pyrazol-1-yl)aniline in drug discovery.

Experimental Workflows for Physicochemical Characterization

To ensure high trustworthiness and reproducibility, the following self-validating protocols are recommended for empirical characterization.

Protocol 1: Determination of LogD (pH 7.4) via Shake-Flask LC-MS Method

Rationale: While the theoretical LogP is 2.217[1], empirical LogD at physiological pH is critical for ADME modeling. The shake-flask method coupled with LC-MS is chosen over UV-Vis because LC-MS provides mass-specific quantification, eliminating false readouts from UV-absorbing impurities. Self-Validation Mechanism: Inclusion of a known reference standard (e.g., Propranolol) ensures the partitioning system has reached true thermodynamic equilibrium.

Methodology:

  • Preparation: Prepare a 10 mM stock of 5-bromo-2-(1H-pyrazol-1-yl)aniline in LC-MS grade DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) by stirring vigorously for 24 hours, followed by phase separation.

  • Spiking: Add 10 µL of the analyte stock to 990 µL of the pre-saturated PBS/octanol mixture (1:1 v/v) in a glass vial. Add 10 µL of Propranolol stock as a System Suitability Test (SST).

  • Equilibration: Shake the vials at 300 rpm for 60 minutes at 25.0 ± 0.5 °C.

  • Phase Separation: Centrifuge at 3000 x g for 15 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous phases. Dilute appropriately with methanol and analyze via LC-MS/MS (MRM mode targeting the [M+H]+ ion at m/z 238.0 / 240.0 due to bromine isotopes).

  • Calculation: LogD=log10​(Peak Area in Octanol/Peak Area in Aqueous) . Validate the run by confirming the Propranolol LogD falls within the accepted range (1.1 - 1.3).

Protocol 2: pKa Determination via Potentiometric Titration

Rationale: Due to the poor aqueous solubility of the neutral form (LogP ~2.2), standard aqueous titration will fail due to precipitation. A co-solvent system (Methanol/Water) must be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.

Workflow Prep 1. Sample Prep Dissolve in Methanol/Water (e.g., 30%, 40%, 50%) Blank 2. Blank Titration Titrate background solvent to establish baseline Prep->Blank Analyte 3. Analyte Titration Titrate sample with standardized HCl/NaOH (pH 2 to 12) Blank->Analyte Bjerrum 4. Data Processing Generate Bjerrum plot (n-bar vs. pH) Analyte->Bjerrum pKa 5. pKa Extraction Yasuda-Shedlovsky extrapolation to 0% co-solvent Bjerrum->pKa

Self-validating potentiometric titration workflow for pKa determination.

Methodology:

  • Solvent Preparation: Prepare three co-solvent mixtures of Methanol/0.15M KCl (aqueous) at 30%, 40%, and 50% (v/v) methanol to maintain constant ionic strength.

  • Blank Titration: Titrate 10 mL of each blank co-solvent mixture using standardized 0.5 M HCl and 0.5 M NaOH at 25.0 °C under an Argon blanket (to exclude CO2). This creates the self-validating baseline.

  • Analyte Titration: Dissolve 5-bromo-2-(1H-pyrazol-1-yl)aniline to a concentration of 1 mM in each co-solvent mixture. Titrate using the exact same parameters as the blank.

  • Data Processing: Subtract the blank titration curve from the analyte curve to generate a Bjerrum plot (average number of bound protons vs. pH).

  • Extrapolation: Determine the apparent pKa (psKa) in each co-solvent ratio. Plot psKa vs. the reciprocal of the dielectric constant of the mixtures (Yasuda-Shedlovsky plot) and extrapolate to the dielectric constant of pure water to find the true aqueous pKa.

Conclusion

The physicochemical profile of 5-bromo-2-(1H-pyrazol-1-yl)aniline—characterized by a low molecular weight, optimal lipophilicity, and a highly modulated basicity—makes it an exceptionally drug-like scaffold. By employing rigorous, self-validating analytical workflows like LC-MS shake-flask partitioning and co-solvent potentiometry, drug development professionals can accurately map its ADME properties, ensuring highly predictable behavior during lead optimization.

References

  • Alam, M. A. "Pyrazole: an Emerging Privileged Scaffold in Drug Discovery". ResearchGate / Current Topics in Medicinal Chemistry. URL: [Link]

  • "Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics". National Center for Biotechnology Information (PMC). URL:[Link]

  • "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics". ACS Omega. URL: [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-Bromo-2-(1H-pyrazol-1-yl)aniline: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-bromo-2-(1H-pyrazol-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-bromo-2-(1H-pyrazol-1-yl)aniline, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its role as a versatile building block in the development of novel therapeutics. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize this compound in their drug discovery endeavors.

Core Chemical and Physical Properties

5-Bromo-2-(1H-pyrazol-1-yl)aniline is a substituted aniline derivative incorporating a pyrazole moiety. This unique structural combination imparts specific physicochemical properties that are advantageous for its application in the synthesis of complex molecular architectures.

PropertyValueSource
Molecular Weight 238.08 g/mol [1]
Molecular Formula C₉H₈BrN₃[1]
CAS Number 1134997-99-1[1]
Appearance Off-white to light yellow solid (predicted)
Purity ≥95% (commercially available)[1]
Storage Conditions Sealed in dry, 2-8°C[1]
SMILES Nc1cc(Br)ccc1n2cncc2[1]
Topological Polar Surface Area (TPSA) 43.84 Ų[1]
logP 2.217[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)aniline

The synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline can be achieved through established methods for N-arylation of pyrazoles. The most common and effective strategies involve transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination. These methods offer a reliable means of forming the crucial C-N bond between the aniline and pyrazole rings.

A representative synthesis of this compound is described in patent WO2008008237A1, which details the preparation of pyrazolyl-substituted anilines as intermediates for kinase inhibitors. While the full detailed protocol from the patent is not publicly available, a generalized procedure based on the principles of the Ullmann condensation is provided below.

Ullmann Condensation Approach

The Ullmann condensation is a classic method for the formation of C-N bonds and is particularly suitable for the synthesis of N-aryl heterocycles. This reaction typically involves the coupling of an aryl halide with an amine or an N-H containing heterocycle in the presence of a copper catalyst and a base at elevated temperatures.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2-bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline reaction_mixture Reaction at Elevated Temperature 2-bromo-5-fluoroaniline->reaction_mixture pyrazole Pyrazole pyrazole->reaction_mixture CuI Copper(I) Iodide (Catalyst) CuI->reaction_mixture K2CO3 Potassium Carbonate (Base) K2CO3->reaction_mixture DMF Dimethylformamide (Solvent) DMF->reaction_mixture product 5-Bromo-2-(1H-pyrazol-1-yl)aniline reaction_mixture->product

Caption: Generalized workflow for the synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline via Ullmann condensation.

Experimental Protocol (Representative):

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-fluoroaniline (1.0 eq.), pyrazole (1.2 eq.), copper(I) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Reaction Execution: Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x).

  • Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford 5-bromo-2-(1H-pyrazol-1-yl)aniline.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the aniline and pyrazole rings.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7d1HPyrazole H-5
~7.5d1HAniline H-6
~7.4dd1HAniline H-4
~7.2d1HAniline H-3
~6.4t1HPyrazole H-4
~5.0br s2H-NH₂
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Chemical Shift (δ, ppm)Assignment
~145Aniline C-2
~140Pyrazole C-5
~135Aniline C-1
~130Aniline C-4
~128Pyrazole C-3
~125Aniline C-6
~120Aniline C-5
~118Aniline C-3
~108Pyrazole C-4
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
3450-3300N-H stretching (amine)
3100-3000C-H stretching (aromatic)
1620-1580N-H bending (amine)
1600-1450C=C stretching (aromatic)
1300-1000C-N stretching
850-750C-H out-of-plane bending
600-500C-Br stretching
Mass Spectrometry (Predicted)

Mass spectrometry will confirm the molecular weight of the compound.

ParameterValue
Molecular Ion (M⁺) m/z 237/239 (due to bromine isotopes)
[M+H]⁺ m/z 238/240

Applications in Drug Discovery

The pyrazole moiety is considered a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] The combination of a pyrazole ring with a bromo-aniline scaffold makes 5-bromo-2-(1H-pyrazol-1-yl)aniline a highly valuable intermediate for the synthesis of a wide range of biologically active molecules. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

This compound is a key building block for the synthesis of various kinase inhibitors, which are a major class of targeted cancer therapeutics. The pyrazolyl-aniline core can effectively mimic the hinge-binding motif of ATP, enabling potent and selective inhibition of various kinases involved in cancer cell proliferation and survival.

G cluster_reactions Cross-Coupling Reactions cluster_products Derivative Classes cluster_applications Therapeutic Targets start 5-Bromo-2-(1H-pyrazol-1-yl)aniline suzuki Suzuki Coupling (with Boronic Acids) start->suzuki heck Heck Coupling (with Alkenes) start->heck sonogashira Sonogashira Coupling (with Alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (with Amines) start->buchwald aryl_derivatives Aryl/Heteroaryl Derivatives suzuki->aryl_derivatives alkenyl_derivatives Alkenyl Derivatives heck->alkenyl_derivatives alkynyl_derivatives Alkynyl Derivatives sonogashira->alkynyl_derivatives amino_derivatives Amino Derivatives buchwald->amino_derivatives kinase_inhibitors Kinase Inhibitors (e.g., for Oncology) aryl_derivatives->kinase_inhibitors other_targets Other Bioactive Molecules (e.g., for Inflammation, CNS disorders) alkenyl_derivatives->other_targets alkynyl_derivatives->other_targets amino_derivatives->kinase_inhibitors

Caption: The role of 5-bromo-2-(1H-pyrazol-1-yl)aniline as a versatile intermediate in the synthesis of diverse bioactive molecules.

Safety and Handling

Potential Hazards (Inferred):

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: May cause skin irritation.[3]

  • Eye Damage/Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Recommended Handling Procedures:

  • Use in a well-ventilated area or a fume hood.

  • Wear chemical-resistant gloves, a laboratory coat, and safety glasses with side shields.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

5-Bromo-2-(1H-pyrazol-1-yl)aniline is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis is accessible through well-established cross-coupling methodologies, and its structure provides a key scaffold for the development of a wide range of therapeutic agents, most notably kinase inhibitors. The ability to further functionalize the molecule at the bromine position allows for extensive SAR studies, making it an important tool for drug discovery and development professionals. As the demand for novel and targeted therapeutics continues to grow, the importance of key intermediates like 5-bromo-2-(1H-pyrazol-1-yl)aniline is set to increase.

References

  • Google Patents. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

  • MDPI. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. [Link]

Sources

Exploratory

The Architecture of Pyrazoles: A Privileged Scaffold in Modern Medicinal Chemistry

Introduction: The Rationale Behind the "Privileged" Designation In the lexicon of medicinal chemistry, a "privileged structure" refers to a molecular framework that demonstrates a disproportionately high frequency of bio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale Behind the "Privileged" Designation

In the lexicon of medicinal chemistry, a "privileged structure" refers to a molecular framework that demonstrates a disproportionately high frequency of biological activity across diverse, unrelated target classes[1]. The pyrazole ring—a five-membered aromatic heterocycle containing two adjacent nitrogen atoms (a 1,2-diazole configuration)—is the quintessential embodiment of this concept[1].

From a drug-design perspective, the pyrazole scaffold offers multiple vectors for substitution at the N- and C-positions (specifically C-3, C-4, C-5, and N-1), facilitating fine control over lipophilicity, electronic distribution, and steric profile[1]. The presence of a "pyrrole-like" nitrogen (N1) and a "pyridine-like" nitrogen (N2) allows the ring to act simultaneously as a hydrogen bond donor and acceptor, enabling robust interactions with a wide array of kinase hinge regions and receptor pockets[2]. Furthermore, its six-π-electron aromatic system imparts chemical robustness and resistance to metabolic degradation, directly addressing absorption, distribution, metabolism, excretion, and toxicity (ADMET) challenges[1][3].

Mechanistic Grounding: Pyrazoles as Kinase Inhibitors

The versatility of the pyrazole core is most evident in the realm of targeted oncology and immunology, specifically in the design of small-molecule kinase inhibitors. Pyrazole derivatives frequently serve as bioisosteric replacements for amides or imidazoles, preserving key pharmacophoric interactions while improving metabolic stability[1].

A premier example is Ruxolitinib , an oral kinase inhibitor that targets Janus kinases (JAK1 and JAK2)[4]. Dysregulated JAK signaling is a primary driver of myeloproliferative neoplasms such as polycythemia vera[4]. The pyrazole core of ruxolitinib inserts into the ATP-binding pocket of the JAK kinase, forming critical hydrogen bonds with the hinge region, thereby halting the downstream phosphorylation of STAT proteins and subsequent oncogenic gene transcription[4].

G Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Kinase Receptor->JAK Activates STAT STAT Phosphorylation JAK->STAT Phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Scaffold) Ruxolitinib->JAK Inhibits Nucleus Gene Transcription STAT->Nucleus Translocates

Fig 1: JAK/STAT signaling pathway inhibition by the pyrazole-based drug Ruxolitinib.

Similarly, Crizotinib utilizes a pyrazole core to target the anaplastic lymphoma kinase (ALK) and ROS1 tyrosine kinases, offering a highly personalized treatment vector for metastatic non-small cell lung cancer (NSCLC)[5][6].

Synthetic Methodologies: A Comparative Analysis

The selection of a synthetic route for pyrazole construction is a critical decision that impacts yield, purity, regioselectivity, and scalability. The two most prominent methodologies are the classical Knorr synthesis and modern 1,3-dipolar cycloadditions[7].

Quantitative Comparison of Synthesis Routes

To facilitate rational route selection, the following table summarizes the performance metrics of the primary pyrazole synthesis strategies:

Synthesis StrategyPrimary SubstratesTypical YieldRegioselectivityMechanistic Advantage
Knorr Synthesis [7]1,3-Dicarbonyls + Hydrazines70–90%Poor to Moderate (for unsymmetrical substrates)Highly scalable; rapid condensation driven by water loss.
1,3-Dipolar Cycloaddition [7]Nitrile Imines + Alkynes60–85%ExcellentConcerted[3+2] mechanism provides strict regiocontrol.
Chalcone Cyclization α,β-Unsaturated Carbonyls65–80%GoodIdeal for accessing 3,5-diarylpyrazoles.
Paal-Knorr Variation [7]1,4-Dicarbonyls + Hydrazines50–75%ModerateUseful for specific sterically hindered substitution patterns.

Experimental Protocol: Self-Validating Knorr Pyrazole Synthesis

As an Application Scientist, I emphasize that a protocol is only as robust as its built-in validation mechanisms. The following is a step-by-step methodology for the synthesis of a pyrazolone derivative (2,4-Dihydro-5-phenyl-3H-pyrazol-3-one) via a modified Knorr condensation[8]. This protocol is designed as a self-validating system, ensuring intermediate verification before downstream progression.

Reagents & Materials
  • Ethyl benzoylacetate (β-ketoester) - 3.0 mmol

  • Hydrazine hydrate - 6.0 mmol (Caution: Toxic, handle in fume hood)[8]

  • 1-Propanol (Solvent) - 3.0 mL

  • Glacial acetic acid (Catalyst) - 3 drops

Step-by-Step Methodology & Causality
  • Reaction Initiation (Condensation): In a 20-mL scintillation vial, combine 3 mmol of ethyl benzoylacetate and 6 mmol of hydrazine hydrate in 3 mL of 1-propanol. Add 3 drops of glacial acetic acid[8].

    • Causality: Acetic acid protonates the carbonyl oxygen of the ketone, increasing the electrophilicity of the carbon center. This significantly accelerates the initial nucleophilic attack by the highly reactive hydrazine to form the hydrazone intermediate[7][8].

  • Thermal Cyclization: Heat the reaction mixture on a stirring hot plate at approximately 100°C for 1 hour[8].

    • Causality: 1-Propanol is chosen over ethanol because its higher boiling point allows the reaction to reach the thermal threshold required to drive the intramolecular nucleophilic substitution (cyclization) of the second nitrogen onto the ester group, followed by the expulsion of ethanol to achieve the stable aromatic pyrazolone core[8].

  • In-Process Validation (TLC Checkpoint): After 1 hour, perform a 3-lane Thin Layer Chromatography (TLC) using 30% ethyl acetate / 70% hexane as the mobile phase. Spot the starting ketoester, a co-spot, and the reaction mixture[8].

    • Causality: This is the critical self-validation step. Quenching a reaction with unreacted starting material leads to complex downstream purification. If the ketoester spot is absent in the reaction lane, the reaction has reached completion. If present, continue heating.

  • Aqueous Quench & Isolation: Once TLC confirms completion, add 10 mL of distilled water to the hot reaction mixture while stirring[8].

    • Causality: The synthesized pyrazolone is highly aromatic and lipophilic, making it insoluble in highly aqueous environments. The addition of water forces the product to precipitate out of the 1-propanol solution, leaving unreacted hydrazine and acetic acid dissolved in the aqueous layer.

  • Filtration & Structural Verification: Isolate the precipitate via vacuum filtration using a Büchner funnel. Wash with cold water and air dry[8]. Verify the structure via Melting Point (MP) analysis and 1H-NMR.

Workflow Prep 1. Reagent Mixing (Acid Catalysis) React 2. Thermal Reflux (100°C, 1 hr) Prep->React TLC 3. TLC Validation (In-Process Check) React->TLC TLC->React Incomplete Quench 4. Aqueous Quench & Precipitation TLC->Quench Complete Verify 5. NMR / MP Verification Quench->Verify

Fig 2: Self-validating experimental workflow for Knorr pyrazole synthesis.

Conclusion

The pyrazole scaffold remains an indispensable tool in the medicinal chemist's arsenal. Its unique combination of hydrogen-bonding capability, structural rigidity, and synthetic accessibility allows it to act as a highly effective pharmacophore across multiple therapeutic areas. By deeply understanding the mechanistic pathways of both the biological targets (e.g., JAK/STAT, ALK) and the synthetic methodologies (e.g., Knorr condensation, 1,3-dipolar cycloaddition), researchers can continue to rationally design next-generation therapeutics that leverage this privileged structure.

References

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. Available at: [Link]

  • Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry - PMC (NIH). Available at: [Link]

  • Knorr Pyrazole Synthesis - Chem Help Asap. Available at: [Link]

  • U.S. Food and Drug Administration approval: crizotinib for treatment of advanced or metastatic non-small cell lung cancer - PubMed (NIH). Available at:[Link]

  • FDA Approves Crizotinib for ROS1-Positive Metastatic Non–Small Cell Lung Cancer - The ASCO Post. Available at: [Link]

  • Jakafi (Ruxolitinib): First FDA-Approved Medication for the Treatment of Patients with Polycythemia Vera - American Health & Drug Benefits. Available at:[Link]

Sources

Foundational

The Strategic Role of 5-Bromo-2-(1H-pyrazol-1-yl)aniline in Modern Medicinal Chemistry and Drug Synthesis

Introduction & Core Rationale In the landscape of modern drug discovery, the strategic selection of chemical intermediates dictates the efficiency of exploring novel chemical space. As a Senior Application Scientist, I f...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

In the landscape of modern drug discovery, the strategic selection of chemical intermediates dictates the efficiency of exploring novel chemical space. As a Senior Application Scientist, I frequently leverage 5-bromo-2-(1H-pyrazol-1-yl)aniline (CAS: 1134997-99-1) as a [1]. This fragment molecule provides an exceptional structural basis for the[2], particularly in the synthesis of complex fused heterocycles. Its unique architecture allows for orthogonal, regioselective functionalization, making it an indispensable tool for developing targeted therapeutics, most notably [3].

Physicochemical & Structural Profiling

The synthetic utility of 5-bromo-2-(1H-pyrazol-1-yl)aniline stems from its three distinct reactive vectors, which can be manipulated independently without the need for complex protecting group strategies[1].

Table 1: Structural Anatomy and Reactivity Profile
Property / FeatureValue / CharacteristicMechanistic Significance
CAS Number 1134997-99-1Unique identifier for the specific 5-bromo regioisomer[1].
Molecular Formula C₉H₈BrN₃ (MW: 238.08 g/mol )Provides a low-molecular-weight starting point ideal for Fragment-Based Drug Discovery (FBDD)[1].
Primary Amine (N1) Nucleophilic (-NH₂)Acts as a primary nucleophile for amidation, urea formation, or condensation with electrophiles (e.g., aldehydes) to form Schiff bases.
Pyrazole Ring (C2) Nitrogen-rich HeterocycleThe N2 nitrogen acts as an intramolecular nucleophile for cyclization, driving the formation of fused tricyclic systems[3].
C5-Bromine Handle Halogen VectorEnables orthogonal late-stage functionalization via Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig)[1].

Mechanistic Pathways for Functionalization

The true power of this intermediate lies in its capacity for divergent synthesis. By exploiting the differential reactivity of its functional groups, chemists can access vastly different chemical spaces from a single starting material.

  • Pathway A: Oxidative Cyclization. The spatial proximity of the aniline nitrogen and the pyrazole N2 allows for the rapid construction of pyrazolo[1,5-a]quinoxalines via condensation with aldehydes or orthoesters.

  • Pathway B: Palladium-Catalyzed Cross-Coupling. The C-Br bond serves as a robust handle for cross-couplings, enabling the extension of the pharmacophore.

  • Pathway C: Amidation. Direct functionalization of the aniline nitrogen yields N-acyl derivatives, common in hinge-binding motifs.

SyntheticPathways Core 5-Bromo-2-(1H-pyrazol-1-yl)aniline (CAS: 1134997-99-1) Cyclization Oxidative Cyclization (Aldehyde / Orthoester) Core->Cyclization Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Amidation Amidation / Urea Formation Core->Amidation Pyrazolo Pyrazolo[1,5-a]quinoxalines (Kinase Core) Cyclization->Pyrazolo Biaryl C5-Aryl Derivatives (Extended Pharmacophore) Suzuki->Biaryl Amide N-Acyl Derivatives (Hinge Binders) Amidation->Amide Pyrazolo->Suzuki Late-Stage Functionalization

Divergent synthetic workflows utilizing the 5-bromo-2-(1H-pyrazol-1-yl)aniline scaffold.

Application in Kinase Inhibitor Design

The pyrazolo[1,5-a]quinoxaline core, derived directly from the cyclization of 5-bromo-2-(1H-pyrazol-1-yl)aniline, is a highly effective motif for kinase inhibition[3]. Compounds based on this scaffold have demonstrated potent inhibitory activity against critical oncology targets, including [3] and [4].

Mechanistically, the pyrazolo[1,5-a]quinoxaline system acts as a rigid adenine mimetic. The pyrazole ring engages the kinase hinge region via critical hydrogen bonding, while the planar quinoxaline core occupies the hydrophobic adenine pocket[4]. The bromine-derived functional group (post-cross-coupling) typically projects outward into the solvent-exposed channel, allowing medicinal chemists to tune pharmacokinetic properties (e.g., solubility, half-life) without disrupting the primary target affinity[4].

BindingModel cluster_molecule Pyrazolo[1,5-a]quinoxaline Scaffold Kinase Kinase ATP Binding Pocket (e.g., EGFR / IKK1 / IKK2) PyrazoloRing Pyrazolo Ring (N-H Acceptor) PyrazoloRing->Kinase Hinge Region Hydrogen Bonding Quinoxaline Quinoxaline Core (Hydrophobic/Planar) Quinoxaline->Kinase Adenine Pocket Pi-Pi Stacking C5Subst C-Aryl/Amine Substituent (Derived from C5-Br) C5Subst->Kinase Solvent Exposed Region

Pharmacophore mapping of the pyrazolo[1,5-a]quinoxaline core within a kinase ATP pocket.

Validated Standard Operating Procedures (SOPs)

To ensure high-fidelity replication, the following protocols are designed as self-validating systems, embedding the causality behind each experimental choice.

SOP 1: One-Pot Oxidative Cyclization to Bromo-pyrazolo[1,5-a]quinoxaline

Rationale: The synthesis of the tricyclic core requires the condensation of the primary amine with an aldehyde to form an intermediate Schiff base, followed by an intramolecular nucleophilic attack by the pyrazole N2 nitrogen. An oxidant is required to restore aromaticity[3].

  • Schiff Base Formation: Charge a dry round-bottom flask with 5-bromo-2-(1H-pyrazol-1-yl)aniline (1.0 equiv) and the desired aryl aldehyde (1.1 equiv) in anhydrous ethanol (0.2 M). Add a catalytic amount of glacial acetic acid (0.1 equiv).

    • Causality & Validation: The acid protonates the carbonyl oxygen, increasing its electrophilicity. This is crucial because the aniline nitrogen's nucleophilicity is slightly attenuated by the electron-withdrawing meta-bromo group. The completion of the imine intermediate is monitored by the disappearance of the primary amine stretch (~3300-3400 cm⁻¹) in FTIR or via LC-MS.

  • Intramolecular Cyclization and Oxidation: Cool the reaction to room temperature and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv). Stir at room temperature for 4 hours.

    • Causality & Validation: The pyrazole N2 attacks the imine carbon, forming a non-aromatic dihydro-intermediate. DDQ acts as a hydride acceptor, driving the oxidative aromatization to yield the thermodynamically stable, fully conjugated system. Success is confirmed by a mass shift of -2 Da (loss of 2H) and the emergence of a fully aromatic system in ¹H NMR.

SOP 2: Regioselective Suzuki-Miyaura Cross-Coupling

Rationale: With the tricyclic core established, the retained bromine atom serves as the primary vector for expanding the molecule into the solvent-exposed region of the kinase pocket[4].

  • Reaction Assembly: In a Schlenk tube, combine the bromo-pyrazolo[1,5-a]quinoxaline derivative (1.0 equiv), an arylboronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-dioxane and water.

    • Causality: The biphasic solvent system ensures the solubility of both the organic substrates (dioxane) and the inorganic base (water), which is strictly required to activate the boronic acid into a reactive, nucleophilic boronate complex.

  • Degassing and Catalyst Addition: Sparge the mixture with Argon for 15 minutes. Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) active species. The dppf ligand provides a large bite angle, which accelerates the reductive elimination step, minimizing side reactions.

  • Coupling and Isolation: Heat the sealed tube at 90 °C for 6 hours.

    • Validation: The successful insertion of the palladium catalyst into the C-Br bond is the rate-limiting step. Conversion is tracked by HPLC, observing the shift to a more lipophilic peak (the biaryl product), while the absence of debrominated starting material confirms the efficiency of the cross-coupling.

References

  • Tebu-Bio. "2-(1H-pyrazol-1-yl)aniline - Fragment Molecule for Drug Discovery." Tebu-Bio Scientific Resources. Available at: [Link]

  • Moarbess, G., et al. "Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors." European Journal of Medicinal Chemistry, 138, 909-919 (2017). Available at:[Link]

  • Khan, A., et al. "Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment." Molecules (MDPI), 26(5), 1484 (2021). Available at:[Link]

Sources

Exploratory

Exploring the Chemical Space Around the Pyrazole Core: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Significance of the Pyrazole Scaffold The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Significance of the Pyrazole Scaffold

The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3][4][] Its remarkable versatility and privileged structural attributes have led to its incorporation into a multitude of approved therapeutics and clinical candidates, solidifying its status as a "privileged scaffold" in drug discovery.[1][2] This guide provides an in-depth exploration of the chemical space surrounding the pyrazole core, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the fundamental properties, synthetic strategies, and structure-activity relationships (SAR) that underpin the successful application of pyrazoles in medicine.

The metabolic stability of pyrazole derivatives is a key factor contributing to their prevalence in newly approved drugs.[2] This inherent stability, coupled with the ability to fine-tune physicochemical properties through substitution, makes the pyrazole nucleus an attractive starting point for the design of novel therapeutic agents.[6] From potent enzyme inhibitors to receptor antagonists, the pyrazole framework has demonstrated its capacity to interact with a wide array of biological targets, leading to treatments for cancer, inflammatory diseases, infectious agents, and more.[1][7][8]

I. Physicochemical and Electronic Properties of the Pyrazole Core

Understanding the intrinsic properties of the pyrazole ring is paramount to effectively harnessing its potential in drug design. Pyrazole is a colorless crystalline solid with a pyridine-like odor.[9] It is a weak base, and its aromaticity lies between that of other common heterocycles.[6][9]

A. Tautomerism and Reactivity

A crucial feature of unsymmetrically substituted pyrazoles is their existence as a mixture of two tautomers.[6] This tautomerization can influence the molecule's interaction with its biological target and can also lead to mixtures of isomers during synthetic modifications, particularly N-alkylation.[6] The ratio of these isomers is dependent on the substrate, electrophile, solvent, and base used.[6]

The pyrazole ring possesses two distinct nitrogen atoms: one pyrrole-like (N1) and one pyridine-like (N2).[9] The N1 nitrogen is generally unreactive but can be deprotonated by a base to form an anion, which is highly reactive towards electrophiles.[][9] The presence of two electronegative nitrogen atoms reduces the electron density at the C3 and C5 positions, making the C4 position the most susceptible to electrophilic attack.[][9][10] Conversely, the C3 and C5 positions are more prone to nucleophilic attack, although the ring is generally resistant to such reactions unless activated by strong electron-withdrawing groups.[4][10]

B. Spectroscopic Signature

The characteristic spectroscopic data for the parent pyrazole molecule provides a baseline for characterization:

  • ¹H NMR (in CCl₄): δ 7.61 (C3-H, C5-H), 6.31 (C4-H), 12.64 (N-H) ppm.[9]

  • ¹³C NMR (in CDCl₃): δ 134.3 (C3), 105.2 (C4), 135.3 (C5) ppm.[9]

  • UV (in ethanol): λmax at 210 nm.[9]

These values serve as a reference for confirming the successful synthesis of pyrazole derivatives, with substitutions causing predictable shifts in the spectra.

II. Synthetic Strategies for Accessing the Pyrazole Core

The construction of the pyrazole ring is a well-established field with a rich history of synthetic methodologies. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

A. The Knorr Pyrazole Synthesis and Related Condensations

The most traditional and widely employed method for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][7] This versatile reaction allows for the introduction of a wide range of substituents at various positions of the pyrazole ring.

Experimental Protocol: A Generalized Knorr Pyrazole Synthesis

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1.0-1.2 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux, depending on the reactivity of the substrates. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Recent advancements have focused on developing more environmentally friendly and efficient protocols, such as the use of nano-ZnO catalysts, which can provide excellent yields in shorter reaction times.[11][12]

B. 1,3-Dipolar Cycloaddition Reactions

Another powerful strategy for constructing the pyrazole ring is through the 1,3-dipolar cycloaddition of a nitrile imine with an alkyne or alkene.[12] This method offers a high degree of regioselectivity and is particularly useful for the synthesis of polysubstituted pyrazoles. The nitrile imine is typically generated in situ from a hydrazonoyl halide or an arylhydrazone.[12]

C. Modern and "Green" Synthetic Approaches

In recent years, there has been a significant push towards the development of more sustainable synthetic methods.[3] These include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[7]

  • Solvent-free reactions: Conducting reactions without a solvent minimizes waste and can simplify purification.[3]

  • Multi-component reactions: These reactions combine three or more starting materials in a single step to form the pyrazole core, offering high atom economy and efficiency.[7]

  • Transition-metal catalysis: Catalytic methods, including those using copper or iodine, have been developed for the synthesis of specific pyrazole derivatives.[13]

These modern approaches not only enhance the efficiency of pyrazole synthesis but also align with the principles of green chemistry, a crucial consideration in modern drug development.

III. The Pyrazole Core in Medicinal Chemistry: A Privileged Scaffold

The pyrazole nucleus is a prominent feature in a wide range of clinically used drugs, highlighting its importance as a pharmacophore.[1][2][12] Its ability to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, is key to its binding affinity for diverse biological targets.[7]

A. Notable Pyrazole-Containing Drugs

The following table summarizes some of the prominent drugs that incorporate the pyrazole core, showcasing the breadth of its therapeutic applications.

Drug NameTherapeutic AreaMechanism of Action
Celecoxib Anti-inflammatorySelective COX-2 inhibitor[7][8]
Sildenafil Erectile DysfunctionPDE5 inhibitor[1][2]
Rimonabant Anti-obesity (withdrawn)Selective CB1 receptor inverse agonist[6]
Ibrutinib OncologyBruton's tyrosine kinase (BTK) inhibitor[1]
Ruxolitinib Oncology, MyelofibrosisJAK1/JAK2 inhibitor[1]
Axitinib OncologyVEGFR inhibitor[1]
Niraparib OncologyPARP inhibitor[1]
Baricitinib Rheumatoid ArthritisJAK inhibitor[1][6]
Lenacapavir HIVHIV capsid inhibitor[1]
B. Pyrazole as a Bioisostere

A significant application of the pyrazole scaffold in drug design is its use as a bioisostere for other functional groups, such as amides, arenes, or other heterocycles.[6][14] Bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic properties.[6] For instance, pyrazoles have been successfully employed as more lipophilic and metabolically stable bioisosteres for phenols.[6] Studies on the cannabinoid receptor antagonist rimonabant have explored the bioisosteric replacement of its pyrazole moiety with other heterocycles like oxadiazoles, thiazoles, triazoles, and imidazoles.[15][16][17]

IV. Structure-Activity Relationship (SAR) Studies: Guiding the Exploration of Chemical Space

Systematic modification of the substituents on the pyrazole ring is a cornerstone of lead optimization. SAR studies provide crucial insights into how different functional groups at various positions of the pyrazole core influence biological activity.

A. Key Positions for Substitution

The substitution pattern around the pyrazole ring dictates its interaction with the target protein. For example, in the development of cannabinoid receptor antagonists based on the rimonabant scaffold, SAR studies revealed that:

  • A para-substituted phenyl ring at the 5-position is crucial for potent activity.[18]

  • A carboxamido group at the 3-position is a key requirement.[18]

  • A 2,4-dichlorophenyl substituent at the 1-position enhances antagonistic activity.[18]

B. Leveraging SAR for Targeted Drug Design

By systematically exploring the chemical space around the pyrazole core, medicinal chemists can fine-tune the properties of a lead compound. For instance, the introduction of trifluoromethyl groups has been shown to confer potent antibacterial activity against Gram-positive bacteria.[2] Similarly, extensive SAR studies on pyrazolo[3,4-d]pyrimidine derivatives led to the discovery of potent multikinase inhibitors targeting FLT3 and VEGFR2 for the treatment of acute myeloid leukemia.[19]

The following diagram illustrates a generalized workflow for exploring the chemical space around a pyrazole-based hit compound.

SAR_Workflow cluster_Discovery Discovery Phase cluster_Optimization Optimization Phase cluster_Development Development Phase Hit_Compound Initial Pyrazole Hit Initial_Screening Initial Biological Screening Hit_Compound->Initial_Screening Identifies SAR_Analysis Structure-Activity Relationship Analysis Initial_Screening->SAR_Analysis Informs Library_Synthesis Focused Library Synthesis SAR_Analysis->Library_Synthesis Guides Lead_Candidate Lead Candidate SAR_Analysis->Lead_Candidate Leads to Selection of In_Vitro_Assays In Vitro Potency and Selectivity Assays Library_Synthesis->In_Vitro_Assays Provides Compounds for In_Vitro_Assays->SAR_Analysis Generates Data for ADME_Tox ADME/Tox Profiling In_Vitro_Assays->ADME_Tox ADME_Tox->SAR_Analysis Refines Design In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Candidate->In_Vivo_Studies

Caption: A generalized workflow for lead optimization of a pyrazole-based hit compound.

V. Challenges and Future Directions

Despite the significant successes of pyrazole-based drugs, challenges remain. Many pyrazole derivatives exhibit poor solubility and bioavailability, which can hinder their clinical development.[7] Therefore, ongoing research is focused on modifying pyrazole structures to enhance their pharmacokinetic profiles.[7]

The future of pyrazole chemistry in drug discovery is bright. The continued development of novel synthetic methodologies, coupled with advanced computational tools for in silico screening and ADMET prediction, will undoubtedly accelerate the discovery of new pyrazole-based therapeutics.[8] The inherent versatility of the pyrazole core ensures that it will remain a central and privileged scaffold in the ongoing quest for innovative medicines.

VI. Conclusion

The pyrazole core represents a remarkably successful and enduring scaffold in the field of medicinal chemistry. Its favorable physicochemical properties, metabolic stability, and synthetic accessibility have made it a go-to starting point for the development of a diverse range of therapeutic agents. By understanding the fundamental principles of its reactivity, employing modern synthetic strategies, and systematically exploring its chemical space through rigorous SAR studies, researchers can continue to unlock the full potential of this privileged heterocycle. This guide has provided a comprehensive overview of the key considerations for working with the pyrazole core, from its basic properties to its application in cutting-edge drug discovery programs. The continued exploration of the vast chemical space around this versatile scaffold promises to yield the next generation of innovative medicines.

References

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry.
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews.
  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI.
  • Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing).
  • Pyrazole - Properties, Synthesis, Reactions etc. - ChemicalBook.
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC.
  • Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists. - EMBL-EBI.
  • Pyrazoles in Drug Discovery - PharmaBlock.
  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors.
  • synthesis and reactivity of some pyrazole deriv
  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Public
  • Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025) - PubMed.
  • (PDF)
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Structure-Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiprolifer
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem.
  • Structure–Activity Relationship Studies of Pyrazolo[3,4-d]pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity against Acute Myeloid Leukemia in Vitro and in Vivo - Journal of Medicinal Chemistry (ACS Public
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Pyrazoles - Building Block / BOC Sciences.

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 5-Bromo-2-(1H-pyrazol-1-yl)aniline: A Robust Two-Step Route

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Key building block for kinase inhibitors (e.g., Pan-SIK[1] and CDK2 inhibitors[2]).

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Applications: Key building block for kinase inhibitors (e.g., Pan-SIK[1] and CDK2 inhibitors[2]).

Mechanistic Rationale & Route Selection

The synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline relies on a highly efficient, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.

Causality in Step 1 (SNAr): We utilize 4-bromo-1-fluoro-2-nitrobenzene as the starting electrophile. Fluorine is an exceptional leaving group for SNAr—superior to chlorine—due to its high electronegativity, which strongly stabilizes the transient Meisenheimer intermediate. The reaction is driven by the highly electron-withdrawing ortho-nitro group. Potassium carbonate (K₂CO₃) is selected as the base; with a pKₐ of ~14.4, pyrazole is readily deprotonated by K₂CO₃ in a polar aprotic solvent like DMF. Stronger bases (e.g., NaH) are unnecessary and increase the risk of side reactions.

Causality in Step 2 (Chemoselective Reduction): To ensure downstream utility in cross-coupling reactions (e.g., Suzuki-Miyaura), the aryl bromide bond must remain intact. Standard catalytic hydrogenation (H₂ with Pd/C) is strictly contraindicated due to the high risk of hydrodebromination. Instead, we employ a modified Béchamp reduction using Iron powder and Ammonium Chloride (NH₄Cl) . This single-electron transfer mechanism provides absolute chemoselectivity, smoothly reducing the nitro group to an amine without cleaving the carbon-bromine bond.

Synthetic Workflow Visualization

SynthesisRoute SM 4-Bromo-1-fluoro-2-nitrobenzene (Starting Material) Cond1 K2CO3, DMF 80-100 °C, 4-6 h SM->Cond1 Pyr 1H-Pyrazole (Nucleophile) Pyr->Cond1 Int 1-(4-Bromo-2-nitrophenyl)-1H-pyrazole (Intermediate) Cond1->Int SNAr Reaction Cond2 Fe powder, NH4Cl EtOH/H2O, 80 °C, 2-4 h Int->Cond2 Prod 5-Bromo-2-(1H-pyrazol-1-yl)aniline (Target Product) Cond2->Prod Chemoselective Reduction

Two-step synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline via SNAr and chemoselective reduction.

Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Synthesis of 1-(4-bromo-2-nitrophenyl)-1H-pyrazole.

Table 1: Step 1 Stoichiometry (10 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
4-Bromo-1-fluoro-2-nitrobenzene220.001.02.20 gElectrophile
1H-Pyrazole68.081.1749 mgNucleophile
K₂CO₃138.212.02.76 gBase
DMF (Anhydrous)N/A0.5 M20 mLSolvent

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert gas (N₂ or Argon).

  • Reagent Addition: Dissolve 4-bromo-1-fluoro-2-nitrobenzene (2.20 g, 10 mmol) in 20 mL of anhydrous DMF. Add 1H-pyrazole (749 mg, 11 mmol) followed by finely powdered K₂CO₃ (2.76 g, 20 mmol).

  • Reaction Execution: Heat the suspension to 80–100 °C using an oil bath. Stir vigorously for 4 to 6 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc 3:1). The starting material spot should completely disappear, replaced by a highly UV-active lower-R_f spot.

  • Workup & Purification: Cool the mixture to room temperature. Slowly pour the reaction mixture into 100 mL of vigorously stirred ice-cold water. The product will crash out as a yellow/orange precipitate. Rationale: Precipitation directly from DMF/water bypasses the need for silica gel chromatography, saving significant time.

  • Isolation: Filter the precipitate under vacuum, wash the filter cake with copious amounts of distilled water (3 × 30 mL) to remove residual DMF and salts, and dry under high vacuum to afford the intermediate.

Safety Note: Nitroaromatics are potentially energetic. Do not exceed 110 °C. Handle DMF in a well-ventilated fume hood due to reproductive toxicity.

Step 2: Chemoselective Nitro Reduction

Objective: Synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline.

Table 2: Step 2 Stoichiometry (8 mmol scale)

ReagentMW ( g/mol )EquivalentsAmountRole
1-(4-Bromo-2-nitrophenyl)-1H-pyrazole268.071.02.14 gSubstrate
Iron Powder (Fe, 325 mesh)55.855.02.23 gReductant
NH₄Cl53.495.02.14 gProton Source
EtOH / H₂O (4:1 v/v)N/A0.2 M40 mLSolvent

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, dissolve the intermediate (2.14 g, 8.0 mmol) in 32 mL of Ethanol. Add 8 mL of distilled water.

  • Reagent Addition: Add NH₄Cl (2.14 g, 40 mmol) and Iron powder (2.23 g, 40 mmol) to the solution.

  • Reaction Execution: Heat the mixture to 80 °C under reflux. Vigorous stirring is critical due to the heterogeneous nature of the iron powder. Stir for 2 to 4 hours.

  • Self-Validation Check: Monitor via LC-MS. The target mass [M+H]⁺ 238.0/240.0 should be the dominant peak. The bright yellow color of the nitro compound will fade to a pale/brownish suspension.

  • Workup & Purification: Cool the reaction to room temperature. Crucial Step: Filter the crude mixture through a tightly packed pad of Celite. Rationale: This removes colloidal iron oxides and unreacted iron powder, which can severely poison palladium catalysts in your downstream cross-coupling steps. Wash the Celite pad thoroughly with Ethyl Acetate (3 × 30 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the remaining aqueous layer with Ethyl Acetate (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to dryness. If necessary, purify via flash chromatography (Hexanes/EtOAc) to yield the pure aniline as an off-white to pale brown solid.

Analytical Characterization Summary

To validate the structural integrity and purity of the final product, compare your analytical results against the expected diagnostic signals below.

Table 3: Diagnostic Analytical Data for 5-bromo-2-(1H-pyrazol-1-yl)aniline

Analytical TechniqueExpected Signals / ValuesDiagnostic Significance
LC-MS (ESI+) m/z 238.0, 240.0 [M+H]⁺ (1:1 ratio)Confirms the target mass and the preservation of the characteristic bromine isotopic pattern.
¹H NMR (DMSO-d₆) ~8.0 (d, 1H), ~7.7 (d, 1H), ~6.4 (t, 1H) ppmConfirms the presence and structural integrity of the pyrazole ring.
¹H NMR (DMSO-d₆) ~5.0 ppm (br s, 2H)Confirms the successful reduction of the NO₂ group to the primary amine (NH₂).
¹H NMR (DMSO-d₆) ~7.2 (d, 1H), ~6.9 (dd, 1H), ~6.7 (d, 1H) ppmValidates the 1,2,4-trisubstituted aniline core and specific regiochemistry.

References

  • Temal-Laib, T., et al. (2023). "Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312." Journal of Medicinal Chemistry, 67(1), 380-401.[Link]

  • Liu, T. (2024). "Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.

Sources

Application

Application Notes &amp; Protocols: Sonogashira Cross-Coupling of Terminal Alkynes to Bromo-Pyrazoles

Executive Summary & Rationale The functionalization of the pyrazole scaffold is a critical operation in medicinal chemistry, given its prevalence as a privileged pharmacophore in kinase inhibitors, anti-inflammatory agen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The functionalization of the pyrazole scaffold is a critical operation in medicinal chemistry, given its prevalence as a privileged pharmacophore in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. The Sonogashira cross-coupling reaction provides a robust method for installing sp-hybridized carbon vectors onto the pyrazole ring.

While 4-iodopyrazoles are traditionally favored due to their high reactivity at room temperature, they are often cost-prohibitive, photolabile, and highly susceptible to proto-dehalogenation side reactions. Conversely, bromo-pyrazoles offer superior bench stability and cost-efficiency 1. However, the higher bond dissociation energy of the C–Br bond (~81 kcal/mol vs. ~65 kcal/mol for C–I) demands a rigorously optimized catalytic system to overcome the activation barrier for oxidative addition 2. This guide details the mechanistic causality, quantitative optimization, and self-validating protocols required to successfully couple terminal alkynes to bromo-pyrazoles.

Mechanistic Principles & Experimental Causality

As a Senior Application Scientist, it is crucial to understand why a reaction fails before attempting to optimize it. The Sonogashira coupling operates via two intersecting catalytic cycles: the Palladium cycle and the Copper cycle 3. When applying this to bromo-pyrazoles, three specific field-proven insights dictate the experimental design:

  • The Oxidative Addition Bottleneck : Because the C–Br bond is stronger than the C–I bond, standard Pd(PPh₃)₄ catalysts often stall. We must utilize Pd(II) precatalysts with bidentate ligands (e.g., Pd(dppf)Cl₂) or bulky, electron-rich phosphines (e.g., XPhos) to increase the electron density on the Pd(0) center, thereby accelerating the oxidative insertion into the pyrazole C–Br bond.

  • The N-Protection Imperative : The free N–H of an unprotected pyrazole is weakly acidic (pKa ~14). Under the basic conditions of the Sonogashira reaction, it can deprotonate to form a pyrazolide anion. This anion acts as a potent bidentate ligand, chelating the Pd(II) or Cu(I) centers and creating a dormant, off-cycle catalyst state. Rule of thumb: Always protect the pyrazole nitrogen (e.g., with THP, Boc, Benzyl, or Alkyl groups) prior to coupling 4.

  • Suppressing the Glaser-Hay Penalty : Excess CuI in the presence of trace oxygen rapidly catalyzes the oxidative homocoupling of the terminal alkyne (Glaser coupling). To prevent the depletion of your alkyne substrate, CuI loading must be kept strictly below 10 mol%, and the system must be rigorously degassed.

Reaction Pathway Visualization

SonogashiraMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)Br] Pd0->OxAdd + Ar-Br TransMet Transmetalation [Pd(II)(Ar)(C≡CR)] OxAdd->TransMet + Cu-Acetylide - CuBr RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 - Product Product Alkynyl-Pyrazole RedElim->Product CuI Cu(I) Precatalyst CuAcetylide Cu(I) Acetylide CuI->CuAcetylide + Alkyne, Base -[H-Base]X CuAcetylide->TransMet Transmetalation ArBr N-Protected Bromo-Pyrazole ArBr->OxAdd Alkyne Terminal Alkyne Alkyne->CuI

Figure 1: Synergistic Pd/Cu catalytic cycles in the Sonogashira coupling of bromopyrazoles.

Quantitative Data Presentation

To guide your experimental setup, the following tables summarize the empirical differences between halogens and the optimized parameters specifically required for bromo-pyrazoles.

Table 1: Comparative Reactivity Matrix (4-Iodopyrazole vs. 4-Bromopyrazole)
Substrate HalogenC–X Bond EnergyStandard TempPreferred CatalystDehalogenation RiskTypical Yield
4-Iodopyrazole ~65 kcal/mol25 °C – 50 °CPdCl₂(PPh₃)₂High (Forms pyrazole byproduct)60% – 85%
4-Bromopyrazole ~81 kcal/mol80 °C – 100 °CPd(dppf)Cl₂ or Pd/XPhosLow (Highly stable intermediate)75% – 95%
Table 2: Optimization Matrix for Bromo-Pyrazole Coupling
VariableSub-optimal ChoiceOptimal ChoiceCausality / Rationale
N-Protection None (Free N–H)N-THP, N-Alkyl, N-BocPrevents formation of dormant Pd/Cu-pyrazolide complexes.
Base K₂CO₃ (Inorganic)Et₃N or DIPEAAmines act as both base and ligand, stabilizing the Cu-acetylide.
Solvent Toluene (Non-polar)DMF or THFPolar aprotic solvents stabilize the ionic transmetalation transition state.
Addition Order All at onceAlkyne added dropwiseSlow addition keeps alkyne concentration low, preventing Glaser homocoupling.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system . At each critical juncture, a physical or chemical observation is provided to confirm the reaction is proceeding along the correct mechanistic pathway.

Materials Required:
  • Substrate: N-Protected 4-bromopyrazole (1.0 mmol, 1.0 equiv)

  • Coupling Partner: Terminal Alkyne (1.2 - 1.5 mmol, 1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Co-catalyst: CuI (0.10 mmol, 10 mol%)

  • Base: Triethylamine (Et₃N), anhydrous (3.0 mmol, 3.0 equiv)

  • Solvent: Anhydrous DMF (5.0 mL)

Procedure:

Step 1: Reagent Preparation & System Purging

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-protected 4-bromopyrazole, Pd(dppf)Cl₂, and CuI.

  • Seal the flask with a rubber septum and connect to a Schlenk line. Perform three cycles of vacuum evacuation and backfilling with ultra-pure Argon.

  • Validation Check: The solid mixture should remain free-flowing. Any clumping indicates moisture ingress, which will hydrolyze the catalyst.

Step 2: Solvent & Base Addition

  • Via a gas-tight syringe, inject anhydrous DMF (5.0 mL) and Et₃N (3.0 mL) through the septum.

  • Stir the mixture at room temperature for 10 minutes to allow the pre-catalyst to dissolve and reduce to the active Pd(0) species.

  • Validation Check: The solution will transition from a pale suspension to a homogenous yellow/orange or light red solution . This color shift is the visual confirmation of Pd(0) generation. If the solution turns green or blue, oxygen has leaked into the system, forming Cu(II) species.

Step 3: Alkyne Addition & Heating

  • Heat the reaction block to 80 °C.

  • Dilute the terminal alkyne in 1.0 mL of degassed DMF. Using a syringe pump, add the alkyne solution dropwise over 30 minutes.

  • Validation Check: As the alkyne is added, the solution will gradually darken to a deep red/brown , and a fine white/yellow precipitate (triethylammonium hydrobromide salt) will begin to form. The appearance of this salt is the definitive proof that the catalytic cycle is turning over and releasing bromide ions.

Step 4: Monitoring & Quenching

  • Stir at 80 °C for 8–12 hours. Monitor the reaction via TLC (Hexanes:EtOAc).

  • Validation Check: Under a 254 nm UV lamp, the starting bromopyrazole spot will disappear, replaced by a lower-Rf product spot. Due to the extended π-conjugation of the newly formed alkyne-pyrazole system, the product spot will often exhibit strong fluorescence under 365 nm UV light.

  • Once complete, cool the flask to room temperature. Quench the reaction by adding 10 mL of saturated aqueous NH₄Cl.

Step 5: Workup & Isolation

  • Extract the aqueous mixture with Ethyl Acetate (3 × 15 mL).

  • Validation Check: The aqueous layer will turn distinctly blue/green . This confirms the successful sequestration and extraction of the copper salts away from your organic product.

  • Wash the combined organic layers with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography to yield the pure alkynyl-pyrazole.

References

  • BenchChem. "Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry." BenchChem Application Notes. 1

  • BenchChem. "A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole." BenchChem Comparative Guides. 2

  • MDPI. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022. 4

  • Organic Chemistry Portal. "Sonogashira Coupling." Organic-Chemistry.org. 3

Sources

Method

Experimental Protocol for the Synthesis and Evaluation of Pyrazole-Based PROTACs for Targeted Protein Degradation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the body's natural p...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the body's natural protein disposal system to eliminate disease-causing proteins.[] This application note provides a comprehensive, in-depth guide to the rational design, synthesis, and biological evaluation of pyrazole-based PROTACs. The pyrazole scaffold serves as a versatile and effective warhead for targeting a variety of proteins of interest (POIs). We present detailed, step-by-step protocols for the convergent synthesis of a model PROTAC, including the preparation of key intermediates and the final conjugation. Furthermore, we outline the essential downstream assays, such as Western blotting and cell viability analysis, required to validate PROTAC-mediated protein degradation and its functional consequences. This guide is designed to equip researchers with the foundational knowledge and practical methodologies to accelerate their drug discovery programs in the field of targeted protein degradation.

Introduction: The PROTAC Revolution and the Role of the Pyrazole Scaffold

Conventional small-molecule drugs typically function through occupancy-driven inhibition, requiring sustained binding to a protein's active site to elicit a therapeutic effect.[2] This approach leaves a vast portion of the proteome, including scaffolding proteins and transcription factors, deemed "undruggable."[] Proteolysis-targeting chimeras (PROTACs) overcome this limitation by employing an event-driven, catalytic mechanism.[2][3]

A PROTAC is a heterobifunctional molecule composed of three key components[4][5]:

  • A "warhead" ligand that binds to the target protein of interest (POI).

  • An E3 ligase ligand that recruits an E3 ubiquitin ligase, a component of the cell's protein disposal machinery.

  • A flexible linker that connects the two ligands.

By simultaneously binding the POI and an E3 ligase, the PROTAC forms a ternary complex, inducing proximity that leads to the ubiquitination of the POI.[3][6] The cell's proteasome then recognizes and degrades the polyubiquitinated protein, releasing the PROTAC to initiate another degradation cycle.[6]

The pyrazole ring is a privileged scaffold in medicinal chemistry, known for its favorable physicochemical properties and its ability to engage in various binding interactions, making it an excellent candidate for a PROTAC warhead. This guide will focus on the synthesis of a pyrazole-based PROTAC as a representative example of this powerful technology.

The Mechanism of PROTAC-Mediated Protein Degradation

The efficacy of a PROTAC hinges on its ability to successfully co-opt the Ubiquitin-Proteasome System (UPS).[7][8] The UPS is the primary mechanism by which cells regulate protein homeostasis and degrade misfolded or damaged proteins.[9][10]

The process unfolds in a series of coordinated steps:

  • Ternary Complex Formation: The PROTAC molecule acts as a molecular bridge, bringing the POI and an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)) into close proximity.[2][11] The stability of this ternary complex is a critical determinant of degradation efficiency.[5]

  • Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the POI.[8]

  • Proteasomal Degradation: The chain of ubiquitin molecules (polyubiquitination) acts as a signal, marking the POI for recognition by the 26S proteasome.[12] The proteasome then unfolds and degrades the tagged protein into small peptides.[7]

  • PROTAC Recycling: After the POI is degraded, the PROTAC is released and can bind to another POI and E3 ligase, acting catalytically to induce multiple rounds of degradation.[6]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Releases Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Facilitates Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades into

Figure 1: Mechanism of PROTAC-mediated protein degradation.

Experimental Protocols: Synthesis of a Pyrazole-Based PROTAC

The synthesis of a PROTAC is typically achieved through a convergent approach, where the warhead, linker, and E3 ligase ligand are synthesized and functionalized separately before being coupled in the final steps.[13] This modular strategy allows for the rapid generation of a library of PROTACs with varying linkers or ligands to optimize degradation activity.[14] Click chemistry and amidation are among the most robust and widely used reactions for the final conjugation step.[13][15]

This protocol details the synthesis of a model PROTAC where a pyrazole-carboxylic acid (Warhead) is coupled to an amine-functionalized Pomalidomide derivative (E3 Ligase Ligand) via a PEG linker.

Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_assembly PROTAC Assembly & Evaluation Pyrazole Protocol 1: Pyrazole-COOH Synthesis Coupling Protocol 3: Amide Coupling Pyrazole->Coupling Pomalidomide Protocol 2: Amine-Pomalidomide Synthesis Pomalidomide->Coupling Purification Protocol 4: Purification (HPLC) Coupling->Purification Characterization Protocol 5: Characterization (LC-MS, NMR) Purification->Characterization Evaluation Protocol 6 & 7: Biological Evaluation Characterization->Evaluation

Figure 2: General workflow for pyrazole-based PROTAC synthesis.
Protocol 1: Synthesis of Pyrazole Warhead with Carboxylic Acid Handle

This protocol describes the synthesis of a generic 1,5-diphenyl-1H-pyrazole-3-carboxylic acid, which will serve as the warhead component.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate306.353.06 g10.01.0
Lithium Hydroxide (LiOH)23.95479 mg20.02.0
Tetrahydrofuran (THF)-50 mL--
Water (H₂O)-25 mL--
1M Hydrochloric Acid (HCl)-~25 mL--

Procedure:

  • Dissolve ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of THF and water in a round-bottom flask.

  • Add lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1M HCl. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired pyrazole-carboxylic acid.

  • The product can be used in the next step without further purification if purity is >95% by LC-MS.

Protocol 2: Synthesis of Amine-Functionalized Pomalidomide E3 Ligase Ligand

This protocol describes the synthesis of an amine-functionalized pomalidomide derivative, ready for coupling to the warhead. This involves attaching a PEG linker with a terminal amine group.

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
4-Fluoropomalidomide291.251.46 g5.01.0
Boc-amino-PEG2-amine248.321.37 g5.51.1
N,N-Diisopropylethylamine (DIPEA)129.241.3 mL7.51.5
Dimethyl Sulfoxide (DMSO)-25 mL--
Trifluoroacetic Acid (TFA)114.025 mL--
Dichloromethane (DCM)-20 mL--

Procedure:

  • SNAr Reaction: In a round-bottom flask, dissolve 4-fluoropomalidomide (1.0 eq) in DMSO.

  • Add Boc-amino-PEG2-amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 80°C and stir for 6-8 hours. Monitor progress by LC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected pomalidomide-linker intermediate.

  • Boc Deprotection: Dissolve the purified intermediate in DCM.

  • Add TFA and stir at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Concentrate the reaction mixture under reduced pressure. Co-evaporate with DCM several times to remove excess TFA. The resulting amine-functionalized pomalidomide TFA salt is used directly in the coupling step.

Protocol 3: Final PROTAC Assembly via Amide Coupling

This protocol uses HATU, a common peptide coupling reagent, to form a stable amide bond between the pyrazole warhead and the pomalidomide-linker moiety.[13][16] HATU is effective at minimizing side reactions and racemization.[13]

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
Pyrazole-Carboxylic Acid (from P1)278.29278 mg1.01.0
Amine-Pomalidomide TFA Salt (from P2)577.5 (as TFA salt)578 mg~1.0~1.0
HATU380.23456 mg1.21.2
N,N-Diisopropylethylamine (DIPEA)129.240.52 mL3.03.0
Anhydrous Dimethylformamide (DMF)-10 mL--

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the pyrazole-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (3.0 eq) and stir for 5 minutes to activate the carboxylic acid.

  • Add the amine-pomalidomide TFA salt (~1.0 eq) to the reaction mixture.

  • Stir at room temperature for 4-6 hours, or until LC-MS analysis indicates the completion of the reaction.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude PROTAC.

Protocol 4: Purification by Reverse-Phase HPLC

Purification is essential to remove unreacted starting materials and coupling byproducts to ensure the final PROTAC is suitable for biological evaluation.

System: Preparative High-Performance Liquid Chromatography (HPLC) system. Column: C18 reverse-phase column. Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA). Mobile Phase B: Acetonitrile (ACN) with 0.1% TFA or FA. Gradient: A linear gradient from 5% B to 95% B over 30-40 minutes. Detection: UV detection at wavelengths relevant to the PROTAC's chromophores (e.g., 254 nm and 280 nm).

Procedure:

  • Dissolve the crude PROTAC in a minimal amount of DMSO or DMF.

  • Inject the solution onto the preparative HPLC column.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions by analytical LC-MS to confirm the presence and purity of the desired product.

  • Combine the pure fractions and lyophilize to obtain the final pyrazole-based PROTAC as a solid.

Protocol 5: Characterization and Quality Control

Confirming the identity and purity of the final compound is a critical, self-validating step.

1. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Purpose: To confirm the molecular weight of the synthesized PROTAC and assess its purity.[17]

  • Method: Use analytical reverse-phase HPLC coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Expected Result: A single major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the calculated molecular weight of the PROTAC ([M+H]⁺). Purity should be >95%.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Purpose: To confirm the chemical structure of the PROTAC.[17]

  • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Expected Result: The observed chemical shifts, integrations, and coupling patterns should be consistent with the proposed structure of the final PROTAC molecule.

Characterization Data (Hypothetical)
Purity (HPLC) >98% at 254 nm
Identity (HRMS) Calculated for C₄₃H₄₀N₆O₇ [M+H]⁺: 765.3031
Found: 765.3028
¹H NMR Consistent with proposed structure

Biological Evaluation of PROTAC Activity

After successful synthesis and characterization, the next step is to determine if the PROTAC can effectively degrade its intended target protein in a cellular context.

Protocol 6: Western Blotting for Target Protein Degradation

Western blotting is the gold-standard assay to visually and semi-quantitatively measure the reduction of a target protein following PROTAC treatment.[18][19]

Materials:

  • Appropriate cell line expressing the target protein.

  • Synthesized pyrazole-based PROTAC.

  • Proteasome inhibitor (e.g., MG132) as a negative control.

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[20]

  • BCA Protein Assay Kit.

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10,000 nM) for a set time (e.g., 18-24 hours). Include a vehicle-only control (e.g., 0.1% DMSO). To confirm proteasome-dependent degradation, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[21]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer containing inhibitors.[22] Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and boil at 95°C for 5 minutes. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody against the target protein overnight at 4°C. Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, add ECL substrate, and visualize the bands using a chemiluminescence imager.

  • Analysis: Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control. Plot the results to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).[19]

Protocol 7: Cell Viability Assay

This assay assesses the downstream functional consequences of target protein degradation, such as inhibition of cell proliferation in cancer cell lines.

Assay: CellTiter-Glo® Luminescent Cell Viability Assay (or similar ATP-based assay). Principle: The assay quantifies ATP, an indicator of metabolically active, viable cells.

Procedure:

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. After 24 hours, treat the cells with a serial dilution of the PROTAC for an extended period (e.g., 72 hours).

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol.

  • Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Recording: Measure the luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the cell viability against the log of the PROTAC concentration. Calculate the GI₅₀ (concentration for 50% growth inhibition).

Impact of Target Degradation on Signaling Pathways

Degrading a key protein, such as a kinase, can have profound effects on intracellular signaling. The removal of the protein disrupts the signaling cascade it participates in, which is often the basis for the therapeutic effect.

Signaling_Pathway cluster_normal Normal Signaling cluster_protac PROTAC Treatment TK Target Kinase (POI) Sub Substrate TK->Sub Phosphorylates DS Downstream Signaling Sub->DS Effect Cell Proliferation DS->Effect PROTAC Pyrazole PROTAC TK_deg Target Kinase (Degraded) PROTAC->TK_deg Induces Degradation Sub2 Substrate DS2 Signaling Blocked Sub2->DS2 Effect2 Proliferation Blocked DS2->Effect2

Figure 3: Impact of PROTAC-mediated kinase degradation.

Conclusion

This application note provides a detailed framework for the synthesis and evaluation of pyrazole-based PROTACs. By following these protocols, researchers can reliably produce and validate novel protein degraders. The modular nature of the synthesis allows for systematic optimization of the warhead, linker, and E3 ligase ligand to achieve potent and selective degradation of a desired protein of interest. The subsequent biological validation ensures that the synthesized molecules are functionally active in a cellular context, providing a solid foundation for further preclinical and clinical development.

References

  • BenchChem. (2025). A Comparative Guide to Click Chemistry Reagents for PROTAC Synthesis. BenchChem Technical Support.
  • MedchemExpress. (n.d.). PROTAC Synthesis | Click Chemistry. MedchemExpress.
  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology.
  • Zhang, X., et al. (2023). Click chemistry in the development of PROTACs. RSC Chemical Biology.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.
  • Drug Discovery News. (2025, October 22). What are PROTACs? Mechanisms, advantages, and challenges.
  • Sun, X., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. Frontiers in Pharmacology.
  • Abcam. (n.d.). Western blot protocol for low abundance proteins. Abcam.
  • BOC Sciences. (n.d.).
  • Royal Society of Chemistry. (n.d.). Click chemistry enables rapid development of potent sEH PROTACs using a direct-to-biology approach.
  • Ciechanover, A. (2015). The Ubiquitin-Proteasome Proteolytic Pathway: Destruction for the Sake of Construction. Physiological Reviews.
  • Kamal, A., et al. (2022). Ubiquitin proteasome system in immune regulation and therapeutics. Cellular & Molecular Immunology.
  • Thermo Fisher Scientific. (n.d.).
  • Ciechanover, A., & Schwartz, A. L. (2004). The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death.
  • Bond, A. G., & Ciulli, A. (2021).
  • AiFChem. (2025, August 14). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • ChemPep. (2026). Overview of PROTAC Linkers.
  • Wikipedia. (n.d.). Proteolysis targeting chimera.
  • Ravid, T., & Hochstrasser, M. (2008). Degradation signal diversity in the ubiquitin-proteasome system.
  • Royal Society of Chemistry. (n.d.). Click chemistry in the development of PROTACs. RSC Chemical Biology.
  • Benchchem. (n.d.).
  • Enamine. (n.d.). Building Blocks and Linkers for PROTAC Synthesis.
  • Oxford Academic. (2025, December 10). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell.
  • American Chemical Society. (2020). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Eleuteri, M., et al. (2024). Use of ionic liquids in amidation reactions for proteolysis targeting chimera synthesis. Organic & Biomolecular Chemistry.
  • Frontiers Media. (2021, July 5). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry.
  • MDPI. (2025, September 27). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology.
  • American Chemical Society. (2024, November 28). Leveraging Dual-Ligase Recruitment to Enhance Protein Degradation via a Heterotrivalent Proteolysis Targeting Chimera. Journal of the American Chemical Society.
  • Benchchem. (n.d.). Application Notes and Protocols: A Step-by-Step Guide to Synthesizing a PROTAC using Thalidomide-Propargyne-PEG1-COOH.
  • Wiley Online Library. (2022, July 13). Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – An Asian Journal.
  • PubMed. (2020, November 3). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones.
  • Mtoz Biolabs. (n.d.).
  • bioRxiv. (2025, November 3). Design of Tissue-Selective PROTACs Through Recruiting E3 Ligase Scaffolding Protein MAGEA11.
  • ResearchGate. (n.d.). (A). Structure of E3 ligase ligands pomalidomide and VHL ligand as well....
  • Benchchem. (n.d.). Application Notes and Protocols for Characterizing Mal-C4-NH-Boc Containing PROTACs.
  • Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
  • Royal Society of Chemistry. (2020, October 30). Current strategies for the design of PROTAC linkers: a critical review.
  • Cell Press. (2021, June 2). Native Mass Spectrometry and Gas-phase Fragmentation Provide Rapid and In-depth Topological Characterization of a PROTAC Ternary Complex. Structure.
  • Benchchem. (n.d.). A Comparative Guide to Functional Assays for PROTACs Synthesized with PEG Linkers.
  • Bio-Techne. (n.d.). Western Blot Protocol: Tips, Techniques & Videos.
  • ETH Zurich Research Collection. (2023, June 1). Capsule-based automated synthesis for the efficient assembly of PROTAC like molecules.
  • Thermo Fisher Scientific. (n.d.).
  • American Chemical Society. (n.d.). The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline. ACS Medicinal Chemistry Letters.
  • ResearchGate. (n.d.). Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial....
  • American Chemical Society. (2020, July 6). Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy. ACS Central Science.
  • ScienceOpen. (2025, May 20). PROTACs improve selectivity for targeted proteins.
  • Taylor & Francis Online. (2020, May 20). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Expert Opinion on Drug Discovery.
  • Figshare. (2024, January 10). Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. Journal of the American Society for Mass Spectrometry.

Sources

Application

Application Notes and Protocols for the Use of Pyrazolyl Aniline Compounds as Corrosion Inhibitors for Alloys

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the application and evaluation of pyrazolyl aniline compounds as corrosion inhibitor...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the application and evaluation of pyrazolyl aniline compounds as corrosion inhibitors for various alloys, with a primary focus on steel and aluminum alloys in acidic environments. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a robust and validated approach to your research.

Introduction: The Role of Pyrazolyl Aniline Compounds in Corrosion Inhibition

Corrosion is a significant challenge across numerous industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. Pyrazolyl aniline compounds have emerged as a promising class of corrosion inhibitors due to their unique molecular structure. These molecules typically feature a pyrazole ring, which is rich in nitrogen heteroatoms and π-electrons, and an aniline group, which also contributes to the molecule's electron density and adsorptive capabilities.[1]

The efficacy of these compounds lies in their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment.[1] This adsorption occurs through the interaction of the lone pair electrons of nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings, with the vacant d-orbitals of the metal atoms. This interaction can be classified as either physisorption (electrostatic interaction) or chemisorption (covalent bonding), or a combination of both.

Mechanism of Action: Adsorption and Protective Film Formation

The primary mechanism by which pyrazolyl aniline compounds inhibit corrosion is through adsorption onto the alloy surface, which blocks the active sites for both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. Consequently, they are often classified as mixed-type inhibitors.[2][3]

The adsorption process can be understood through various adsorption isotherm models, such as the Langmuir and Frumkin isotherms. These models help to elucidate the nature of the interaction between the inhibitor molecules and the metal surface.

  • Langmuir Adsorption Isotherm: This model assumes the formation of a monolayer of inhibitor molecules on the metal surface, with each adsorption site holding one inhibitor molecule.[4]

  • Frumkin Adsorption Isotherm: This model takes into account the lateral interactions between the adsorbed inhibitor molecules on the metal surface.[5]

The determination of the appropriate isotherm provides insights into the physical and chemical properties of the inhibitor film. The spontaneity of the adsorption process can be confirmed by calculating the Gibbs free energy of adsorption (ΔG°ads). Negative values of ΔG°ads indicate a spontaneous adsorption process.[6] Generally, values of ΔG°ads around -20 kJ/mol or less are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption.[2]

Synthesis of Pyrazolyl Aniline Compounds

A common route for the synthesis of pyrazolyl aniline compounds involves the reaction of a substituted aniline with a pyrazole precursor. For instance, 2-(1H-pyrazol-5-yl)aniline can be synthesized via a microwave-assisted method using Amino Cinnamaldehyde and hydrazine hydrate in the presence of ethanol.[3]

Protocol 1: Microwave-Assisted Synthesis of 2-(1H-pyrazol-5-yl)aniline

Objective: To synthesize 2-(1H-pyrazol-5-yl)aniline for use as a corrosion inhibitor.

Materials:

  • Amino Cinnamaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Nano-ZnO (catalyst)

  • Microwave reactor

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve Amino Cinnamaldehyde (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1 equivalent) to the solution.

  • Add a catalytic amount of nano-ZnO.

  • Place the reaction vessel in a microwave reactor and irradiate at a suitable power and temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 2-(1H-pyrazol-5-yl)aniline.[3]

Evaluation of Corrosion Inhibition Performance

The effectiveness of pyrazolyl aniline compounds as corrosion inhibitors is evaluated using a combination of gravimetric and electrochemical techniques, complemented by surface analysis methods.

Weight Loss Method

This is a simple and straightforward method to determine the corrosion rate and the inhibition efficiency.[7]

Protocol 2: Weight Loss Measurement

Objective: To determine the corrosion rate of an alloy in a corrosive medium with and without a pyrazolyl aniline inhibitor and to calculate the inhibition efficiency.

Materials and Equipment:

  • Alloy coupons (e.g., mild steel, aluminum alloy) of known dimensions

  • Corrosive solution (e.g., 1 M HCl)

  • Pyrazolyl aniline inhibitor

  • Water bath or thermostat for temperature control

  • Analytical balance (accurate to 0.1 mg)

  • Polishing papers (up to 1200 grit)

  • Acetone

  • Deionized water

  • Glass hooks and beakers

Procedure:

  • Sample Preparation: Mechanically polish the alloy coupons with successively finer grades of emery paper, rinse with deionized water, degrease with acetone, and dry in a warm air stream.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.[7]

  • Immersion: Suspend the weighed coupons in beakers containing the corrosive solution with and without various concentrations of the pyrazolyl aniline inhibitor. Ensure the coupons are fully immersed.[8]

  • Exposure: Maintain the beakers at a constant temperature for a predetermined immersion period (e.g., 6 hours).[7]

  • Final Weighing: After the immersion period, retrieve the coupons, rinse with deionized water, clean with a suitable cleaning solution to remove corrosion products (e.g., Clarke's solution for steel), rinse again with deionized water, dry, and reweigh.[9]

  • Calculations:

    • Corrosion Rate (CR): Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: CR (mm/y) = (87.6 × W) / (A × T × D) where W is the weight loss in mg, A is the surface area of the coupon in cm², T is the immersion time in hours, and D is the density of the alloy in g/cm³.[10]

    • Inhibition Efficiency (IE%): Calculate the inhibition efficiency using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where CR₀ is the corrosion rate in the absence of the inhibitor and CRᵢ is the corrosion rate in the presence of the inhibitor.[3]

Electrochemical Methods

Electrochemical techniques provide rapid and detailed information about the corrosion process and the inhibitor's mechanism of action.[11] A standard three-electrode setup is used, consisting of the alloy sample as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.[11][12]

This technique is used to determine the corrosion potential (Ecorr), corrosion current density (icorr), and to identify the type of inhibition (anodic, cathodic, or mixed).

Protocol 3: Potentiodynamic Polarization Measurement

Objective: To obtain polarization curves and determine key corrosion parameters.

Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell

  • Working electrode (alloy sample)

  • Reference electrode (SCE or Ag/AgCl)

  • Counter electrode (platinum or graphite)

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the alloy sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Setup: Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode. Fill the cell with the corrosive solution (with or without the inhibitor).

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize by monitoring the OCP for a period of time (e.g., 30-60 minutes) until a steady state is reached.[12]

  • Polarization Scan: Perform the potentiodynamic scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[13]

  • Data Analysis:

    • Plot the potential versus the logarithm of the current density (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the inhibition efficiency using the formula: IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where icorr₀ is the corrosion current density in the absence of the inhibitor and icorrᵢ is the corrosion current density in the presence of the inhibitor.

EIS is a powerful non-destructive technique that provides information about the kinetics of the electrochemical processes at the metal/solution interface and the properties of the protective inhibitor film.[14][15]

Protocol 4: Electrochemical Impedance Spectroscopy (EIS) Measurement

Objective: To investigate the impedance characteristics of the alloy-electrolyte interface and evaluate the protective properties of the inhibitor film.

Equipment: Same as for Potentiodynamic Polarization.

Procedure:

  • Cell Setup and Stabilization: Prepare the electrode and set up the electrochemical cell as described for the potentiodynamic polarization measurement. Stabilize the system at its OCP.

  • Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).[14]

  • Data Analysis:

    • Present the impedance data as Nyquist and Bode plots.

    • Model the data using an appropriate equivalent electrical circuit to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.[16]

    • Calculate the inhibition efficiency using the formula: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where Rctᵢ is the charge transfer resistance in the presence of the inhibitor and Rct₀ is the charge transfer resistance in the absence of the inhibitor.

Surface Analysis Techniques

Surface analysis techniques are crucial for visualizing the morphology of the alloy surface and confirming the adsorption of the inhibitor molecules.[16]

Protocol 5: Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)

Objective: To examine the surface morphology of the alloy after corrosion testing and to determine the elemental composition of the surface film.

Equipment:

  • Scanning Electron Microscope (SEM) with an Energy Dispersive X-ray (EDX) detector

Procedure:

  • Sample Preparation: After the corrosion tests (weight loss or electrochemical), carefully remove the alloy coupons, rinse gently with a suitable solvent (e.g., ethanol or acetone) to remove residual corrosive solution without disturbing the inhibitor film, and dry thoroughly.[17]

  • SEM Imaging: Mount the dried coupons on SEM stubs and introduce them into the SEM chamber. Acquire high-resolution images of the surface morphology at various magnifications to observe features such as pitting, general corrosion, and the presence of a protective film.[16]

  • EDX Analysis: Perform EDX analysis on selected areas of the surface to determine the elemental composition. The presence of elements from the inhibitor molecule (e.g., nitrogen) on the surface of the inhibited sample provides direct evidence of adsorption.[18]

Data Presentation and Interpretation

For clarity and comparative analysis, quantitative data should be summarized in tables.

Table 1: Inhibition Efficiency of Pyrazolyl Aniline Compounds on Different Alloys

InhibitorAlloyCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)Reference
2-(1H-pyrazol-5-yl)anilineAluminium-20141 M HCl150 ppm25~44 (Weight Loss)[3]
2-(1H-pyrazol-5-yl)anilineAluminium-20141 M HCl150 ppm35~48.5 (Weight Loss)[3]
4-(4,5-dihydro-1H-pyrazol-5-yl)-N,N-dimethylanilineMild Steel1 M HCl10⁻³ M2596 (Weight Loss)[11]
N,N-dimethyl-4-(3-methyl-4,5-dihydro-1H-pyrazol-5-yl)anilineMild Steel1 M HCl10⁻³ M2595 (Weight Loss)[11]
N-((1H-pyrazol-1-yl)methyl)-4-nitroanilineCarbon Steel1 M HCl10⁻³ M3090.8 (EIS)[2]
Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylateCarbon Steel1 M HCl10⁻³ M3091.8 (EIS)[2]

Visualizing Workflows and Mechanisms

Visual diagrams are essential for understanding complex experimental procedures and theoretical concepts.

Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_tests Corrosion Inhibition Tests cluster_analysis Analysis Prep Alloy Coupon Preparation (Polishing, Cleaning, Weighing) WL Weight Loss Measurement Prep->WL EC Electrochemical Tests (PDP & EIS) Prep->EC Data Data Analysis (CR, IE%, Ecorr, icorr, Rct, Cdl) WL->Data Surface Surface Analysis (SEM/EDX) WL->Surface EC->Data EC->Surface

Caption: A typical experimental workflow for evaluating pyrazolyl aniline corrosion inhibitors.

Inhibition Mechanism

InhibitionMechanism Alloy Alloy Surface Adsorption Adsorption (Physisorption/ Chemisorption) Alloy->Adsorption Inhibitor Pyrazolyl Aniline (in solution) Inhibitor->Adsorption Film Protective Inhibitor Film Adsorption->Film Film->Alloy Blocks active sites Corrosion Corrosion (Anodic & Cathodic Reactions) Film->Corrosion Inhibits

Caption: The mechanism of corrosion inhibition by pyrazolyl aniline compounds.

References

  • ASTM International. (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (ASTM G59-97(2009)). Retrieved from [Link]

  • Adlani, L., Benzbiria, N., Titi, A., Timoudan, N., Touzani, R., & El-Hajjaji, F. (2024).
  • Nataraja, G., et al. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. RASAYAN Journal of Chemistry, 16(2), 143-149.
  • Gamry Instruments. (n.d.). Potentiodynamic Polarization. Retrieved from [Link]

  • AMPP. (n.d.). Test Methods for Evaluating Corrosion and Inhibitors. Retrieved from [Link]

  • JoVE. (2016). Potentiodynamic Corrosion Testing. Journal of Visualized Experiments, (115), e54272.
  • ASTM International. (2023). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements (ASTM G59-97(2023)). Retrieved from [Link]

  • A. M. Abdullah, et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303-1318.
  • AMPP. (n.d.). Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors. Retrieved from [Link]

  • O. K. Abiola, et al. (2020). Thermodynamic and Adsorption Studies of Corrosion Inhibition of Mild Steel Using Lignin from Siam Weed (Chromolaena odorata) in Acid Medium. Journal of Materials Science Research and Reviews, 6(3), 1-11.
  • A. A. Olajire. (2021). Adsorption Isotherm, Thermodynamic and Electrochemical Studies of Lawsonia Inermis Leaf Extract as a Sustainable Corrosion Inhibitor of Mild Steel in Acid Medium. Journal of Electrochemical Science and Technology, 12(2), 226-239.
  • Universal Conferences. (2025). INTERDISCIPLINARY SCIENCE.
  • Nataraja, G., et al. (2023). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. RASAYAN Journal of Chemistry, 16(2), 143-149.
  • IntechOpen. (2020). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels.
  • JETIR. (2019). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora.
  • A. Singh, et al. (2025). A comprehensive review on pyrazole derivatives as corrosion inhibitors: Ligand properties, coordination bonding, and interfacial adsorption.
  • Rocky Mountain Laboratories. (2025). SEM/EDS Analysis of Coatings. Retrieved from [Link]

  • P. M. S. Hendy, et al. (2022). Data analysis for SEM-EDX, thermokinetics, surfactant, and corrosion inhibition activity of Co...
  • B. El Ibrahimi, et al. (2024). Design, synthesis, and evaluation of a pyrazole-based corrosion inhibitor: a computational and experimental study. Scientific Reports, 14(1), 1-18.
  • Slideshare. (n.d.). Evaluation of corrosion inhibitor by weight loss.
  • ResearchGate. (2025). How to properly prepare metal samples for SEM or XPS analysis after corrosion inhibition tests?.
  • ACS Measurement Science Au. (2023). Electrochemical Impedance Spectroscopy: A Tutorial.
  • ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers.
  • M. El Arrouji, et al. (2020). The inhibition behavior of two pyrimidine-pyrazole derivatives against corrosion in hydrochloric solution: Experimental, surface analysis and in silico approach studies. Journal of Molecular Structure, 1211, 128051.
  • AZoM. (2017).
  • Experiment: Crystal Structure Analysis in Engineering Materials. (n.d.). Lab 8 – Corrosion Studies by Weight Loss.
  • M. A. Migahed, et al. (2016). Organic corrosion inhibitors for aluminum and its alloys in chloride and alkaline solutions: A review. Arabian Journal of Chemistry, 9, S1129-S1143.
  • S. A. Abd El-Maksoud. (2018). ELECTROCHEMICAL METHODS, SEM-EDS AND AFM STUDIES FOR ASSESSING CORROSION INHIBITION OF CARBON STEEL IN ACIDIC MEDIA. International Journal of Electrochemical Science, 13, 861-876.
  • Scribd. (n.d.). Corrosion Monitoring Using Weight-Loss Analysis.
  • K. Raviprabha, et al. (2023). Corrosion inhibition study of 6061 aluminium alloy in the presence of ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) in hydrochloric acid. Heliyon, 9(5), e16036.
  • OUCI. (n.d.). Corrosion inhibition study of 6061 aluminium alloy in the presence of ethyl 5-methyl-1-(4-nitrophenyl)
  • L. Gao, et al. (2025). Improving environmental adaptability and long-term corrosion resistance of Mg alloys by pyrazole ionic liquids: Experimental and theoretical studies. Corrosion Science, 265, 112567.

Sources

Method

Application Notes &amp; Protocols: A Guide to Developing Novel Antibacterial Agents from Pyrazole-Imidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with new mechanisms of action. Hybrid molecules...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with new mechanisms of action. Hybrid molecules that combine two or more pharmacophores have emerged as a promising strategy to overcome resistance. This guide provides a comprehensive overview and detailed protocols for the development of antibacterial agents based on pyrazole-imidazole derivatives, a class of compounds showing significant potential.

I. Introduction: The Rationale for Pyrazole-Imidazole Hybrids

Pyrazole and imidazole are privileged scaffolds in medicinal chemistry, appearing in numerous clinically approved drugs. Their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, and anticancer properties. The rationale for creating pyrazole-imidazole hybrids lies in the potential for synergistic or additive effects, where the combined molecule exhibits enhanced potency, a broader spectrum of activity, or the ability to overcome existing resistance mechanisms.

The pyrazole moiety can be functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. Similarly, the imidazole ring offers multiple points for substitution, enabling the exploration of a vast chemical space. By combining these two pharmacophores, researchers can create novel molecular architectures with the potential to interact with multiple bacterial targets or to evade efflux pumps and other resistance mechanisms.

II. Synthesis of Pyrazole-Imidazole Derivatives: A Step-by-Step Protocol

The synthesis of pyrazole-imidazole derivatives can be achieved through various synthetic routes. One common approach involves the reaction of a pyrazole-containing intermediate with an imidazole precursor. The following protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles bearing a pyrazole moiety.[1][2]

Protocol 1: Synthesis of 3-Aryl-1H-pyrazole-4-carbaldehyde
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the appropriate 3-aryl-1H-pyrazole in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of a formylating agent, such as N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃) dropwise at 0°C.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, and then heat to reflux for 4-6 hours.

  • Work-up: After cooling, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Purification: Collect the precipitated solid by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 3-aryl-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of Pyrazole-Imidazole Derivatives
  • Reaction Setup: In a round-bottom flask, dissolve the synthesized 3-aryl-1H-pyrazole-4-carbaldehyde (1 equivalent), a 1,2-diketone (e.g., benzil; 1 equivalent), and ammonium acetate (10 equivalents) in glacial acetic acid.

  • Reaction: Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.

  • Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and DMF) to yield the final pyrazole-imidazole derivative.

III. In Vitro Antibacterial Activity Assessment

The initial screening of newly synthesized compounds involves determining their in vitro antibacterial activity against a panel of clinically relevant bacterial strains. The Minimum Inhibitory Concentration (MIC) is a key parameter that defines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[3][4][5]

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

    • Include a growth control (no compound) and a sterility control (no bacteria) in each plate.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Presentation: Example MIC Data Table

CompoundS. aureus ATCC 29213E. coli ATCC 25922P. aeruginosa ATCC 27853
Compound A 8 µg/mL16 µg/mL32 µg/mL
Compound B 2 µg/mL4 µg/mL8 µg/mL
Ciprofloxacin 0.5 µg/mL0.25 µg/mL1 µg/mL

IV. Cytotoxicity Assessment: Ensuring Selective Toxicity

A crucial aspect of antibacterial drug development is to ensure that the compounds are selectively toxic to bacteria and exhibit minimal toxicity towards mammalian cells. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][7][8][9][10]

Protocol 4: MTT Assay for Cytotoxicity
  • Cell Seeding:

    • Seed mammalian cells (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of appropriate culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Gently shake the plate to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

V. Elucidating the Mechanism of Action

Understanding how a novel antibacterial agent kills bacteria is critical for its further development. Pyrazole-imidazole derivatives have been suggested to act through various mechanisms, including the inhibition of DNA gyrase and the disruption of the bacterial cell membrane.

A. DNA Gyrase Inhibition

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial drugs.

Protocol 5: DNA Gyrase Supercoiling Inhibition Assay[11][12][13]
  • Reaction Setup:

    • On ice, prepare a reaction mixture containing assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition:

    • Add E. coli DNA gyrase to the reaction mixture.

  • Incubation:

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel.

    • Run the gel at a low voltage (e.g., 2 V/cm) overnight.

    • Stain the gel with ethidium bromide or another DNA stain and visualize under UV light.

    • Inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Visualization of Experimental Workflow: DNA Gyrase Inhibition Assay

DNA_Gyrase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Relaxed_DNA Relaxed Plasmid DNA Reaction_Mix Reaction Mixture (DNA, Buffer, Compound) Relaxed_DNA->Reaction_Mix Gyrase DNA Gyrase Incubation Incubate at 37°C Gyrase->Incubation Compound Test Compound Compound->Reaction_Mix Reaction_Mix->Incubation Stop_Reaction Stop Reaction (SDS/Proteinase K) Incubation->Stop_Reaction Gel_Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Gel_Electrophoresis Visualization Visualize DNA Bands Gel_Electrophoresis->Visualization Murine_Sepsis_Model_Workflow Acclimatization Animal Acclimatization Infection Bacterial Infection (i.p.) Acclimatization->Infection Treatment_Groups Randomize into Treatment Groups Infection->Treatment_Groups Treatment Compound Administration Treatment_Groups->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Endpoint_Analysis Endpoint Analysis: Bacterial Load in Organs Monitoring->Endpoint_Analysis

Caption: Workflow for evaluating compound efficacy in a murine sepsis model.

VII. Conclusion and Future Directions

The development of new antibacterial agents is a complex but essential endeavor. The pyrazole-imidazole scaffold represents a promising starting point for the discovery of novel compounds with potent antibacterial activity. By following the systematic approach outlined in these application notes, from synthesis and in vitro screening to mechanism of action studies and in vivo evaluation, researchers can effectively advance the development of this important class of molecules. Future work should focus on optimizing the lead compounds to improve their potency, pharmacokinetic properties, and safety profiles, with the ultimate goal of translating these findings into new therapies to combat the growing threat of antibiotic resistance.

VIII. References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Bio-protocol. DNA gyrase supercoiling inhibition assay. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • ImQuest BioSciences. Sepsis Murine Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Johnson, M. B., & Criss, A. K. (2013). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Journal of Visualized Experiments, (79), e50729.

  • IMI AMR Accelerator. A Standard Protocol for the Murine Pneumonia Model to Investigate Antibiotic Treatment Effect of MDR Bacteria Infections. Retrieved from [Link]

  • Frimodt-Møller, N., & Maigaard, S. (1986). Mouse Model for Evaluation of Antibiotic Treatment of Acute and Chronic Infections. Acta Pathologica, Microbiologica et Immunologica Scandinavica. Section B, Microbiology, 94(3), 179–185.

  • ResearchGate. Membrane integrity assay using propidium iodide (PI) staining. Retrieved from [Link]

  • Inspiralis. Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • van der A, A. A., & van der Meer, J. R. (2015). Critical aspects of using bacterial cell viability assays with the fluorophores SYTO9 and propidium iodide. BMC Microbiology, 15, 36.

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 45(6), 1975–1980.

  • Inspiralis. Escherichia coli Gyrase Cleavage Assay. Retrieved from [Link]

  • Huband, M. D., et al. (2025, August 19). Establishing the reference broth microdilution MIC method for cefepime-taniborbactam. Journal of Clinical Microbiology.

  • ResearchGate. Broth microdilution for antibacterial testing as recommended by CLSI protocol. Retrieved from [Link]

  • IDR@NITK. Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. Retrieved from [Link]

  • Malik, I., & Tuteja, N. (2012). Discovery of Novel Bacterial DNA Gyrase Inhibitors. IntechOpen.

  • PubMed. (2011, August 15). Synthesis, characterization and antimicrobial studies of some new pyrazole incorporated imidazole derivatives. Retrieved from [Link]

  • Clinical & Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • University of Virginia School of Medicine. (2013, September 5). Fluorescence Microscopy Methods for Determining the Viability of Bacteria in Association with Mammalian Cells. Retrieved from [Link]

  • Machala, M., et al. (2018). Fluorescence detection of damaged cell membrane of bacteria by air transient spark discharge. EPJ Techniques and Instrumentation, 5, 4.

  • Gootz, T. D., & Martin, B. A. (1991). Testing potential gyrase inhibitors of bacterial DNA gyrase: a comparison of the supercoiling inhibition assay and "cleavable complex" assay. Antimicrobial Agents and Chemotherapy, 35(10), 1967–1973.

  • ISO. (2021, October 1). ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]

  • Kadham, S. A., & Atia, A. J. K. (2020). Synthesis of Diimidazole Has Pyrazole, Isoxazole and Pyrimidine Derivatives and Evaluation as Antibacterial. Indian Journal of Forensic Medicine & Toxicology, 14(2), 581-586.

  • MDPI. (2023, March 7). Design, Synthesis and Bioactivity Evaluation of Novel 2-(pyrazol-4-yl)-1,3,4-oxadiazoles Containing an Imidazole Fragment as Antibacterial Agents. Retrieved from [Link]

  • Journals. (2021, April 16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Strategies to Mitigate Dehalogenation of 5-bromo-2-(1H-pyrazol-1-yl)aniline in Cross-Coupling Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-bromo-2-(1H-pyrazol-1-yl)aniline. This guide provides in-depth troubleshooting advice, frequently ask...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 5-bromo-2-(1H-pyrazol-1-yl)aniline. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to address the common challenge of dehalogenation during palladium-catalyzed cross-coupling reactions. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reactions and achieve your desired synthetic outcomes.

Troubleshooting Guide: Minimizing Dehalogenation

This section is designed to provide rapid, targeted solutions to common issues encountered during the cross-coupling of 5-bromo-2-(1H-pyrazol-1-yl)aniline.

Issue 1: My primary byproduct is the dehalogenated starting material, 2-(1H-pyrazol-1-yl)aniline. What is the likely cause and how can I fix it?

The observation of significant amounts of the dehalogenated product points towards a competing hydrodehalogenation pathway. This side reaction is often mediated by a palladium-hydride (Pd-H) species that can arise from various sources within your reaction mixture.[1] Here are the key factors to investigate and optimize:

  • The Base: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are known to generate Pd-H species and can act as hydride donors.[1]

    • Solution: Switch to a weaker inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are less prone to promoting dehalogenation.[1]

  • The Solvent: Protic solvents (e.g., alcohols) or residual water in aprotic solvents can be a source of protons that contribute to the formation of Pd-H species.

    • Solution: Ensure you are using anhydrous, degassed solvents. Aprotic solvents like toluene or dioxane are generally preferred over polar aprotic solvents such as DMF, which can sometimes accelerate dehalogenation.[1]

  • The Ligand: The choice of phosphine ligand is critical in modulating the catalyst's activity and selectivity.

    • Solution: Employ bulky, electron-rich biarylphosphine ligands. These ligands, such as SPhos, XPhos, or RuPhos, can promote the desired reductive elimination of the cross-coupled product over the dehalogenation pathway.[1]

Issue 2: I'm attempting a Sonogashira coupling, and besides dehalogenation, I'm observing significant homocoupling of my alkyne (Glaser coupling). What adjustments should I make?

This issue points to a suboptimal balance in the catalytic cycles of the Sonogashira reaction.

  • Copper Co-catalyst: The copper(I) co-catalyst, while essential for the traditional Sonogashira mechanism, can also promote the oxidative homocoupling of terminal alkynes.

    • Solution: Consider a copper-free Sonogashira protocol. These methods often rely on specific palladium catalysts and conditions that circumvent the need for a copper co-catalyst, thereby eliminating Glaser homocoupling.

  • Base Selection: The choice of base is also crucial in Sonogashira couplings.

    • Solution: Amine bases like triethylamine or diisopropylethylamine are commonly used and can also act as the solvent. However, if dehalogenation is a significant issue, screening other bases such as potassium carbonate or cesium carbonate may be beneficial.

Issue 3: My Buchwald-Hartwig amination is sluggish, and increasing the temperature only leads to more dehalogenation. What is the best approach?

This is a classic dilemma where the desired reaction and the primary side reaction have different activation energies.

  • Catalyst and Ligand System: A highly active catalyst system is key to promoting the desired C-N bond formation at a lower temperature.

    • Solution: Utilize a well-defined palladium pre-catalyst with a bulky biaryl monophosphine ligand. These modern catalyst systems are designed for high activity and can often facilitate the reaction at lower temperatures, thus kinetically disfavoring the dehalogenation pathway.

  • Protecting the Aniline N-H: The free amino group in your starting material can potentially interact with the palladium catalyst and influence the reaction outcome.

    • Solution: While not always necessary, if you are facing persistent issues, consider protecting the aniline nitrogen with a group like Boc (tert-butyloxycarbonyl). This can sometimes suppress dehalogenation.[1]

Frequently Asked Questions (FAQs)

Q1: Why is 5-bromo-2-(1H-pyrazol-1-yl)aniline prone to dehalogenation?

A1: Aryl bromides, in general, are susceptible to a side reaction called hydrodehalogenation in palladium-catalyzed cross-coupling reactions. This process involves the replacement of the bromine atom with a hydrogen atom. The primary culprit is the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can then react with your starting material to produce the dehalogenated byproduct.

Q2: What is the general mechanism of this dehalogenation?

A2: The most accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst to form an arylpalladium(II) bromide complex. If a Pd-H species is present, it can undergo reductive elimination with the aryl group on the palladium intermediate to yield the dehalogenated arene and regenerate the palladium catalyst.

Q3: How do the pyrazole and aniline functionalities in my molecule affect its reactivity and the likelihood of dehalogenation?

A3: Both the pyrazole and the aniline moieties are electron-donating groups, which can increase the electron density of the aromatic ring. This can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst. The free N-H of the aniline and the nitrogen atoms of the pyrazole ring can also act as potential ligands for the palladium center, which could influence the catalyst's activity and stability.

Q4: Is it always necessary to protect the aniline's N-H group before running a cross-coupling reaction?

A4: Not necessarily. Many modern palladium catalyst systems are robust enough to tolerate the free N-H group. However, if you are experiencing significant side reactions or low yields, protecting the aniline with a suitable protecting group (e.g., Boc) can be a valuable troubleshooting step.[1]

Experimental Protocols: Best Practices for Mitigating Dehalogenation

The following protocols are designed as robust starting points for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of 5-bromo-2-(1H-pyrazol-1-yl)aniline. They incorporate best practices to minimize the risk of dehalogenation.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 5-Aryl-2-(1H-pyrazol-1-yl)aniline

This protocol is optimized for the C-C bond formation between 5-bromo-2-(1H-pyrazol-1-yl)aniline and an arylboronic acid.

Materials:

  • 5-bromo-2-(1H-pyrazol-1-yl)aniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene (to achieve a concentration of 0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine 5-bromo-2-(1H-pyrazol-1-yl)aniline, the arylboronic acid, and potassium phosphate.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and SPhos in a small amount of the degassed toluene.

  • Add the catalyst pre-mixture to the Schlenk flask containing the solids.

  • Add the remaining degassed toluene to the reaction flask.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl-5-bromo-2-(1H-pyrazol-1-yl)aniline

This protocol details the C-N bond formation between 5-bromo-2-(1H-pyrazol-1-yl)aniline and a primary or secondary amine.

Materials:

  • 5-bromo-2-(1H-pyrazol-1-yl)aniline (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (a pre-catalyst) (2 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed 1,4-dioxane (to achieve a concentration of 0.1 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add 5-bromo-2-(1H-pyrazol-1-yl)aniline, the amine, the RuPhos Pd G3 pre-catalyst, and cesium carbonate to a reaction vial.

  • Add the degassed 1,4-dioxane to the vial.

  • Seal the vial and place it in a pre-heated reaction block at 90-110 °C.

  • Stir the reaction mixture for the required time, monitoring by LC-MS or TLC.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling for the Synthesis of 5-Alkynyl-2-(1H-pyrazol-1-yl)aniline

This protocol outlines the C-C bond formation between 5-bromo-2-(1H-pyrazol-1-yl)aniline and a terminal alkyne.

Materials:

  • 5-bromo-2-(1H-pyrazol-1-yl)aniline (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed DMF (to achieve a concentration of 0.2 M)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-2-(1H-pyrazol-1-yl)aniline, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed DMF, followed by triethylamine and the terminal alkyne.

  • Stir the reaction mixture at a temperature ranging from room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Influence of Reaction Parameters on Dehalogenation

ParameterCondition Favoring DehalogenationRecommended Condition to Minimize DehalogenationRationale
Base Strong alkoxide bases (e.g., NaOtBu)Weaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Alkoxides can act as hydride donors, leading to the formation of Pd-H species.[1]
Ligand Less bulky, electron-poor ligands (e.g., PPh₃)Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos)Bulky ligands accelerate the desired reductive elimination step, outcompeting dehalogenation.[1]
Solvent Protic solvents (e.g., alcohols), polar aprotic (e.g., DMF)Aprotic, less polar solvents (e.g., Toluene, Dioxane)Protic solvents can be a source of protons for Pd-H formation.[1]
Temperature High temperaturesLowest effective temperatureDehalogenation can have a higher activation energy than the desired coupling.[1]

Visualizations

Dehalogenation_Troubleshooting cluster_solutions Troubleshooting Steps start Dehalogenation Observed base Evaluate Base start->base Strong Base? ligand Evaluate Ligand base->ligand Switch to Weaker Base (K₃PO₄, Cs₂CO₃) solvent Evaluate Solvent ligand->solvent Use Bulky Ligand (SPhos, XPhos) temp Evaluate Temperature solvent->temp Use Aprotic Solvent (Toluene, Dioxane) protect Consider N-H Protection temp->protect Lower Temperature outcome Minimized Dehalogenation protect->outcome If necessary Competing_Pathways cluster_catalytic_cycle Palladium Catalytic Cycle cluster_dehalogenation Dehalogenation Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition ar_pd_br Ar-Pd(II)-Br(L₂) oxidative_addition->ar_pd_br transmetalation Transmetalation (Coupling Partner) ar_pd_br->transmetalation ar_pd_h Ar-Pd(II)-H(L₂) ar_pd_br->ar_pd_h Reaction with Pd-H source ar_pd_r Ar-Pd(II)-R(L₂) transmetalation->ar_pd_r reductive_elimination Reductive Elimination ar_pd_r->reductive_elimination reductive_elimination->pd0 Regenerates Pd(0) product Desired Product (Ar-R) reductive_elimination->product pd_h_source Hydride Source (Base, Solvent, etc.) reductive_elimination_dehalo Reductive Elimination ar_pd_h->reductive_elimination_dehalo reductive_elimination_dehalo->pd0 Regenerates Pd(0) dehalo_product Dehalogenated Product (Ar-H) reductive_elimination_dehalo->dehalo_product

Caption: Competing cross-coupling and dehalogenation pathways.

References

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Pyrazole Derivatives

Welcome to the Technical Support Center for Pyrazole Derivative Solubility. As a Senior Application Scientist, I have designed this guide to provide a mechanistic understanding of why pyrazole scaffolds resist solvation...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Derivative Solubility. As a Senior Application Scientist, I have designed this guide to provide a mechanistic understanding of why pyrazole scaffolds resist solvation and to offer field-proven troubleshooting protocols. This guide will help researchers, scientists, and drug development professionals ensure their synthetic and analytical workflows proceed without interruption.

Mechanistic Overview: Why Do Pyrazoles Resist Solvation?

Mechanism Structure 1H-Pyrazole Scaffold Hbond Intermolecular H-Bonding (N-H...N interactions) Structure->Hbond Lattice High Crystal Lattice Energy (Dimers, Trimers, Catemers) Hbond->Lattice Solubility Poor Organic Solubility Lattice->Solubility Disruption Solvent Disruption (Polar Aprotic Solvents) Disruption->Lattice Overcomes Mod N-Substitution (Blocks H-bond donor) Mod->Hbond Prevents

Mechanistic relationship between pyrazole structure, crystal lattice, and solubility.

The primary driver of poor solubility in 1H-pyrazoles is their dual nature as both hydrogen-bond donors (N-H) and acceptors (N:). This allows them to form highly stable supramolecular motifs, such as dimers, trimers, tetramers, and infinite one-dimensional catemers in the solid state[1]. The resulting high crystal lattice energy requires significant thermodynamic input to disrupt, rendering them sparingly soluble in non-polar or weakly polar solvents[2].

Frequently Asked Questions (FAQs)

Q1: Why does my unsubstituted 1H-pyrazole derivative crash out of solution even in moderately polar solvents like dichloromethane (DCM)? A1: The 1H-pyrazole core readily forms robust N-H···N hydrogen-bonded networks. Crystallographic studies on halogenated 1H-pyrazoles reveal that they assemble into rigid trimeric or catemeric structures, drastically increasing the lattice energy[1]. To dissolve these compounds, the solvent must outcompete these intermolecular forces. DCM lacks the hydrogen-bond accepting capacity required to efficiently disrupt these networks.

Q2: How do temperature and solvent polarity affect the solvation thermodynamics of pyrazoles? A2: Dissolution is a thermodynamic process governed by the equation ΔGsolv​=ΔHsolv​−TΔSsolv​ . Because breaking the pyrazole crystal lattice is highly endothermic ( ΔH>0 ), increasing the temperature ( T ) provides the necessary thermal energy to overcome the lattice enthalpy. Furthermore, using polar aprotic solvents (like DMSO or DMF) introduces strong dipole moments that act as potent hydrogen-bond acceptors, effectively solvating the N-H protons and driving the free energy of solvation ( ΔGsolv​ ) towards a negative, spontaneous value[3].

Q3: Can structural modifications improve solubility without altering the core pharmacophore? A3: Yes. In drug discovery, modifying the crystal packing energy is a standard strategy. N-alkylation (e.g., methylation) removes the hydrogen-bond donor, preventing the formation of extended H-bonded networks. Additionally, introducing flexible side chains increases the rotational degrees of freedom, which increases the entropy of the dissolved state and lowers the melting point, thereby significantly enhancing solubility[4].

Troubleshooting Guide: Resolving Specific Experimental Bottlenecks

G Start Compound Insoluble in Target Solvent Temp Increase Temperature (Thermal Energy > Lattice Energy) Start->Temp Check1 Dissolved? Temp->Check1 CoSolvent Add Polar Aprotic Co-solvent (e.g., DMSO, DMF) Check1->CoSolvent No Success Proceed with Reaction/Assay Check1->Success Yes Check2 Dissolved? CoSolvent->Check2 StructMod Structural Modification (e.g., N-alkylation) Check2->StructMod No Check2->Success Yes StructMod->Success

Logical workflow for troubleshooting pyrazole solubility in synthetic workflows.

Scenario A: The pyrazole derivative precipitates during a room-temperature reaction.
  • Root Cause: The reaction generates a pyrazole intermediate or product with a higher lattice energy or lower solvent affinity than the starting materials.

  • Solution: Transition to a polar aprotic solvent. Solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) possess strong dipole moments and act as potent hydrogen-bond acceptors, effectively solvating the N-H protons of the pyrazole ring and breaking the crystal lattice[3].

Scenario B: Difficulty in recrystallizing a poorly soluble pyrazole.
  • Root Cause: The compound is either completely insoluble in cold solvents or fails to precipitate from hot solvents, making standard single-solvent recrystallization impossible.

  • Solution: Employ a binary solvent system (co-solvent recrystallization). Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., DMF or ethanol), then induce controlled supersaturation by adding a "poor" solvent (e.g., water or hexane) dropwise[3].

Quantitative Data: Solvent Selection Guide

To rationalize solvent selection, Table 1 summarizes the efficacy of various organic solvents in solvating pyrazole networks, based on their polarity index and hydrogen-bonding capacity.

Solvent CategoryExamplesPolarity IndexH-Bonding CapacitySolvation Efficacy for 1H-Pyrazoles
Polar Aprotic DMSO, DMF, DMAc7.2 - 6.4Strong AcceptorExcellent : Disrupts N-H···N networks efficiently.
Polar Protic Ethanol, Methanol5.2 - 5.1Donor & AcceptorGood : Competes with pyrazole H-bonds, but requires heat.
Moderately Polar Acetone, Acetonitrile5.1 - 5.8Weak AcceptorModerate : Suitable for substituted pyrazoles with lower lattice energy.
Non-Polar Hexane, Toluene0.1 - 2.4NonePoor : Unable to overcome crystal lattice forces.

Table 1: Solvent properties and their mechanistic efficacy in solvating pyrazole derivatives.

Self-Validating Experimental Protocols

Protocol 1: Micro-Scale Solvent Screening and Co-Solvent Optimization
  • Purpose: To empirically determine the optimal solvent system for a novel pyrazole derivative while minimizing material consumption.

  • Causality: By systematically increasing solvent polarity and temperature, you identify the exact thermodynamic threshold required to break the supramolecular lattice.

  • Preparation: Weigh 5 mg of the pyrazole derivative into five separate 2 mL glass vials.

  • Primary Solvation: Add 0.5 mL of a different primary solvent (e.g., Toluene, DCM, Acetone, Ethanol, DMF) to each vial.

  • Agitation & Observation: Stir at room temperature for 10 minutes. Record dissolution status. (Self-validation: If the solution is clear, the solvent's solvating power exceeds the lattice energy at 25°C).

  • Thermal Disruption: For vials with undissolved solid, heat to 50°C using a reaction block for 15 minutes. Observe if thermal energy overcomes the enthalpy of the lattice.

  • Co-Solvent Titration: For vials that remain suspensions at 50°C, add a strong polar aprotic solvent (e.g., DMSO) dropwise (10 µL increments) until complete dissolution is achieved.

  • Cooling Check: Allow the clear solutions to cool to room temperature. If precipitation occurs, the system is supersaturated, and a higher proportion of the "good" solvent is required for room-temperature stability.

Protocol 2: Binary Solvent Recrystallization (Hot Filtration Method)
  • Purpose: To purify pyrazole derivatives that exhibit extreme insolubility profiles.

  • Causality: Utilizing a miscible "poor" solvent lowers the overall dielectric constant of the mixture, forcing the pyrazole molecules to re-associate and crystallize once the thermal energy is removed.

  • Dissolution: Suspend 1.0 g of crude pyrazole in the minimum volume (e.g., 5-10 mL) of a boiling "good" solvent (e.g., Ethanol or DMF).

  • Hot Filtration: Rapidly filter the hot mixture through a pre-warmed fluted filter paper to remove insoluble impurities (e.g., inorganic salts or polymeric byproducts).

  • Inducing Turbidity: Return the filtrate to a gentle boil. Slowly add a miscible "poor" solvent (e.g., hot water for ethanol, or hot toluene for DMF) dropwise until a faint, persistent cloudiness appears. (Self-validation: Turbidity confirms the solution has reached the exact point of saturation).

  • Clarification: Add 1-2 drops of the "good" solvent until the solution just turns clear again.

  • Crystallization: Remove from heat and allow the flask to cool undisturbed to room temperature, then transfer to an ice bath. The slow reduction in thermal energy promotes the orderly formation of the N-H···N hydrogen-bonded crystal lattice, yielding high-purity crystals.

  • Isolation: Collect the crystals via vacuum filtration and wash with a cold mixture of the binary solvent system.

Sources

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 5-Bromo-2-(1H-pyrazol-1-yl)aniline

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals scaling up the synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline (CAS: 1134...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for scientists and drug development professionals scaling up the synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline (CAS: 1134997-99-1)[1].

The validated route to this privileged pharmacophore avoids complex cross-coupling in favor of a robust two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) of 4-bromo-1-fluoro-2-nitrobenzene with 1H-pyrazole, followed by a highly chemoselective nitro reduction [[2]]().

Below, you will find our field-proven troubleshooting guides, causal explanations for common scale-up failures, and self-validating experimental protocols.

Process Overview & Logic

Workflow SM 4-Bromo-1-fluoro-2-nitrobenzene (Starting Material) Int 1-(4-Bromo-2-nitrophenyl)-1H-pyrazole (Intermediate) SM->Int SNAr 80°C Pyr 1H-Pyrazole + K2CO3 (Reagents) Pyr->Int Prod 5-Bromo-2-(1H-pyrazol-1-yl)aniline (Target Product) Int->Prod Reduction 75°C Imp Debrominated Impurity (Avoid Pd/C) Int->Imp H2, Pd/C (Side Reaction) Red Fe powder, NH4Cl, EtOH/H2O (Chemoselective Reduction) Red->Prod

Two-step synthesis workflow and chemoselective reduction logic.

Troubleshooting & FAQs: Stage 1 - SNAr Reaction

Q: Why is my SNAr reaction stalling at 70-80% conversion on a 1 kg scale? A: Incomplete conversion during the SNAr of 4-bromo-1-fluoro-2-nitrobenzene is typically caused by inadequate mass transfer or moisture ingress. On a larger scale, the biphasic nature of solid bases (like K₂CO₃) in DMF requires high-shear agitation. Causality: Trace water at elevated temperatures (80 °C) leads to the competitive hydrolysis of the starting material into 4-bromo-2-nitrophenol, consuming your electrophile. Ensure the solvent is rigorously anhydrous and use finely milled K₂CO₃ to maximize the reactive surface area.

Q: Why use K₂CO₃ instead of stronger bases like NaH or KOtBu? A: Strong bases can cause degradation of the nitroarene or promote unwanted side reactions (e.g., nucleophilic attack by hydroxide if trace water is present). K₂CO₃ is a mild base perfectly suited for the relatively acidic N-H of pyrazole (pKa ~ 14), allowing for a controlled deprotonation without degrading the fluoronitrobenzene core.

Troubleshooting & FAQs: Stage 2 - Chemoselective Nitro Reduction

Q: I used standard catalytic hydrogenation (H₂ with Pd/C) and observed a massive drop in yield with multiple impurities. What went wrong? A: You experienced hydrodehalogenation. Palladium on carbon (Pd/C) is highly active and readily inserts into the relatively weak aryl C-Br bond via oxidative addition, leading to the debromination of your target molecule 3. To preserve the aryl bromide, you must use a chemoselective reduction method, such as Iron (Fe) or Zinc (Zn) under mildly acidic conditions[3].

Q: The Béchamp reduction (Fe powder / NH₄Cl) gave excellent chemoselectivity, but filtering the iron sludge on a 50 L scale took days. How can we fix this? A: The notorious "iron sludge" consists of gelatinous iron(III) hydroxides[Fe(OH)₃]. To solve this, you must control the stoichiometry and pH to favor the formation of dense, granular magnetite (Fe₃O₄). Causality & Solution: Strong acids generate excessive hydrogen gas and promote gelatinous Fe(OH)₃. Using a catalytic amount of an electrolyte like NH₄Cl or CaCl₂ (0.1-0.2 equivalents) provides a buffered, mildly acidic environment that drives the catalytic transfer hydrogenation (CTH) mechanism while forming easily filterable Fe₃O₄ 4. Always add Celite directly to the reactor and filter the mixture while hot (60-70 °C) to reduce viscosity.

Quantitative Comparison of Chemoselective Nitro Reduction Strategies
Reduction SystemDebromination RiskScalability ProfileWorkup DifficultyRelative Yield (%)Mechanism / Causality
H₂ + Pd/C Critical ExcellentLow< 20%Pd(0) oxidative addition into C-Br bond causes hydrodehalogenation[3].
Fe / NH₄Cl (Béchamp) LowModerateHigh 80 - 85%Single-electron transfer. Forms gelatinous Fe(OH)₃ if pH is not buffered.
Fe / CaCl₂ LowGoodModerate85 - 91%CTH mechanism. Mild Lewis acid prevents over-reduction and aids Fe₃O₄ formation[4].
Zn / AcOH LowGoodModerate75 - 80%Dissolving metal reduction. Requires careful neutralization of zinc salts.
Na₂S₂O₄ LowPoorLow60 - 70%Generates high volumes of SO₂ gas and aqueous sulfate waste on scale.

Validated Scale-Up Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step without confirming the in-process control (IPC) metrics.

Step 1: Synthesis of 1-(4-bromo-2-nitrophenyl)-1H-pyrazole

Objective: High-yielding SNAr without hydrolysis side-reactions.

  • Reactor Charge: To a clean, dry, nitrogen-purged reactor, charge 4-bromo-1-fluoro-2-nitrobenzene (1.0 eq) and anhydrous DMF (5 volumes).

  • Reagent Addition: Begin high-shear agitation. Add 1H-pyrazole (1.1 eq).

  • Base Addition: Add finely milled K₂CO₃ (1.5 eq) in three discrete portions over 30 minutes to control the mild exotherm.

  • Reaction: Heat the mixture to 80 °C. Maintain temperature and agitation for 12 hours.

  • IPC (Self-Validation): Sample the reaction and analyze via HPLC. Do not proceed until starting material is < 2% (AUC).

  • Quench & Isolate: Cool the mixture to 20 °C. Slowly dose in purified water (15 volumes) over 1 hour. The product will precipitate as a yellow/orange solid.

  • Filtration: Filter the solid, wash thoroughly with water (3 x 5 volumes) to remove DMF and potassium salts, and dry under vacuum at 50 °C to constant weight.

Step 2: Synthesis of 5-bromo-2-(1H-pyrazol-1-yl)aniline

Objective: Chemoselective reduction of the nitro group while preserving the aryl bromide.

  • Reactor Charge: Charge the reactor with 1-(4-bromo-2-nitrophenyl)-1H-pyrazole (1.0 eq), Ethanol (8 volumes), and Purified Water (2 volumes).

  • Electrolyte Addition: Add CaCl₂ or NH₄Cl (0.5 eq) and begin vigorous agitation 4. Heat the mixture to 60 °C.

  • Controlled Metal Addition: Add Iron powder (325 mesh, 4.0 eq) in 4 discrete portions over 1 hour. Causality: The reduction is highly exothermic; bulk addition will cause solvent boil-over.

  • Reaction: Heat to 75 °C (reflux) for 3 hours.

  • IPC (Self-Validation): Monitor by HPLC. Ensure complete consumption of the nitro intermediate to prevent the formation of azo/azoxy dimers.

  • Hot Filtration: Cool the mixture slightly to 60 °C. Add Celite (1 wt eq) directly to the reactor and stir for 15 minutes. Filter the hot mixture through a pre-warmed Celite pad to remove granular iron oxides (Fe₃O₄).

  • Workup: Wash the filter cake with hot Ethanol (2 x 3 volumes). Concentrate the filtrate under reduced pressure to remove Ethanol. Extract the aqueous residue with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the target aniline.

References

  • Sigma-Aldrich. "5-bromo-2-(1H-pyrazol-1-yl)aniline | 1134997-99-1". 1

  • National Institutes of Health (PMC). "Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312".2

  • Organic Chemistry Portal. "An Efficient Method for Aryl Nitro Reduction and Cleavage of Azo Compounds Using Iron Powder/Calcium Chloride". 4

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions".3

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion in Buchwald-Hartwig Amination of Pyrazoles

Welcome to the advanced technical support center for the Buchwald-Hartwig amination of pyrazole scaffolds. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fund...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the Buchwald-Hartwig amination of pyrazole scaffolds. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the fundamental organometallic causality behind reaction failures.

Pyrazoles present a unique dual-threat in cross-coupling chemistry: their nitrogen-rich core acts as a potent chelating agent that can poison palladium catalysts[1], and their electronic properties often exacerbate competing side reactions like β-hydride elimination[2]. This guide provides field-proven, self-validating workflows to overcome these bottlenecks.

Part 1: Mechanistic Insights & The Pyrazole Problem

To troubleshoot effectively, we must first understand the causality of failure. Low conversion in pyrazole aminations typically stems from two mechanistic dead-ends:

  • Catalyst Poisoning (Off-Cycle Sequestration): The sp²-hybridized nitrogen of the pyrazole ring is a strong σ-donor. Instead of participating in the catalytic cycle, excess pyrazole can coordinate to the electrophilic Pd(II) center, forming highly stable, unreactive bis-pyrazole complexes[1]. This starves the catalytic cycle of active palladium, stalling conversion.

  • β-Hydride Elimination: When coupling a 4-halopyrazole with an aliphatic amine, the resulting palladium-amido intermediate is highly susceptible to β-hydride elimination. If the amine possesses β-hydrogens, the complex rapidly undergoes a syn-coplanar elimination, yielding an imine and a hydridopalladium species, which subsequently reductively eliminates to give a dehalogenated pyrazole byproduct[2].

CatalyticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (+ Ar-X) Pd0->OxAdd PdII_ArX LnM-Pd(II)(Ar)(X) Oxidative Addition Complex OxAdd->PdII_ArX AmineCoord Amine Coordination & Deprotonation PdII_ArX->AmineCoord Poisoning Catalyst Poisoning (Off-Cycle Pd-Pyrazole Complex) PdII_ArX->Poisoning Excess Pyrazole PdII_Amido LnM-Pd(II)(Ar)(N-Pyrazole) Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (- Ar-N-Pyrazole) PdII_Amido->RedElim BetaElim β-Hydride Elimination (Dehalogenation Byproduct) PdII_Amido->BetaElim If β-H present RedElim->Pd0

Buchwald-Hartwig catalytic cycle highlighting off-cycle pyrazole poisoning and β-hydride elimination.

Part 2: Diagnostic FAQs (Troubleshooting Guide)

Q1: My reaction stalls at 10-20% conversion, and the solution turns black. What is happening? A1: The formation of a fine black precipitate (Palladium Black) indicates irreversible catalyst decomposition[1]. In pyrazole chemistry, this occurs when the rate of oxidative addition is significantly slower than catalyst degradation, or when the pyrazole nitrogen coordinates to the palladium center, forming an off-cycle complex[1]. Solution: You must accelerate the catalytic cycle by employing sterically demanding, electron-rich biarylphosphine ligands like tBuDavePhos or tBuBrettPhos[3]. The extreme steric bulk prevents the formation of inactive bis-ligated Pd species and forces the catalytic cycle forward.

Q2: I am coupling a 4-halopyrazole with a primary alkyl amine, but LC-MS shows massive dehalogenation instead of the cross-coupled product. A2: This is a classic symptom of β-hydride elimination[2]. When the amine coupling partner possesses β-hydrogens, palladium catalysis is fundamentally disadvantaged because the rate of β-elimination outpaces reductive elimination. Solution: The field-proven solution is to abandon palladium and switch to a copper-catalyzed Ullmann-type coupling (e.g., CuI with a diamine ligand)[3]. Copper operates via a different mechanism (often Cu(I)/Cu(III) oxidative addition or a radical pathway) that is structurally immune to β-hydride elimination[3].

Q3: I am attempting the N-arylation of a pyrazole (using pyrazole as the nucleophile), but I observe no conversion even with highly active Pd precatalysts. A3: Pyrazoles are highly π-excessive, but their sp²-hybridized nitrogen is a surprisingly poor nucleophile in palladium-catalyzed aminations compared to standard alkyl amines. Furthermore, they act as strong chelating agents that poison Pd catalysts[4]. Solution: While highly specialized Pd systems can work, the most robust, scalable solution for the N-arylation of pyrazoles is the Copper-Diamine catalyst system[4]. Utilizing CuI (5-10 mol%) with N,N'-dimethylethylenediamine and a mild base (K₂CO₃) in toluene reliably couples pyrazoles with aryl iodides or bromides[4].

TroubleshootingWorkflow Start Low Conversion Detected in Pyrazole Amination Role What is the role of the Pyrazole? Start->Role PyrNuc Pyrazole is the Amine (N-Arylation) Role->PyrNuc PyrElec Pyrazole is the Aryl Halide (4-Halopyrazole) Role->PyrElec CuCat Switch to CuI / Diamine Ligand (Ullmann-type Coupling) PyrNuc->CuCat Pd often fails here BetaH Does the amine partner have β-hydrogens? PyrElec->BetaH NoBeta No β-Hydrogens (e.g., Anilines, Piperidine) BetaH->NoBeta YesBeta Has β-Hydrogens (e.g., Primary Alkyl Amines) BetaH->YesBeta PdCat Use Pd(dba)2 + tBuDavePhos (Bulky Ligand Prevents Poisoning) NoBeta->PdCat YesBeta->CuCat Avoids β-elimination

Decision matrix for optimizing pyrazole amination based on substrate role and β-hydrogen presence.

Part 3: Quantitative Data & Catalyst Selection Matrix

The following table synthesizes quantitative reaction parameters based on the structural nature of your substrates to ensure optimal conversion rates.

Substrate RoleAmine Partner ProfileRecommended Catalyst SystemBase & SolventExpected Yield Range
4-Halopyrazole Lacks β-Hydrogens (e.g., Anilines, Piperidine)Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%)[3]KOtBu, Xylene (160 °C, MW)High (70–95%)
4-Halopyrazole Has β-Hydrogens (e.g., Primary Alkylamines)CuI (10–20 mol%), Diamine Ligand[3]Cs₂CO₃, DMF (100–120 °C)Moderate to High (60–85%)
Pyrazole (as Amine)Aryl Iodide/BromideCuI (5 mol%), N,N'-Dimethylethylenediamine[4]K₂CO₃, Toluene (110 °C)High (80–95%)

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system for the Pd-Catalyzed C4-Amination of 4-Halopyrazoles (lacking β-hydrogens) . It incorporates specific visual and analytical checkpoints to ensure the reaction is proceeding correctly.

Step-by-Step Methodology

Step 1: Rigorous Preparation & Degassing (Crucial) Causality: Palladium catalysts are highly sensitive to oxygen, which oxidizes the active Pd(0) to inactive Pd(II) species, leading to premature catalyst death[5].

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(dba)₂ (10 mol%), tBuDavePhos (20 mol%), KOtBu (2.0 equiv), and the 4-halopyrazole (1.0 equiv)[6].

  • Seal the tube with a rubber septum and subject it to three cycles of vacuum evacuation and argon backfilling.

Step 2: Solvent and Reagent Addition

  • Add anhydrous, thoroughly degassed xylene (or toluene) via syringe.

  • Add the amine coupling partner (1.2–2.0 equiv) via syringe[6]. (If the amine is a solid, add it during Step 1).

Step 3: Reaction Execution & Visual Validation

  • Heat the reaction mixture to 100 °C (conventional heating for 12-24 h) or 160 °C (microwave irradiation for 10-20 mins)[3].

  • Validation Checkpoint 1 (Visual): A healthy Buchwald-Hartwig reaction mixture should be a homogeneous, yellow to reddish-brown solution[1]. If the solution turns colorless or crashes out a fine black precipitate within the first 15 minutes, the catalyst has decomposed (likely due to O₂ contamination or ligand failure)[1].

Step 4: Analytical Monitoring

  • Take a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Checkpoint 2 (Analytical): Look for the mass of the dehalogenated pyrazole. If this peak is dominant, verify that your amine truly lacks β-hydrogens, or check your base for moisture contamination (water can act as a hydride source).

Step 5: Workup and Purification

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove palladium residues[5].

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.

References

  • ResearchGate. Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Retrieved from:[Link][6]

  • MDPI. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Retrieved from: [Link][3]

  • ACS Publications. Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from: [Link][4]

Sources

Troubleshooting

Technical Support Center: Monitoring Pyrazole Synthesis with TLC and LC-MS

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for monitoring pyrazole synthesis. This guide, designed by Senior Application Scientists, provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for monitoring pyrazole synthesis. This guide, designed by Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of these critical reactions. Our focus is on providing not just procedural steps, but the scientific reasoning behind them to empower you to effectively diagnose and resolve experimental challenges.

Understanding the Foundation: The Knorr Pyrazole Synthesis

A cornerstone of heterocyclic chemistry, the Knorr pyrazole synthesis, first reported in 1883, involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] This reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[1][3] Given its versatility in creating diverse molecular scaffolds, the Knorr synthesis and its variations are widely employed in medicinal chemistry and drug discovery.[1][4]

Frequently Asked Questions (FAQs)

TLC Monitoring of Pyrazole Synthesis

Q1: How do I select an appropriate TLC solvent system for my pyrazole synthesis?

A1: The key to effective TLC monitoring is achieving good separation between your starting materials (1,3-dicarbonyl and hydrazine) and your pyrazole product. An ideal solvent system will result in an Rf value of approximately 0.4-0.5 for the product, with clear separation from the starting material spots.[5]

  • Start with a Polarity Test: Begin with a relatively non-polar solvent system, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity by increasing the proportion of ethyl acetate.[6] Pyrazoles are generally more polar than their corresponding 1,3-dicarbonyl starting materials, but less polar than many hydrazine starting materials.

  • Common Solvent Systems: Mixtures of ethyl acetate and hexanes are a robust starting point for many pyrazole syntheses.[6][7] Other systems to consider include dichloromethane/ethyl acetate[8] and cyclohexane/ethyl acetate.[9]

  • Visualization is Crucial: Remember that not all reactants and products are UV-active. Use a UV lamp (254 nm) for visualization, but also consider using a potassium permanganate stain, which can reveal compounds that do not show up under UV light.[7][10]

Q2: My TLC plate shows streaking or tailing of my spots. What's causing this and how can I fix it?

A2: Streaking or tailing on a TLC plate can obscure your results and make it difficult to assess reaction completion. The most common causes are sample overloading or an inappropriate solvent system.[11]

  • Sample Overloading: This is the most frequent cause. The solution is to dilute your reaction mixture sample before spotting it on the TLC plate. A 1% solution in a volatile solvent is a good starting point.

  • Inappropriate Solvent Polarity: If the solvent system is too polar, your compounds may travel up the plate as a streak. Conversely, if it's not polar enough, they may remain at the baseline. Systematically adjust the polarity of your mobile phase.

  • Acidic or Basic Compounds: Highly acidic or basic compounds can interact strongly with the silica gel, leading to tailing. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to your developing solvent can often resolve this issue.

Q3: I don't see any spots on my TLC plate after developing and visualizing. What should I do?

A3: This can be a frustrating experience, but it's usually solvable. Here are the likely culprits and their solutions:[12]

  • Insufficient Concentration: Your reaction mixture may be too dilute. Try spotting the plate multiple times in the same location, allowing the solvent to evaporate between applications.

  • Incorrect Visualization Method: Your compound may not be UV-active. Try alternative visualization techniques like staining with potassium permanganate or iodine.

  • Solvent Level in Chamber: Ensure the solvent level in the developing chamber is below the baseline where you spotted your samples. If the baseline is submerged, your compounds will dissolve into the solvent pool instead of migrating up the plate.[12]

  • Reaction Failure: It's possible the reaction has not proceeded to a detectable extent. Re-evaluate your reaction conditions and starting materials.

LC-MS Monitoring of Pyrazole Synthesis

Q4: I'm not seeing the expected molecular ion peak for my pyrazole product in the LC-MS. What are the possible reasons?

A4: The absence of the expected molecular ion peak is a common LC-MS issue that can stem from several factors:[13][14]

  • Ionization Issues: Your pyrazole may not be ionizing efficiently under the current source conditions. If you are using electrospray ionization (ESI), try switching between positive and negative ion modes. Also, optimize the source parameters, such as the capillary voltage and gas temperatures.

  • In-Source Fragmentation: The ionization source conditions might be too harsh, causing your pyrazole to fragment before it is detected. Reduce the source temperature or fragmentor voltage.[15]

  • Mobile Phase Incompatibility: The additives in your mobile phase can suppress ionization. Ensure you are using LC-MS grade solvents and volatile additives like formic acid or ammonium formate. Non-volatile buffers are not compatible with MS.[14]

  • Reaction Incompletion: As with TLC, the absence of a product peak may indicate that the reaction has not worked as expected.

Q5: My LC-MS chromatogram shows broad or tailing peaks for my pyrazole. How can I improve the peak shape?

A5: Poor peak shape in LC-MS can compromise resolution and sensitivity. Here's how to troubleshoot this issue:[13][16]

  • Column Contamination: The analytical column may be contaminated. Flush the column according to the manufacturer's instructions. Using a guard column can help protect your analytical column from contaminants.[14]

  • Mismatched Solvents: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion. Dilute your sample in the initial mobile phase if possible.[14]

  • Secondary Interactions: The pyrazole may be interacting with active sites on the stationary phase. Adding a small amount of a competing agent, like trifluoroacetic acid (for reverse-phase), can sometimes improve peak shape, but be mindful of its ion-suppressing effects.

  • Suboptimal Flow Rate or Gradient: Re-evaluate your chromatographic method. A slower gradient or a lower flow rate might improve peak shape and resolution.

Q6: I'm observing multiple peaks in my LC-MS that could correspond to my product. How can I confirm the identity of the correct peak?

A6: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyls.[1][17] LC-MS is an excellent tool for identifying these, as they will have the same mass-to-charge ratio (m/z) but different retention times.

  • Mass-to-Charge Ratio (m/z): All isomers of your pyrazole product will have the same m/z value corresponding to their molecular weight (plus or minus a proton, depending on the ionization mode). This is your primary confirmation.

  • Retention Time: The different isomers will likely have slightly different polarities, leading to different retention times on the LC column.

  • Fragmentation Pattern (MS/MS): To further distinguish between isomers, you can perform MS/MS analysis. The fragmentation patterns of the different regioisomers may be distinct, providing structural information that can help you identify the major and minor products.

Troubleshooting Guides

Troubleshooting Low Yield in Pyrazole Synthesis

Low yields are a common hurdle in organic synthesis. A systematic approach to troubleshooting can help pinpoint the issue.[6]

Potential Cause Diagnostic Check Recommended Solution
Poor Starting Material Quality Check the purity of your 1,3-dicarbonyl and hydrazine by NMR or LC-MS.Use freshly opened or purified reagents. Hydrazine and its derivatives can degrade over time.[18]
Incomplete Reaction Monitor the reaction closely with TLC or LC-MS at regular intervals.Increase the reaction time or temperature. Consider adding a catalytic amount of a weak acid like acetic acid.[17]
Side Reactions Analyze the crude reaction mixture by LC-MS to identify any major byproducts.Modify the reaction conditions. Lowering the temperature or changing the solvent can sometimes disfavor side reactions.[18]
Product Loss During Workup Check the pH of the aqueous layer during extraction to ensure your product is not being lost.Adjust the pH of the aqueous layer to ensure your pyrazole is in its neutral form and preferentially partitions into the organic layer.
Visual Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_spot Spotting cluster_dev Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_sm Spot Starting Material (SM) prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (Rxn) spot_sm->spot_rxn spot_co Co-spot (SM + Rxn) spot_rxn->spot_co develop Develop Plate spot_co->develop dry Dry Plate develop->dry visualize Visualize (UV, Stain) dry->visualize analyze Analyze Spots (Rf, Disappearance of SM, Appearance of Product) visualize->analyze LCMS_Troubleshooting start LC-MS Issue Observed (e.g., No Peak, Poor Shape) check_lc Is the LC system performing correctly? (Check pressure, retention of standards) start->check_lc check_ms Is the MS system performing correctly? (Check tune, calibration) check_lc->check_ms Yes problem_lc Troubleshoot LC: - Check mobile phase - Flush column - Check for leaks check_lc->problem_lc No problem_ms Troubleshoot MS: - Clean ion source - Optimize parameters - Check for contamination check_ms->problem_ms No check_method Is the method appropriate for the analyte? check_ms->check_method Yes resolved Issue Resolved problem_lc->resolved problem_ms->resolved problem_method Modify Method: - Adjust gradient - Change mobile phase additives - Optimize source parameters check_method->problem_method No check_sample Is the sample okay? check_method->check_sample Yes problem_method->resolved problem_sample Troubleshoot Sample: - Check concentration - Ensure solubility - Re-prepare if necessary check_sample->problem_sample No check_sample->resolved Yes problem_sample->resolved

Caption: A logical decision tree for troubleshooting common LC-MS problems.

Experimental Protocols

Protocol: General Procedure for TLC Monitoring of a Knorr Pyrazole Synthesis
  • Chamber Preparation: Line a TLC developing chamber with filter paper and add your chosen solvent system (e.g., 30% ethyl acetate in hexanes) to a depth of about 0.5 cm. Close the chamber and allow it to saturate for at least 15 minutes. [6]2. Sample Preparation:

    • Starting Material (SM): Dissolve a small amount of your 1,3-dicarbonyl starting material in a volatile solvent (e.g., ethyl acetate).

    • Reaction Mixture (Rxn): At various time points (e.g., t=0, 30 min, 1 hr), take a small aliquot of the reaction mixture using a capillary tube and dilute it in a volatile solvent in a small vial. [5]3. Spotting the TLC Plate:

    • Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate.

    • Using separate capillary tubes, spot the SM solution and the diluted Rxn mixture on the baseline. It is also good practice to "co-spot" by applying both the SM and Rxn mixture to the same spot to help with comparison. [5]4. Development: Carefully place the TLC plate in the saturated chamber, ensuring the baseline is above the solvent level. Close the chamber and allow the solvent to ascend the plate.

  • Visualization: When the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp and/or by staining.

  • Analysis: The reaction is progressing if the spot corresponding to the starting material diminishes in intensity over time, and a new spot (the pyrazole product) appears. The reaction is complete when the starting material spot is no longer visible.

Protocol: Sample Preparation for LC-MS Analysis of a Pyrazole Synthesis
  • Quenching (if necessary): If your reaction is conducted under harsh conditions (e.g., strong acid or base), it may be necessary to quench a small aliquot before analysis. This can be done by diluting the aliquot in a neutral solvent system.

  • Dilution: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly with the initial mobile phase of your LC method (e.g., 1 mL of 90:10 water:acetonitrile with 0.1% formic acid). This ensures solvent compatibility and prevents overloading the column.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system. [14]4. Analysis: Inject the filtered sample onto the LC-MS system. Analyze the resulting chromatogram and mass spectrum to identify the peaks corresponding to your starting materials, product, and any potential byproducts.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Knorr Pyrazole Synthesis (M. Pharm) | PPTX - Slideshare. (n.d.). Retrieved March 8, 2026, from [Link]

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved March 8, 2026, from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

  • Knorr pyrrole synthesis - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Pyrazole. (n.d.). Retrieved March 8, 2026, from [Link]

  • Complete Guide to Thin Layer Chromatography Sample Preparation - Organomation. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (n.d.). Retrieved March 8, 2026, from [Link]

  • A mechanism of pyrazole forming reaction | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 8, 2026, from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. (2023, December 8). Retrieved March 8, 2026, from [Link]

  • Liquid Chromatography Mass Spectrometry - Shimadzu. (n.d.). Retrieved March 8, 2026, from [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021, November 29). Retrieved March 8, 2026, from [Link]

  • Cu‐Catalysed Pyrazole Synthesis in Continuous Flow - Rsc.org. (n.d.). Retrieved March 8, 2026, from [Link]

  • Paal–Knorr synthesis - Wikipedia. (n.d.). Retrieved March 8, 2026, from [Link]

  • Th n Layer Chromatography (TLC). (2021, April 1). Retrieved March 8, 2026, from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved March 8, 2026, from [Link]

  • 15 Tips and Tricks for LC-MS Troubleshooting - Technology Networks. (2018, June 5). Retrieved March 8, 2026, from [Link]

  • Full article: Green synthesis of pyrazole systems under solvent-free conditions. (2017, May 26). Retrieved March 8, 2026, from [Link]

  • Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - MDPI. (2025, July 7). Retrieved March 8, 2026, from [Link]

  • Rapid TLC Separation of some Closely Related 1-(2-Benzothiazolyl)-3- Methyl5Phenyl Pyrazole Derivatives - ResearchGate. (2025, August 5). Retrieved March 8, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC - Bitesize Bio. (2025, June 3). Retrieved March 8, 2026, from [Link]

  • Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.). Retrieved March 8, 2026, from [Link]

  • Guide to LC Troubleshooting | LCGC International. (2021, January 22). Retrieved March 8, 2026, from [Link]

  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC | by BiteSize Bio. (2016, July 26). Retrieved March 8, 2026, from [Link]

  • Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC. (n.d.). Retrieved March 8, 2026, from [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (n.d.). Retrieved March 8, 2026, from [Link]

  • Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease - MDPI. (2025, July 28). Retrieved March 8, 2026, from [Link]

  • Full article: Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. (2018, October 19). Retrieved March 8, 2026, from [Link]

  • Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Retrieved March 8, 2026, from [Link]

  • How to Read LC-MS Chromatograms - News-Medical.Net. (2018, September 19). Retrieved March 8, 2026, from [Link]

  • LC-MS Troubleshooting: From Frustration to Fix | LCGC International. (2025, October 27). Retrieved March 8, 2026, from [Link]

  • Basics of LC/MS. (n.d.). Retrieved March 8, 2026, from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved March 8, 2026, from [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 3). Retrieved March 8, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectral Characterization of 5-bromo-2-(1H-pyrazol-1-yl)aniline: A Comparative Guide to NMR and MS Analysis

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful development. 5-bromo-2-(1H-pyrazol-1-yl)aniline, wi...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of successful development. 5-bromo-2-(1H-pyrazol-1-yl)aniline, with its molecular formula C₉H₈BrN₃, represents a key synthetic intermediate whose purity and structural integrity are paramount.[1] This guide provides an in-depth spectral characterization of this compound, leveraging Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. We will not only present the spectral data but also delve into the causal relationships behind the observed signals and fragmentation patterns, offering a comparative analysis grounded in established principles of spectroscopic interpretation.

Mass Spectrometry: Unveiling the Molecular Blueprint

Mass spectrometry serves as the initial checkpoint for verifying the molecular weight and elemental composition of a synthesized compound. For 5-bromo-2-(1H-pyrazol-1-yl)aniline, the presence of bromine is a key feature, and its isotopic signature provides a definitive marker.

Experimental Protocol: LC-MS Analysis
  • Instrumentation : A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a liquid chromatography system.

  • Sample Preparation : A stock solution of 1 mg/mL is prepared by dissolving the analyte in methanol. This is further diluted to a working concentration of 10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions :

    • Column : C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate : 0.3 mL/min.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Scan Range : m/z 50-500.

    • Collision Energy : For MS/MS analysis, a normalized collision energy of 20-40 eV is applied.

Data Interpretation and Fragmentation Analysis

The mass spectrum of 5-bromo-2-(1H-pyrazol-1-yl)aniline is characterized by a distinct isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance.[2] The protonated molecular ions, [M+H]⁺, are expected at m/z 238 and 240.

The fragmentation pattern, elucidated through tandem mass spectrometry (MS/MS), provides insights into the molecule's structure. The primary fragmentation pathways for aromatic and brominated compounds often involve the loss of the bromine atom and cleavage of bonds connecting the aromatic rings.[2][3][4]

Table 1: Predicted Mass Spectrometry Data for 5-bromo-2-(1H-pyrazol-1-yl)aniline

Fragment Ion Predicted m/z Interpretation
[M+H]⁺238/240Molecular ion peak, showing the characteristic 1:1 isotopic pattern of bromine.
[M-Br]⁺159Loss of the bromine radical from the molecular ion.
[C₆H₅N₂]⁺117Fragmentation of the pyrazole ring, leading to a phenyl-diazonium-like ion.
[C₃H₃N₂]⁺67Cleavage resulting in the pyrazolyl cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Connectivity

NMR spectroscopy provides a detailed map of the carbon-hydrogen framework of a molecule. For 5-bromo-2-(1H-pyrazol-1-yl)aniline, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for the complete and unambiguous assignment of all proton and carbon signals.[5][6]

Experimental Protocol: NMR Analysis
  • Instrumentation : A 400 MHz or 500 MHz NMR spectrometer.[7][8]

  • Sample Preparation : Approximately 10-15 mg of the compound is dissolved in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃.[5][7]

  • Experiments :

    • ¹H NMR : Standard proton spectrum to identify the chemical shifts and coupling constants of the protons.

    • ¹³C NMR : Proton-decoupled carbon spectrum to determine the chemical shifts of the carbon atoms.

    • COSY (Correlation Spectroscopy) : To identify proton-proton coupling networks.[5]

    • HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond proton-carbon correlations.[5]

    • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for assigning quaternary carbons and connecting different parts of the molecule.[5]

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5-bromo-2-(1H-pyrazol-1-yl)aniline is expected to show distinct signals for the protons on the aniline and pyrazole rings. The aniline protons will exhibit splitting patterns characteristic of a trisubstituted benzene ring, while the pyrazole protons will show their own unique couplings. The broad signal of the amine (-NH₂) protons is also a key feature.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the nitrogen atoms in both rings.

Table 2: Predicted ¹H and ¹³C NMR Data for 5-bromo-2-(1H-pyrazol-1-yl)aniline (in DMSO-d₆)

Position ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
1---138.5
2---125.0
37.25d8.8118.0
47.50dd8.8, 2.4132.0
5---115.0
67.80d2.4130.0
1'----
2'----
3'8.20d1.8141.0
4'6.50t2.2107.0
5'7.70d2.6128.0
-NH₂5.50br s--

Structural Elucidation through 2D NMR

While 1D NMR provides foundational data, 2D NMR experiments are indispensable for confirming the connectivity of the molecule.

  • COSY : A COSY spectrum would show correlations between H-3 and H-4, and H-4 and H-6 on the aniline ring, confirming their adjacent positions. Similarly, correlations between H-3', H-4', and H-5' on the pyrazole ring would be observed.

  • HSQC : This experiment directly links each proton to its attached carbon. For instance, the proton signal at δ 7.25 ppm would correlate with the carbon signal at δ 118.0 ppm (C-3).

  • HMBC : The HMBC spectrum is key to piecing together the entire structure. For example, the proton on the pyrazole ring, H-3' (δ 8.20 ppm), would show a long-range correlation to the carbon on the aniline ring to which the pyrazole is attached (C-2, δ 125.0 ppm). This confirms the C-N bond between the two rings.

Visualizing the Workflow and Structure

To better illustrate the analytical process and the structural relationships, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Compound 5-bromo-2-(1H-pyrazol-1-yl)aniline Solvent Dissolve in Methanol (MS) or DMSO-d6 (NMR) Compound->Solvent LCMS LC-MS Analysis Solvent->LCMS NMR NMR Spectroscopy Solvent->NMR MS_Data Mass Spectrum (m/z, Isotopes) LCMS->MS_Data NMR_Data NMR Spectra (1D & 2D) NMR->NMR_Data Structure Structural Elucidation MS_Data->Structure NMR_Data->Structure

Caption: Experimental workflow for the spectral characterization of the target compound.

molecular_structure cluster_aniline Aniline Ring cluster_pyrazole Pyrazole Ring C1 C1 C2 C2 C1->C2 N_amine NH2 C1->N_amine C3 C3 C2->C3 N1_pyrazole N1' C2->N1_pyrazole Key HMBC Correlation (H3' to C2) C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 Br Br C5->Br C6->C1 N2_pyrazole N2' N1_pyrazole->N2_pyrazole C3_pyrazole C3' N2_pyrazole->C3_pyrazole C4_pyrazole C4' C3_pyrazole->C4_pyrazole C5_pyrazole C5' C4_pyrazole->C5_pyrazole C5_pyrazole->N1_pyrazole

Caption: Key structural features and a crucial HMBC correlation for 5-bromo-2-(1H-pyrazol-1-yl)aniline.

Conclusion

The comprehensive spectral characterization of 5-bromo-2-(1H-pyrazol-1-yl)aniline through mass spectrometry and a suite of NMR experiments provides a robust and validated method for its structural confirmation. The characteristic isotopic pattern in the mass spectrum, coupled with the detailed connectivity information from 1D and 2D NMR, allows for the unambiguous assignment of its structure. This guide serves as a valuable resource for researchers in synthetic chemistry and drug development, providing a clear framework for the spectral analysis of this and similar heterocyclic compounds.

References

  • Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem Technical Support Center.
  • 1H and 13C NMR study of perdeuter
  • Mass spectrometry analysis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
  • 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. [Link]

  • General procedure for the preparation of compound 1. Royal Society of Chemistry. [Link]

Sources

Comparative

Mastering the Spectrum: A Comparative Guide to Interpreting ¹H and ¹³C NMR of Substituted Pyrazoles

For Researchers, Scientists, and Drug Development Professionals The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. A profound understanding of its structura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. A profound understanding of its structural nuances is paramount for rational drug design and development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of these heterocyclic systems. This guide provides an in-depth, comparative analysis of ¹H and ¹³C NMR spectra of substituted pyrazoles, moving beyond a simple recitation of data to explain the underlying principles that govern their spectral characteristics. We will explore the causal relationships behind experimental choices and provide field-proven insights to empower researchers in their interpretation of complex pyrazole spectra.

The Unsubstituted Pyrazole: A Baseline for Interpretation

To appreciate the effects of substitution, we must first understand the NMR signature of the parent pyrazole molecule. In solution, N-unsubstituted pyrazoles undergo rapid tautomeric exchange, rendering the C3 and C5 positions (and their attached protons) chemically equivalent on the NMR timescale. This results in a simplified spectrum.

Nucleus Position Typical Chemical Shift (δ) in CDCl₃ (ppm) Typical Coupling Constants (J) (Hz)
¹H H-3/H-5~7.6³J(H3,H4) = ³J(H5,H4) ≈ 1.9-2.5
H-4~6.3³J(H4,H3) = ³J(H4,H5) ≈ 1.9-2.5
N-H10-14 (often broad)-
¹³C C-3/C-5~135¹J(C3,H3) = ¹J(C5,H5) ≈ 185
C-4~105¹J(C4,H4) ≈ 175

Note: Chemical shifts are highly dependent on solvent and concentration.

The broadness of the N-H signal is a key characteristic, resulting from rapid proton exchange and quadrupolar coupling with the ¹⁴N nucleus[1].

The Influence of Substituents: A Predictive Framework

The introduction of substituents dramatically alters the electronic environment of the pyrazole ring, leading to predictable changes in chemical shifts and coupling constants. This section will compare the effects of common electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

¹H NMR Spectral Changes

Substituents exert their influence through inductive and resonance effects, which are transmitted throughout the π-system of the pyrazole ring.

  • Electron-Donating Groups (e.g., -CH₃, -OCH₃, -NH₂): These groups increase electron density at the ortho and para positions relative to the point of attachment.

    • At C-3: An EDG at C-3 will shield H-4 and H-5, causing an upfield shift (lower ppm).

    • At C-4: An EDG at C-4 will shield the adjacent H-3 and H-5 protons.

    • At N-1: An N-substituent breaks the tautomeric equilibrium, leading to distinct signals for H-3 and H-5. An electron-donating alkyl group will generally cause a slight upfield shift for all ring protons compared to the N-H pyrazole.

  • Electron-Withdrawing Groups (e.g., -NO₂, -CN, -C(O)R): These groups decrease electron density in the ring, particularly at the ortho and para positions.

    • At C-3: An EWG at C-3 will deshield H-4 and H-5, causing a downfield shift (higher ppm).

    • At C-4: An EWG at C-4 will deshield H-3 and H-5.

    • At N-1: An electron-withdrawing N-substituent, such as a phenyl or tosyl group, will generally cause a downfield shift of the ring protons.

The following table provides a comparative summary of typical chemical shift ranges for substituted pyrazoles.

Substituent at C-3 Approx. δ H-4 (ppm) Approx. δ H-5 (ppm)
-H~6.3~7.6
-CH₃~6.1~7.4
-NO₂~7.0~8.2
-Ph~6.7~7.8
¹³C NMR Spectral Changes

The trends observed in ¹H NMR are mirrored in the ¹³C spectra, often with greater magnitude, making ¹³C NMR a powerful tool for confirming substitution patterns.

  • Electron-Donating Groups: Cause an upfield shift (lower ppm) of the carbon atoms, particularly the ipso-carbon and the para-carbon.

  • Electron-Withdrawing Groups: Cause a downfield shift (higher ppm) of the carbon atoms, most significantly at the ipso-carbon.

The C-3 and C-5 carbons are strongly deshielded due to their proximity to the electronegative nitrogen atoms[2].

Substituent at C-3 Approx. δ C-3 (ppm) Approx. δ C-4 (ppm) Approx. δ C-5 (ppm)
-H~135~105~135
-CH₃~148~106~138
-NO₂~155~112~130
-Ph~152~103~140

Distinguishing Isomers: A Guide to 2D NMR Techniques

In drug development, the precise regiochemistry of a substituted pyrazole is critical for its biological activity. NMR spectroscopy, particularly 2D techniques, provides an unambiguous method for distinguishing between isomers.

The Challenge of N-Substitution

When a pyrazole is substituted at the N-1 position, two possible isomers can be formed if the substituent at C-3 and C-5 are different. For example, the reaction of 3-methyl-1H-pyrazole with an electrophile can yield 1,3-dimethylpyrazole and 1,5-dimethylpyrazole.

Leveraging 2D NMR for Unambiguous Assignment
  • Heteronuclear Multiple Bond Correlation (HMBC): This is the most definitive technique for isomer differentiation. HMBC detects long-range (2- and 3-bond) couplings between protons and carbons.

    • In a 1-substituted pyrazole, the protons of the N-1 substituent will show a ³J correlation to the C-5 carbon but not to the C-3 carbon.

    • Conversely, the H-5 proton will show a ³J correlation to C-4 and a ²J correlation to C-5, while the H-3 proton will show a ³J correlation to C-4 and a ²J correlation to C-3.

  • Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment reveals through-space proximity of protons.

    • For a 1-substituted pyrazole, a NOE can often be observed between the protons of the N-1 substituent and the H-5 proton, confirming their spatial closeness.

G cluster_0 Isomer Differentiation Workflow Substituted Pyrazole Substituted Pyrazole 1D ¹H and ¹³C NMR 1D ¹H and ¹³C NMR Substituted Pyrazole->1D ¹H and ¹³C NMR Ambiguous Assignment? Ambiguous Assignment? 1D ¹H and ¹³C NMR->Ambiguous Assignment? HMBC HMBC Ambiguous Assignment?->HMBC Yes NOESY NOESY Ambiguous Assignment?->NOESY Yes Confirmed Structure Confirmed Structure Ambiguous Assignment?->Confirmed Structure No Unambiguous Structure Unambiguous Structure HMBC->Unambiguous Structure NOESY->Unambiguous Structure

The Dynamic World of Tautomerism

As mentioned earlier, N-unsubstituted pyrazoles exist as a mixture of rapidly interconverting tautomers. This dynamic process has a profound impact on the NMR spectrum and can be a source of confusion if not properly understood.

TautomerA [label=<

NNH CC C

];

TautomerB [label=<

NHN CC C

];

TautomerA -> TautomerB [dir=both]; } dot Caption: Tautomeric equilibrium in N-unsubstituted pyrazoles.

Temperature Effects on NMR Spectra

The rate of tautomeric exchange is temperature-dependent.

  • At Room Temperature: The exchange is typically fast on the NMR timescale, resulting in a single set of time-averaged signals for the C3/C5 and H3/H5 positions.

  • At Low Temperatures: The exchange can be slowed down, leading to the observation of two distinct sets of signals, one for each tautomer.

  • Variable Temperature (VT) NMR: This is a powerful technique to study tautomerism. As the temperature is lowered, the averaged signals will broaden, coalesce, and finally resolve into two separate sets of signals for the individual tautomers[1].

Experimental Protocols: A Practical Guide

Acquiring high-quality NMR data is the foundation of accurate spectral interpretation. The following are step-by-step methodologies for preparing and analyzing substituted pyrazole samples.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a good starting point for many pyrazole derivatives due to its ability to dissolve a wide range of organic compounds[3]. For less soluble compounds or to resolve overlapping signals, other solvents such as DMSO-d₆, acetone-d₆, or benzene-d₆ can be used. Be aware that protic solvents like methanol-d₄ can lead to the exchange of the N-H proton with deuterium.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope[4].

  • Filtration: To ensure a homogeneous magnetic field and sharp signals, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube[5][6].

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C spectra to 0 ppm[7].

¹H NMR Acquisition
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

  • Acquisition Time (AQ): An acquisition time of 2-4 seconds is generally sufficient[8].

  • Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans[1].

  • Number of Scans (NS): For most samples, 8-16 scans provide a good signal-to-noise ratio.

¹³C NMR Acquisition
  • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement[9].

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is typical[8].

  • Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. Note that quaternary carbons often have longer relaxation times and may require a longer delay for quantitative analysis.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio[8].

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency-domain spectrum.

  • Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.

  • Integration (¹H NMR): The relative areas of the peaks are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of the peaks in both ¹H and ¹³C spectra are determined.

Conclusion

The interpretation of ¹H and ¹³C NMR spectra of substituted pyrazoles is a nuanced process that requires a solid understanding of fundamental principles, including substituent effects, isomerism, and tautomerism. By leveraging a combination of 1D and 2D NMR techniques and following robust experimental protocols, researchers can confidently elucidate the structures of these important heterocyclic compounds. This guide provides a comparative framework and practical insights to aid scientists and drug development professionals in harnessing the full power of NMR for the advancement of pyrazole-based therapeutics.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Notre Dame. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • University of Notre Dame. (2020, April 13). Optimized Default 1H Parameters. Retrieved from [Link]

  • Hoyt, D. W., et al. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry.
  • Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017).
  • Al-Ostoot, F. H., et al. (2020). Current status of pyrazole and its biological activities. PMC.
  • Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy.
  • Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. PMC.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]

  • Korir, G. (2022, April 25). How do I choose the right acquisition parameters for a quantitative NMR measurement? Chemistry LibreTexts.
  • Sharath, Kumar, G. S., & Kalluraya, B. (2017). Synthesis, characterization and pharmacological activities of some new indole-pyrazole hybrids.
  • EPFL. (n.d.). 13C NMR. Retrieved from [Link]

  • OpenOChem. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 19). Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • Siodłak, D., et al. (2016).
  • de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.
  • Wang, X., et al. (2020). Sequential [3+2] annulation reaction of prop-2-ynylsulfonium salts and hydrazonyl chlorides: synthesis of pyrazole. Royal Society of Chemistry.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Gunawan, G., et al. (2024). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • Peteti, P., et al. (2020). NMR as a “Gold Standard” Method in Drug Design and Discovery. PMC.
  • Walsh Medical Media. (2022, July 28). Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Retrieved from [Link]

  • Duddeck, H., et al. (2009).
  • Ciurtin, D. M. (2014). NMR Spectroscopy in Drug Discovery and Development. Labome.
  • Jimeno, M. L., et al. (1997).
  • AZoOptics. (2024, May 22). The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. Retrieved from [Link]

  • Lepre, C. A., et al. (2004). Perspectives on NMR in drug discovery: a technique comes of age. SciSpace.
  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.

Sources

Validation

structure-activity relationship (SAR) studies of 5-bromo-2-(1H-pyrazol-1-yl)aniline derivatives

Structure-Activity Relationship (SAR) Studies of 5-Bromo-2-(1H-pyrazol-1-yl)aniline Derivatives: A Comparative Guide for Kinase Inhibitor Development As a Senior Application Scientist, I frequently consult with medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of 5-Bromo-2-(1H-pyrazol-1-yl)aniline Derivatives: A Comparative Guide for Kinase Inhibitor Development

As a Senior Application Scientist, I frequently consult with medicinal chemistry teams on selecting the optimal building blocks for high-throughput library generation. When targeting the ATP-binding site of kinases, the pyrazole-aniline motif is a highly privileged scaffold. Specifically, 5-bromo-2-(1H-pyrazol-1-yl)aniline (CAS 1134997-99-1)[1] stands out as a superior bifunctional intermediate.

This guide objectively compares the 5-bromo scaffold against its halogenated and non-halogenated alternatives, detailing the structural rationale, comparative reactivity, and self-validating experimental protocols required to execute a rigorous Structure-Activity Relationship (SAR) campaign.

Structural Biology & Pharmacophore Mechanics

To understand why 5-bromo-2-(1H-pyrazol-1-yl)aniline is an ideal starting point for SAR, we must first examine its interaction with the kinase hinge region.

Kinase inhibitors must outcompete intracellular ATP. The 2-(1H-pyrazol-1-yl)aniline core achieves this by forming a robust, bidentate hydrogen-bonding network with the kinase hinge backbone[2][3]:

  • Hydrogen Bond Donor: The free aniline −NH2​ donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu436 in certain kinases).

  • Hydrogen Bond Acceptor: The N2 atom of the pyrazole ring accepts a hydrogen bond from the backbone amide −NH of the adjacent hinge residue[3][4].

The Strategic Role of the 5-Position: When the pyrazole-aniline core is anchored to the hinge, the 5-position (para to the pyrazole, meta to the aniline) projects directly outward into the solvent-exposed region or towards hydrophobic pocket II, depending on the specific kinase (e.g., p38 MAPK or JAK)[4][5]. Because this vector does not sterically clash with the hinge, it is the optimal site for structural diversification to tune target selectivity, lipophilicity, and pharmacokinetic properties.

Kinase_Binding Ligand Extracellular Signal (e.g., Cytokine) Receptor Transmembrane Receptor Ligand->Receptor Kinase Target Kinase (e.g., p38 MAPK, JAK) Receptor->Kinase Activation Downstream Downstream Effectors (e.g., STAT, Transcription Factors) Kinase->Downstream Phosphorylation Inhibitor Pyrazole-Aniline Derivative (Hinge Binder) Inhibitor->Kinase Blocks ATP Pocket

Fig 1. Inhibition of kinase signaling pathways by pyrazole-aniline derivatives targeting the hinge.

Comparative Scaffold Analysis: Why the 5-Bromo Derivative?

When designing a late-stage functionalization strategy, chemists must choose the correct synthetic handle. Table 1 compares the 5-substituted 2-(1H-pyrazol-1-yl)aniline derivatives to illustrate why the 5-bromo variant is the industry standard for SAR library generation.

Table 1: Physicochemical and Reactivity Profile of 5-Substituted 2-(1H-pyrazol-1-yl)anilines

Scaffold DerivativeC-X Bond Dissociation Energy (kcal/mol)Relative Lipophilicity (clogP)Reactivity in Standard Pd-CouplingPrimary Application in Drug Discovery
5-H (Unsubstituted)N/A (C-H ~110)1.8InertBaseline pharmacophore testing
5-Fluoro ~1152.0InertMetabolic blocking, bioisostere mapping
5-Chloro ~962.5Low (Requires specialized ligands)Lipophilic structural analog
5-Bromo ~81 2.7 High (Standard ligands suffice) Late-stage SAR diversification via cross-coupling
5-Iodo ~653.1Very High (Prone to dehalogenation)Highly reactive intermediate (often unstable)

Causality of the Data: While 5-fluoro and 5-chloro derivatives are excellent final drug candidates due to their metabolic stability, their high Carbon-Halogen Bond Dissociation Energies (BDE) make them highly resistant to oxidative addition by palladium[6]. Activating a C-Cl bond requires expensive, sterically demanding ligands (e.g., Buchwald biaryl phosphines). Conversely, the 5-iodo derivative is often too reactive, leading to unwanted proto-dehalogenation side reactions.

The 5-bromo derivative hits the "Goldilocks zone." Its ~81 kcal/mol BDE allows for facile oxidative addition using cost-effective, standard palladium catalysts (like Pd(dppf)Cl2​ ) under mild conditions, making it the superior choice for generating diverse libraries[7][8].

Experimental Methodology: High-Throughput SAR Library Generation

To systematically explore the hydrophobic pocket II of a target kinase, we utilize the 5-bromo scaffold in a high-throughput Suzuki-Miyaura cross-coupling workflow. The following self-validating protocol is engineered for maximum yield and functional group tolerance.

Protocol: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-(1H-pyrazol-1-yl)aniline

  • Step 1: Reaction Setup. In a 10 mL microwave-safe vial, combine 5-bromo-2-(1H-pyrazol-1-yl)aniline (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol), and K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Step 2: Catalyst Addition. Add Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

    • Mechanistic Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center. This specific geometry accelerates the reductive elimination step—which is often the rate-limiting step in sterically hindered cross-couplings—while preventing catalyst deactivation into palladium black[7][8].

  • Step 3: Solvent Addition & Degassing. Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 v/v, 5 mL). Purge the vial with N2​ for 5 minutes.

    • Mechanistic Causality: The biphasic solvent system is critical. The water dissolves the inorganic K2​CO3​ , which is required to attack the boronic acid and form the reactive, electron-rich hydroxyboronate species necessary for transmetalation[9]. Degassing prevents the oxidative homocoupling of the boronic acid.

  • Step 4: Reaction Execution. Seal the vial and heat at 90°C for 4-6 hours (or utilize microwave irradiation at 110°C for 20 minutes). Monitor the consumption of the 5-bromo starting material via LC-MS.

  • Step 5: Workup & Purification. Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and purify via automated flash chromatography (Silica, Hexanes/EtOAc gradient) to yield the pure 5-substituted derivative.

SAR_Workflow Core 5-Bromo-2-(1H-pyrazol-1-yl)aniline (Core Scaffold) Coupling Pd-Catalyzed Cross-Coupling (Suzuki-Miyaura / Buchwald-Hartwig) Core->Coupling Library Derivative Library (Diverse 5-Position Substituents) Coupling->Library Screening In Vitro Kinase Screening (IC50 Determination) Library->Screening Optimization SAR Analysis & Lead Optimization Screening->Optimization

Fig 2. SAR diversification workflow utilizing the 5-bromo scaffold for late-stage functionalization.

Conclusion

For drug development professionals targeting the kinase hinge region, 5-bromo-2-(1H-pyrazol-1-yl)aniline provides an unmatched combination of structural pre-organization and synthetic tractability. By leveraging the differential reactivity of the 5-bromo position compared to other halogens, medicinal chemists can rapidly generate robust SAR libraries, accelerating the path from hit identification to lead optimization.

Sources

Comparative

comparative analysis of biological activity in pyrazole aniline isomers

A Comparative Analysis of the Biological Activity in Pyrazole Aniline Isomers: A Guide for Researchers Introduction The fusion of pyrazole and aniline moieties has given rise to a class of compounds with significant ther...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis of the Biological Activity in Pyrazole Aniline Isomers: A Guide for Researchers

Introduction

The fusion of pyrazole and aniline moieties has given rise to a class of compounds with significant therapeutic potential. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established pharmacophore present in numerous approved drugs.[1] Similarly, the aniline scaffold is a versatile building block in medicinal chemistry. The combination of these two entities in pyrazole aniline derivatives has led to the discovery of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[2][3]

A critical factor influencing the biological activity of these compounds is the positional isomerism of the amino group on the phenyl ring. The ortho-, meta-, and para-isomers can exhibit markedly different pharmacological profiles due to variations in their electronic properties, steric hindrance, and ability to form hydrogen bonds with biological targets. This guide provides a comprehensive comparative analysis of the biological activity of pyrazole aniline isomers, supported by experimental data and detailed protocols to aid researchers in the rational design of novel therapeutic agents.

Comparative Biological Activity of Pyrazole Aniline Isomers

The spatial arrangement of the amino group on the aniline ring profoundly impacts the interaction of pyrazole aniline derivatives with their biological targets. This section delves into a comparative analysis of the antimicrobial, anticancer, and anti-inflammatory activities of ortho-, meta-, and para-isomers, highlighting key structure-activity relationships (SAR).

General Structure of Pyrazole Aniline Isomers

Caption: General chemical structure of pyrazole aniline isomers.

Antimicrobial Activity

The position of the amino group on the phenyl ring can significantly influence the antimicrobial spectrum and potency of pyrazole aniline derivatives.

Table 1: Comparative Antimicrobial Activity of Pyrazole Aniline Isomers

Compound IDIsomer PositionTarget OrganismMIC (µg/mL)Reference
1a OrthoStaphylococcus aureus16[4]
1b MetaStaphylococcus aureus32[4]
1c ParaStaphylococcus aureus8[4]
2a OrthoEscherichia coli64[4]
2b MetaEscherichia coli128[4]
2c ParaEscherichia coli32[4]

Structure-Activity Relationship (SAR) Insights:

  • Para-isomers often exhibit superior antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] This may be attributed to the enhanced ability of the para-amino group to participate in hydrogen bonding with target enzymes or to influence the overall electronic properties of the molecule favorably.

  • Ortho-isomers can display reduced activity due to steric hindrance caused by the proximity of the amino group to the pyrazole ring, which may impede optimal binding to the active site of microbial enzymes.

  • Meta-isomers generally show intermediate to lower activity compared to their para counterparts.

Anticancer Activity

The antiproliferative effects of pyrazole aniline isomers against various cancer cell lines are also highly dependent on the amino group's position.

Table 2: Comparative Anticancer Activity of Pyrazole Aniline Isomers

Compound IDIsomer PositionCancer Cell LineIC₅₀ (µM)Reference
3a OrthoMCF-7 (Breast)15.2[5][6]
3b MetaMCF-7 (Breast)8.5[5][6]
3c ParaMCF-7 (Breast)4.1[5][6]
4a OrthoHCT-116 (Colon)21.7[6]
4b MetaHCT-116 (Colon)12.3[6]
4c ParaHCT-116 (Colon)6.8[6][7]

Structure-Activity Relationship (SAR) Insights:

  • The para-position of the amino group is frequently associated with the most potent anticancer activity.[6] This is likely because the para-isomer can extend into a hydrophobic pocket of the target protein, such as a kinase, forming crucial interactions that lead to enzyme inhibition and cell death.

  • The meta-position often results in compounds with significant, albeit slightly lower, anticancer activity compared to the para-isomers.

  • The ortho-position generally leads to a decrease in cytotoxic activity, potentially due to intramolecular hydrogen bonding between the amino group and the pyrazole nitrogen, which can alter the molecule's conformation and reduce its affinity for the target.[8]

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole aniline isomers, often evaluated through their ability to inhibit cyclooxygenase (COX) enzymes, also demonstrates a clear dependence on the isomer's structure.

Table 3: Comparative Anti-inflammatory Activity of Pyrazole Aniline Isomers

Compound IDIsomer PositionTarget% Inhibition (at 10 µM)Reference
5a OrthoCOX-245[9][10]
5b MetaCOX-262[9][10]
5c ParaCOX-278[9][10]

Structure-Activity Relationship (SAR) Insights:

  • Similar to the other biological activities, the para-amino substituted pyrazoles tend to be the most potent anti-inflammatory agents.[9][10] The para-position allows for optimal orientation within the COX-2 active site, facilitating strong interactions with key amino acid residues.

  • The meta-isomer also shows good activity, suggesting that this position is also favorable for binding to the COX enzyme.

  • The ortho-isomer is typically the least active, likely due to steric clashes within the enzyme's active site.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for the synthesis of pyrazole aniline isomers and the evaluation of their biological activities.

Synthesis of Pyrazole Aniline Isomers

The following protocol describes a general and widely applicable method for the synthesis of 1-phenyl-1H-pyrazole derivatives via the Knorr pyrazole synthesis.

Synthesis_Workflow start Start Materials: - 1,3-Dicarbonyl Compound - Phenylhydrazine Isomer (ortho-, meta-, or para-amino) reaction Condensation Reaction: - Reflux in Ethanol - Catalytic Acetic Acid start->reaction Step 1 workup Work-up: - Cool reaction mixture - Pour into ice water - Filter precipitate reaction->workup Step 2 purification Purification: - Recrystallization from Ethanol workup->purification Step 3 characterization Characterization: - TLC - Melting Point - IR, NMR, Mass Spectrometry purification->characterization Step 4 product Final Product: Pyrazole Aniline Isomer characterization->product

Caption: General workflow for the synthesis of pyrazole aniline isomers.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve one equivalent of a 1,3-dicarbonyl compound (e.g., acetylacetone) in absolute ethanol.

  • Addition of Reagents: Add a slight excess (1.1 equivalents) of the corresponding aminophenylhydrazine hydrochloride (ortho-, meta-, or para-isomer) to the solution. Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water with constant stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure pyrazole aniline isomer.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), and determine its melting point.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Antimicrobial_Assay_Workflow prep_compounds Prepare Stock Solutions of Test Compounds in DMSO serial_dilution Perform 2-fold Serial Dilutions in 96-well plates with broth prep_compounds->serial_dilution inoculation Inoculate wells with standardized bacterial suspension (e.g., 10⁵ CFU/mL) serial_dilution->inoculation incubation Incubate plates at 37°C for 18-24 hours inoculation->incubation read_results Visually inspect for turbidity or use a plate reader (OD₆₀₀) incubation->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) and add it to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[2]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole aniline isomers and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Conclusion

The positional isomerism of the amino group on the aniline ring is a critical determinant of the biological activity of pyrazole aniline derivatives. The evidence strongly suggests that para-substituted isomers frequently exhibit superior antimicrobial, anticancer, and anti-inflammatory properties compared to their ortho- and meta-counterparts. This guide provides a framework for understanding these structure-activity relationships and offers detailed experimental protocols to facilitate further research in this promising area of medicinal chemistry. By leveraging this comparative analysis, researchers can more effectively design and synthesize novel pyrazole aniline-based compounds with enhanced therapeutic potential.

References

  • Gaber, Z. S., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(11), 104233. [Link]

  • Abdellatif, K. R. A., et al. (2015). Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore. Archives of Pharmacal Research, 38(11), 1931-1941. [Link]

  • Preti, D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 682. [Link]

  • El-Sayed, N. N. E., et al. (2016). Anticancer evaluation of novel 1,3,4-trisubstituted pyrazole candidates bearing different nitrogenous heterocyclic Moieties. Biomedical Research, 27(4). [Link]

  • Khan, I., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Latin American Journal of Pharmacy, 42(4). [Link]

  • Abdel-Wahab, B. F., et al. (2025). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • Abdellatif, K. R. A., et al. (2025). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints. [Link]

  • Jalal H. Abdullah, et al. (2020). Synthesis and evaluation of pyrazole containing aromatic and heterocyclic derivatives as anti-inflammatory agents. World Journal of Pharmaceutical Sciences. [Link]

  • Amir, M., et al. (2008). Synthesis and Pharmacological Evaluation of Pyrazoline Derivatives as New Anti-Inflammatory and Analgesic Agents. Bioorganic & Medicinal Chemistry Letters, 18(3), 918-922. [Link]

  • Vasylets, G., et al. (2024). Synthesis and Antimicrobial Activity of 2-amino-4- pyrazolyl-4Н-1,3-oxazines. Letters in Applied NanoBioScience, 14(1). [Link]

  • Gaber, Z. S., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(11), 104233. [Link]

  • Domínguez, A. S., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 682. [Link]

  • Zitko, J., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(9), 2991. [Link]

  • Le, T. N. H., et al. (2024). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. International Journal of Molecular Sciences, 25(7), 3698. [Link]

  • Abdel-Wahab, B. F., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Pharmaceuticals, 18(1), 10. [Link]

  • Di Sarno, V., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(10), 2278. [Link]

  • Sharma, K., et al. (2017). Current status of pyrazole and its biological activities. Journal of Global Trends in Pharmaceutical Sciences, 8(3), 4296-4311. [Link]

  • Costa, G. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 666725. [Link]

  • D'Andrea, P., et al. (2022). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals, 15(12), 1545. [Link]

  • Kumar, A., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Drug and Cell Therapies in Hematology, 7(2), 1-13. [Link]

Sources

Validation

Validating the Antifungal Efficacy of Pyrazole Derivatives Against Candida albicans: A Comparative Guide

The emergence of multi-drug resistant Candida albicans isolates has severely compromised the clinical efficacy of standard triazole therapies, such as fluconazole[1]. As drug development professionals and researchers see...

Author: BenchChem Technical Support Team. Date: March 2026

The emergence of multi-drug resistant Candida albicans isolates has severely compromised the clinical efficacy of standard triazole therapies, such as fluconazole[1]. As drug development professionals and researchers seek novel scaffolds to overcome efflux pump overexpression and target-site mutations, pyrazole derivatives have emerged as highly potent alternatives[2].

This guide provides an objective, data-driven comparison of pyrazole derivatives against standard fluconazole, detailing the mechanistic rationale and the self-validating experimental protocols required to rigorously evaluate their antifungal efficacy.

Mechanism of Action: Overcoming Fluconazole Resistance

Both fluconazole and pyrazole derivatives exert their primary antifungal effect by targeting lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol[1]. Ergosterol is the principal sterol in the fungal cell membrane, responsible for maintaining membrane fluidity, asymmetry, and integrity[1].

The causality behind the superior efficacy of pyrazole derivatives lies in their structural thermodynamics. Molecular docking studies at the active site of C. albicans CYP51 demonstrate that the nitrogen-rich pyrazole ring, often coupled with lipophilic aryl substituents, forms an enzyme-ligand complex with significantly greater stability than the enzyme-fluconazole complex[1]. This high-affinity binding effectively bypasses common resistance mechanisms, such as point mutations in the ERG11 gene (which encodes CYP51).

Mechanism Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Biosynthesis Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol Catalyzed by CYP51 CYP51 CYP51 (Lanosterol 14α-demethylase) CYP51->Lanosterol Fluconazole Fluconazole (Standard) Fluconazole->CYP51 Weak Binding (-7.29 kcal/mol) Pyrazole Pyrazole Derivatives (Novel) Pyrazole->CYP51 High-Affinity Binding (-9.81 kcal/mol)

Ergosterol biosynthesis pathway and CYP51 inhibition by pyrazole derivatives.

Comparative Efficacy Data: Pyrazole vs. Fluconazole

To objectively assess performance, we compare the in silico binding thermodynamics and in vitro Minimum Inhibitory Concentration (MIC) ranges of recently synthesized 1,3-diaryl-1H-pyrazole derivatives against standard fluconazole[1].

Table 1: Quantitative Performance Comparison against C. albicans
MetricFluconazole (Standard)Pyrazole Derivatives (e.g., 4a-j series)Causality / Significance
CYP51 Binding Free Energy -7.29 kcal/mol-8.92 to -9.81 kcal/molLower binding energy indicates a highly stable enzyme-ligand complex, preventing substrate displacement[1].
MIC Range (μg/mL) 0.125 to >64.0<0.0125 to 6.4Pyrazoles demonstrate potent inhibition at exponentially lower concentrations, effectively neutralizing resistant strains[1].
Ergosterol Inhibition Moderate (Strain dependent)High (>80% reduction at MIC)Direct validation that the phenotypic death is caused by specific target engagement rather than off-target toxicity[3].
Biofilm Inhibition PoorSignificantPyrazole scaffolds penetrate the exopolysaccharide matrix, preventing adherence and maturation[3].

Experimental Workflows & Validation Protocols

To ensure scientific integrity and reproducibility, the evaluation of pyrazole derivatives must rely on self-validating experimental systems. Below are the definitive, step-by-step methodologies required for validation.

Protocol A: CLSI Broth Microdilution (In Vitro Susceptibility)

The Clinical and Laboratory Standards Institute (CLSI) M27 standard is the authoritative protocol for testing yeast susceptibility[4].

Causality Check: Why use RPMI 1640 buffered with MOPS to pH 7.0?Candida growth and antifungal ionization are highly pH-dependent. MOPS provides stable buffering in ambient air (unlike bicarbonate, which requires a CO₂ incubator), ensuring that the resulting MIC reflects the drug's intrinsic activity rather than pH-induced artifacts[4].

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 medium (with L-glutamine, without bicarbonate) supplemented with 0.2% glucose and buffered to pH 7.0 using 0.165 M MOPS[4].

  • Compound Dilution: Dissolve the pyrazole derivative in 100% DMSO. Perform two-fold serial dilutions in RPMI 1640 to achieve final well concentrations ranging from 6.4 to 0.0125 μg/mL[1]. Ensure final DMSO concentration remains ≤1% to prevent solvent-induced fungal toxicity[1].

  • Inoculum Standardization: Suspend C. albicans colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard, then dilute in RPMI 1640 to yield a final inoculum of 0.5×103 to 2.5×103 cells/mL[4]. Note: Exceeding this density triggers the "inoculum effect," artificially inflating MICs.

  • Inoculation & Incubation: Dispense 100 μL of the standardized inoculum into each well of a 96-well U-bottom microtiter plate containing 100 μL of the diluted compound[4][5]. Incubate at 35°C for 24 to 48 hours[4].

  • MIC Determination: Read the plates visually or via a spectrophotometer. The MIC is defined as the lowest concentration that results in a ≥50% decrease in turbidity compared to the drug-free growth control[5].

CLSI_Workflow Prep Media Prep RPMI 1640 + MOPS (pH 7.0) Dilution Drug Dilution 0.0125 to 6.4 μg/mL Prep->Dilution Inoculum Inoculum Prep 0.5 - 2.5 x 10³ cells/mL Dilution->Inoculum Incubation Incubation 35°C for 24-48 hours Inoculum->Incubation Reading MIC Determination ≥50% Turbidity Reduction Incubation->Reading

Step-by-step CLSI M27 broth microdilution workflow for Candida susceptibility testing.

Protocol B: Ergosterol Biosynthesis Inhibition Assay

While MIC establishes phenotypic efficacy, the ergosterol inhibition assay validates the mechanistic target[3].

Causality Check: Why measure UV absorbance at both 281.5 nm and 230 nm? Ergosterol has a specific UV absorption peak at 281.5 nm. Conversely, 230 nm represents the absorption of toxic late-stage sterol intermediates (e.g., 24(28)-dehydroergosterol). A simultaneous decrease at 281.5 nm and increase at 230 nm mathematically proves that CYP51 is blocked, causing intermediate accumulation rather than generalized cell lysis.

Step-by-Step Methodology:

  • Treatment: Grow C. albicans in Sabouraud Dextrose Broth (SDB) in the presence of sub-MIC concentrations (e.g., MIC/2, MIC/4) of the pyrazole derivative and fluconazole (control) for 18 hours at 35°C.

  • Cell Harvesting: Centrifuge the cultures, wash the pellets with sterile distilled water, and record the wet weight of the cell pellet.

  • Saponification: Add 3 mL of 25% alcoholic potassium hydroxide solution to each pellet. Vortex and incubate in an 85°C water bath for 1 hour to lyse the cells and saponify lipids.

  • Sterol Extraction: Allow samples to cool. Add a mixture of sterile distilled water and n-heptane. Vortex vigorously for 3 minutes to extract the unsaponifiable sterols into the upper heptane layer.

  • Quantification: Transfer the heptane layer to a quartz cuvette. Measure the absorbance at 281.5 nm and 230 nm using a UV-visible spectrophotometer. Calculate the percentage of ergosterol reduction relative to the untreated control[3].

Conclusion

Pyrazole derivatives represent a highly viable, next-generation scaffold for combating fluconazole-resistant Candida albicans[1][2]. By forming superior thermodynamic bonds with the CYP51 enzyme, these compounds achieve significantly lower MICs and robust ergosterol inhibition[1][3]. For drug development professionals, validating these candidates using strict CLSI M27 standards and targeted sterol quantification assays ensures that progression to in vivo models is backed by irrefutable, self-validating data.

Sources

Comparative

Comparative Analysis of Pyrazole Derivatives vs. Standard Inhibitors: A Molecular Docking and In Vitro Efficacy Guide

[fillcolor="#2021 As drug discovery shifts toward highly targeted therapies, the pyrazole ring has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties—specifically its ability to act...

Author: BenchChem Technical Support Team. Date: March 2026

[fillcolor="#2021

As drug discovery shifts toward highly targeted therapies, the pyrazole ring has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties—specifically its ability to act simultaneously as a hydrogen bond donor and acceptor—make it an ideal pharmacophore for interacting with the hinge regions of kinases and the active sites of cyclooxygenases.

This guide provides an objective, data-driven comparison of novel pyrazole derivatives against established, standard-of-care inhibitors. By synthesizing molecular docking scores with in vitro experimental data, we will examine the causality behind the efficacy of these compounds across two critical therapeutic targets: Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2) .

Case Study I: EGFR Tyrosine Kinase Inhibition (Oncology)

Overexpression or mutation of the EGFR tyrosine kinase is a primary driver in non-small cell lung cancer (NSCLC) and other malignancies. Erlotinib, a first-generation EGFR inhibitor, serves as the clinical benchmark. However, resistance mutations necessitate the development of novel scaffolds. Recent studies have demonstrated that fused pyrazole derivatives can outperform Erlotinib by forming more stable complexes within the ATP-binding pocket [1].

Mechanistic Rationale

The efficacy of pyrazole-based EGFR inhibitors stems from the nitrogen atoms in the pyrazole ring, which form critical hydrogen bonds with the Met793 residue in the hinge region of the EGFR kinase domain. Additional hydrophobic substituents on the pyrazole core often extend into the deep hydrophobic pocket (controlled by the "gatekeeper" residue Thr790), enhancing binding affinity (ΔG) [1, 2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Extracellular Domain EGF->EGFR TK Tyrosine Kinase Domain EGFR->TK Downstream Ras / Raf / MEK Pathway TK->Downstream Inhibitor Pyrazole Inhibitor Inhibitor->TK Blocks ATP Tumor Tumor Proliferation Downstream->Tumor

Mechanism of pyrazole derivatives blocking the EGFR Tyrosine Kinase domain.

Quantitative Comparison: Pyrazoles vs. Erlotinib

The following table synthesizes experimental data comparing novel pyrazole derivatives against Erlotinib. The correlation between the in silico docking scores and the in vitro IC₅₀ values validates the predictive power of the docking models.

CompoundTargetDocking Score (kcal/mol)In Vitro IC₅₀ (μM)Key Interacting ResiduesReference
Erlotinib (Standard)EGFR-10.230.11 - 0.13Met793, Thr790[1], [2]
Compound 3 (Pyrano-pyrazole)EGFRNot Reported0.06 Met793, Asp855[1]
Compound 4a (Novel Pyrazole)EGFR-9.520.31Met793, Leu718[2]

Data Interpretation: Compound 3 demonstrates a 2-fold higher in vitro potency than Erlotinib. The structural causality lies in the presence of 5-imino and 6-amino groups on the pyrazole derivative, which provide supplementary hydrogen bonding networks within the active site that Erlotinib lacks [1].

Case Study II: COX-2 Selectivity (Inflammation)

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastrointestinal toxicity due to the concurrent inhibition of COX-1. Celecoxib, a well-known selective COX-2 inhibitor, utilizes a diaryl-pyrazole core to achieve selectivity. Researchers continuously modify the pyrazole scaffold to improve the Selectivity Index (SI) and reduce cardiovascular risks [3, 4].

Quantitative Comparison: Pyrazole Hybrids vs. Celecoxib

Selectivity is achieved because the COX-2 active site contains a secondary side pocket (lined by Val523, as opposed to Ile523 in COX-1). Pyrazole derivatives with bulky sulfonamide or methoxy groups exploit this extra volume.

CompoundTargetDocking Score (kcal/mol)COX-2 IC₅₀ (μM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Standard)COX-2-10.62 to -13.132.162.51[3]
Compound 5f (Trimethoxy-pyrazole)COX-2-11.451.50 9.56 [3]
Compound 6e (Chalcone-pyrazole)COX-2-12.102.51308.16 [4]

Data Interpretation: Compound 5f and 6e both exhibit superior profiles compared to Celecoxib. Compound 6e's massive Selectivity Index (308.16) is driven by deep insertion of its chalcone moiety into the COX-2 specific side pocket, demonstrating how rational modification of the pyrazole core can drastically enhance target specificity [4].

Standardized Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols must be employed when comparing novel pyrazoles to known inhibitors.

Protocol A: Self-Validating Molecular Docking Workflow

A docking study is only as reliable as its validation parameters. The following protocol utilizes a rigid-receptor/flexible-ligand approach.

Step 1: Protein Preparation

  • Download the high-resolution X-ray crystal structure of the target (e.g., EGFR: PDB ID 1M17; COX-2: PDB ID 3LN1).

  • Use a Protein Preparation Wizard to assign bond orders, add missing hydrogen atoms, and delete water molecules beyond 5 Å from the active site.

  • Minimize the structure using the OPLS3e or MMFF94x force field until the RMSD of heavy atoms converges to 0.30 Å.

Step 2: Ligand Preparation

  • Draw the 2D structures of the pyrazole derivatives and the standard inhibitor.

  • Generate 3D conformations and assign partial charges at physiological pH (7.4 ± 0.2) using LigPrep.

Step 3: Internal Validation (Crucial Step)

  • Re-docking: Extract the native co-crystallized ligand from the PDB structure and re-dock it into the generated grid.

  • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. The protocol is only validated if the RMSD is ≤ 2.0 Å.

Step 4: Docking and Scoring

  • Dock the prepared pyrazole library using Extra Precision (XP) mode.

  • Rank compounds based on their binding free energy (ΔG) and analyze specific contacts (e.g., π-π stacking with Arg106 in COX-2) [3].

Docking_Workflow LigPrep Ligand Prep (3D & Charges) Docking Molecular Docking (Glide / MOE) LigPrep->Docking ProtPrep Protein Prep (Add H+, Remove H2O) Grid Grid Generation (Active Site) ProtPrep->Grid Grid->Docking Scoring Scoring & Analysis (ΔG & Poses) Docking->Scoring

Standardized molecular docking workflow for evaluating pyrazole derivatives.

Protocol B: In Vitro Kinase / COX Inhibition Assays

To establish causality between docking predictions and biological reality, in vitro enzymatic assays are mandatory.

  • Reagent Preparation: Prepare serial dilutions of the pyrazole derivatives and the standard inhibitor (e.g., 100 μM down to 0.1 nM) in DMSO (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Enzyme Incubation: Incubate the recombinant human enzyme (EGFR or COX-2) with the test compounds for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation:

    • For EGFR: Add ATP and the specific peptide substrate.

    • For COX-2: Add arachidonic acid.

  • Quantification: Measure the product formation using a validated read-out (e.g., ADP-Glo Kinase Assay for EGFR, or an ELISA kit for PGE2 production in COX-2).

  • Data Analysis: Plot the dose-response curves using non-linear regression analysis to calculate the precise IC₅₀ values.

Conclusion

The comparative analysis of pyrazole derivatives against known inhibitors like Erlotinib and Celecoxib confirms the versatility and potency of the pyrazole scaffold. By utilizing self-validating molecular docking workflows paired with rigorous in vitro assays, researchers can rationally design pyrazole modifications—such as the integration of chalcone or pyrimidine moieties—that significantly out-perform current clinical standards in both binding affinity and target selectivity.

References

  • Saleh, N. M., El-Gazzar, M. G., Aly, H. M., & Othman, R. A. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry.
  • Bayoumi, N. A., & El-Shehry, M. F. (2022). Pyrazole derivatives as potent EGFR inhibitors: synthesis, biological evaluation and in silico and biodistribution study. Future Medicinal Chemistry.
  • National Institutes of Health (PMC).
  • Abdellatif, K. R., El-Saadi, M. T., Elzayat, S. G., & Amin, N. H. (2019). New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents. Future Medicinal Chemistry.
Validation

A Senior Application Scientist's Guide to In-Silico ADMET Profiling for Assessing the Drug-Likeness of Pyrazole Compounds

In the landscape of modern drug discovery, the early identification of promising lead candidates is paramount. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the early identification of promising lead candidates is paramount. The pyrazole scaffold, a five-membered heterocyclic ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry.[1][2][3] Its synthetic accessibility and versatile bioisosteric properties have led to the development of numerous FDA-approved drugs containing this moiety.[1][2] However, the journey from a promising hit to a marketable drug is fraught with challenges, with poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicity (T) being major causes of late-stage attrition.

This guide provides an in-depth, technical comparison of in-silico ADMET profiling methodologies to assess the drug-likeness of novel pyrazole compounds. We will move beyond a mere listing of software and delve into the causality behind the selection of specific in-silico tools and the interpretation of their predictive data. This self-validating approach is designed to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in the crucial early stages of drug discovery.

The Rationale for Early In-Silico ADMET Profiling

Traditional drug discovery pipelines often involved extensive synthesis and in-vitro/in-vivo testing before ADMET properties were thoroughly evaluated. This approach is not only time-consuming and expensive but also carries a high risk of failure.[4] In-silico toxicology and ADMET prediction have revolutionized this process by allowing for the rapid, cost-effective screening of virtual compounds.[4][5][6] By identifying potential liabilities early, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, significantly reducing the overall cost and timeline of drug development.

The core principle behind in-silico ADMET prediction lies in the relationship between a chemical's structure and its biological activity, often modeled through Quantitative Structure-Activity Relationship (QSAR) and machine learning algorithms.[4][5] These models are trained on large datasets of compounds with known experimental ADMET properties.

Key In-Silico ADMET Parameters for Drug-Likeness Assessment

A comprehensive in-silico ADMET profile should evaluate a range of physicochemical and pharmacokinetic properties. For our pyrazole compounds, we will focus on the following critical parameters:

Physicochemical Properties and Lipinski's Rule of Five

Christopher Lipinski's "Rule of Five" is a foundational guideline for predicting the oral bioavailability of a drug candidate.[7] It is based on the observation that most orally administered drugs are relatively small and moderately lipophilic.[7] While not a rigid set of rules, it provides a valuable first pass filter for drug-likeness. The rule states that an orally active drug generally has:

  • No more than 5 hydrogen bond donors (the total number of nitrogen-hydrogen and oxygen-hydrogen bonds).[7][8]

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).[7][8]

  • A molecular mass of less than 500 daltons.[7][8]

  • A calculated octanol-water partition coefficient (ClogP) that does not exceed 5.[7][8][9]

A compound that violates more than one of these rules may have issues with absorption or permeation.[8]

Absorption
  • Human Intestinal Absorption (HIA): This parameter predicts the extent to which a compound will be absorbed from the human gastrointestinal tract. Poor absorption is a common reason for the failure of oral drug candidates.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in-vitro model for predicting human intestinal permeability. In-silico models can predict the rate of passage of a compound across a Caco-2 cell monolayer.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux transporter found in the intestines, blood-brain barrier, and other tissues, which can pump drugs out of cells, reducing their bioavailability and efficacy.[10][11] Predicting whether a compound is a substrate or inhibitor of P-gp is crucial.[10][11]

Distribution
  • Blood-Brain Barrier (BBB) Penetration: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. Conversely, for non-CNS drugs, minimal BBB penetration is desired to avoid potential side effects.

  • Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target. High plasma protein binding can limit the free fraction of the drug.

Metabolism
  • Cytochrome P450 (CYP) Inhibition: The CYP450 enzyme family is responsible for the metabolism of a vast number of drugs.[12][13][14] Inhibition of these enzymes can lead to drug-drug interactions, where the co-administration of one drug affects the metabolism and concentration of another.[12][14] In-silico models can predict the inhibitory potential of a compound against key CYP isoforms (e.g., CYP1A2, 2C9, 2D6, 3A4).[12][13]

Toxicity
  • hERG (human Ether-à-go-go-Related Gene) Inhibition: Blockade of the hERG potassium channel can lead to a potentially fatal cardiac arrhythmia known as Torsades de Pointes.[15][16][17] Early prediction of hERG inhibition is a critical safety assessment.[15][16]

  • Ames Mutagenicity: The Ames test is a widely used method to assess the mutagenic potential of a chemical.[18][19] In-silico models can predict whether a compound is likely to be mutagenic, which is a major red flag in drug development.[18][20][21]

  • Hepatotoxicity (Liver Toxicity): Drug-induced liver injury (DILI) is a significant cause of drug withdrawal from the market. Computational models can help to identify compounds with a higher risk of causing liver damage.

Comparative In-Silico ADMET Profiling Workflow

To illustrate the practical application of in-silico ADMET profiling, we will perform a comparative analysis of three hypothetical pyrazole compounds against a known drug, Celecoxib, which also contains a pyrazole core.

  • Compound A: A novel pyrazole derivative with potential as a kinase inhibitor.

  • Compound B: A structural analog of Compound A with modified substituents to improve potency.

  • Compound C: Another analog designed to enhance solubility.

  • Celecoxib: An FDA-approved nonsteroidal anti-inflammatory drug (NSAID).

Our workflow will utilize a combination of freely available and commercial in-silico tools to generate a comprehensive ADMET profile for each compound.

ADMET_Workflow cluster_input Compound Input cluster_tools In-Silico Prediction Tools cluster_analysis Data Analysis & Comparison cluster_output Decision Making Compound_A Compound A SwissADME SwissADME Compound_A->SwissADME pkCSM pkCSM Compound_A->pkCSM ADMETlab ADMETlab 2.0 Compound_A->ADMETlab ProToxII ProTox-II Compound_A->ProToxII Compound_B Compound B Compound_B->SwissADME Compound_B->pkCSM Compound_B->ADMETlab Compound_B->ProToxII Compound_C Compound C Compound_C->SwissADME Compound_C->pkCSM Compound_C->ADMETlab Compound_C->ProToxII Celecoxib Celecoxib Celecoxib->SwissADME Celecoxib->pkCSM Celecoxib->ADMETlab Celecoxib->ProToxII Data_Aggregation Data Aggregation SwissADME->Data_Aggregation pkCSM->Data_Aggregation ADMETlab->Data_Aggregation ProToxII->Data_Aggregation Comparative_Analysis Comparative Analysis Data_Aggregation->Comparative_Analysis Drug_Likeness_Assessment Drug-Likeness Assessment Comparative_Analysis->Drug_Likeness_Assessment Decision Prioritize/Deprioritize Drug_Likeness_Assessment->Decision

Caption: In-silico ADMET profiling workflow from compound input to decision making.

Step-by-Step Methodology
  • Compound Input: The 2D structures of the pyrazole compounds and Celecoxib are drawn using a chemical drawing software (e.g., ChemDraw) and saved in a standard format (e.g., SMILES or SDF).

  • Prediction with Multiple Tools: Each compound's structure is submitted to a panel of in-silico ADMET prediction tools. Using multiple tools is crucial as different algorithms and training datasets can yield varying predictions, providing a more robust assessment.

    • SwissADME: A popular free web tool that provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

    • pkCSM: Another freely accessible web server that predicts a wide range of ADMET properties based on graph-based signatures.[22]

    • ADMETlab 2.0: A comprehensive online platform for ADMET prediction.[23]

    • ProTox-II: A web server for the prediction of various toxicity endpoints.

  • Data Aggregation and Comparison: The predicted ADMET properties from each tool are compiled into a summary table for easy comparison. Discrepancies in predictions between different tools should be noted and considered in the overall assessment.

  • Drug-Likeness Assessment: Each compound is evaluated against the established drug-likeness criteria (e.g., Lipinski's Rule of Five) and its predicted ADMET profile. The profile of the novel compounds is compared to that of the reference drug, Celecoxib.

  • Decision Making: Based on the comprehensive in-silico ADMET profile, a decision is made to either prioritize a compound for synthesis and further testing, deprioritize it due to significant predicted liabilities, or suggest specific structural modifications to improve its ADMET properties.

Comparative Data Analysis

The following table summarizes the hypothetical in-silico ADMET predictions for our pyrazole compounds and Celecoxib.

PropertyCompound ACompound BCompound CCelecoxib (Reference)Desirable Range/Value
Physicochemical Properties
Molecular Weight ( g/mol )450.5520.6435.4381.37< 500
logP3.85.53.23.5< 5
H-Bond Donors2231≤ 5
H-Bond Acceptors6785≤ 10
Lipinski's Rule of Five Violations0200≤ 1
Absorption
HIA (% Absorbed)High (92%)Low (45%)High (95%)High (90%)High
Caco-2 Permeability (logPapp)HighLowHighHighHigh
P-gp SubstrateNoYesNoNoNo
Distribution
BBB PermeantYesYesNoNoTarget Dependent
Plasma Protein Binding (%)95988597Varies
Metabolism
CYP2C9 InhibitorYesYesNoYesNo
CYP2D6 InhibitorNoNoNoNoNo
CYP3A4 InhibitorNoYesNoNoNo
Toxicity
hERG InhibitorNoYesNoNoNo
Ames MutagenicityNon-mutagenNon-mutagenNon-mutagenNon-mutagenNon-mutagen
HepatotoxicityLow RiskHigh RiskLow RiskLow RiskLow Risk

Interpretation and Strategic Decisions

  • Compound A: This compound exhibits a promising drug-like profile. It adheres to Lipinski's Rule of Five and shows good predicted absorption. The main potential liability is its predicted inhibition of CYP2C9 and its ability to cross the BBB, which may be undesirable if it is not a CNS-targeted drug. Decision: Prioritize for synthesis and in-vitro testing, with a focus on confirming CYP inhibition and assessing CNS effects.

  • Compound B: The modifications made to Compound A to increase potency have resulted in a significantly poorer ADMET profile. It violates two of Lipinski's rules (MW > 500 and logP > 5), has poor predicted absorption, is a P-gp substrate, and shows potential for hERG inhibition, CYP3A4 inhibition, and hepatotoxicity. Decision: Deprioritize. The predicted liabilities are too significant to warrant further investigation in its current form.

  • Compound C: The design strategy to improve solubility has resulted in a favorable ADMET profile. It has no Lipinski violations, excellent predicted absorption, and a cleaner toxicity and metabolism profile compared to Compound A. Its inability to cross the BBB makes it a potentially safer candidate for non-CNS targets. Decision: High priority for synthesis and further experimental validation. This compound represents a more promising starting point for lead optimization.

  • Celecoxib: Our in-silico profile for Celecoxib aligns well with its known properties as an orally available drug. The prediction of CYP2C9 inhibition is consistent with its known metabolic pathway. This provides a degree of validation for our in-silico workflow.

Conclusion and Future Perspectives

In-silico ADMET profiling is an indispensable tool in modern drug discovery, enabling the early identification and mitigation of potential pharmacokinetic and toxicity issues. For researchers working with promising scaffolds like pyrazole, a systematic and comparative in-silico assessment is not just a recommendation but a necessity for efficient and successful drug development.

The workflow presented here, which emphasizes the use of multiple prediction tools and a comparative analysis against a known drug, provides a robust framework for making data-driven decisions. As computational models and machine learning algorithms continue to evolve and improve in accuracy, the predictive power of in-silico ADMET profiling will only increase, further de-risking the drug discovery process and accelerating the delivery of safe and effective medicines to patients.

References

  • In silico prediction of hERG potassium channel blockage by chemical c
  • Lipinski's rule of five - Wikipedia. (URL: [Link])

  • Computational prediction of cytochrome P450 inhibition and induction - PubMed. (URL: [Link])

  • In silico prediction of hERG blockers using machine learning and deep learning approaches. (URL: [Link])

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Computational Prediction of Inhibitors and Inducers of the Major Isoforms of Cytochrome P450 - MDPI. (URL: [Link])

  • In Silico Predictions of hERG Channel Blockers in Drug Discovery: From Ligand-Based and Target-Based Approaches to Systems Chemical Biology | Bentham Science Publishers. (URL: [Link])

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (URL: [Link])

  • Computational methods and tools to predict cytochrome P450 metabolism for drug discovery. (URL: [Link])

  • Computational Models for Predicting Interactions with Cytochrome p450 Enzyme. (URL: [Link])

  • In silico Toxicology in Drug Development | Toxometris.ai. (URL: [Link])

  • In Silico Toxicity Prediction - AI powered Drug Discovery CRO. (URL: [Link])

  • In-silico Toxicology: Improving Drug Development Using Computational Modeling and Machine Learning - ITR Laboratories. (URL: [Link])

  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (URL: [Link])

  • Development of an In Silico Prediction Model for P-glycoprotein Efflux Potential in Brain Capillary Endothelial Cells toward the Prediction of Brain Penetration | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

  • Computational tools for ADMET. (URL: [Link])

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development | - Sai Life Sciences. (URL: [Link])

  • In silico model for P-glycoprotein substrate prediction: insights from molecular dynamics and in vitro studies - PubMed. (URL: [Link])

  • Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (URL: [Link])

  • Prediction of cytochrome P450 inhibition using ensemble of extreme learning machine. (URL: [Link])

  • In silico predictions of hERG channel blockers in drug discovery: from ligand-based and target-based approaches to systems chemical biology. | Semantic Scholar. (URL: [Link])

  • In silico prediction of hERG inhibition - PubMed. (URL: [Link])

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (URL: [Link])

  • Rule_of_5_and_drug_likeness_(1).pdf. (URL: [Link])

  • In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC. (URL: [Link])

  • ADMET Prediction Software - Sygnature Discovery. (URL: [Link])

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (URL: [Link])

  • Identification of substrates of P-Glycoprotein using in-silico methods Victor Osho. (URL: [Link])

  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug - JSciMed Central. (URL: [Link])

  • In Silico Prediction of P-glycoprotein Binding: Insights from Molecular Docking Studies. (URL: [Link])

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry. (URL: [Link])

  • Pharmacokinetics Software | Predict ADME Properties | ADME Suite - ACD/Labs. (URL: [Link])

  • Simulation and Machine Learning Assessment of P-Glycoprotein Pharmacology in the Blood–Brain Barrier: Inhibition and Substrate Transport - MDPI. (URL: [Link])

  • ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents - Arabian Journal of Chemistry. (URL: [Link])

  • In silico Prediction of Chemical Ames Mutagenicity - ACS Publications. (URL: [Link])

  • ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (URL: [Link])

  • lipinski rule of five - Lecture Notes. (URL: [Link])

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (URL: [Link])

  • Multiple Instance Learning Improves Ames Mutagenicity Prediction for Problematic Molecular Species - PubMed. (URL: [Link])

  • (PDF) ADMET profiling and molecular docking of pyrazole and pyrazolines derivatives as antimicrobial agents Production and hosting by Elsevier - ResearchGate. (URL: [Link])

  • SAR Modeling to Predict Ames Mutagenicity Across Different Salmonella typhimurium Strains - PMC. (URL: [Link])

  • COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO) - Semantic Scholar. (URL: [Link])

  • Original article IN SILICO THE AMES MUTAGENICITY PREDICTIVE MODEL OF ENVIRONMENT. (URL: [Link])

  • AmesNet: A Deep Learning Model Enhancing Generalization in Ames Mutagenicity Prediction | bioRxiv. (URL: [Link])

  • Pyrazole, imidazole and triazole: In silico, docking and ADMET studies against SARS-CoV-2. (URL: [Link])

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. (URL: [Link])

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a - ResearchGate. (URL: [Link])

  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents - ijpbs. (URL: [Link])

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC. (URL: [Link])

  • Displayed the drug-likeness model score plotting of two... - ResearchGate. (URL: [Link])

Sources

Comparative

antimitotic activity validation of pyrazole compounds on tubulin polymerization

Title: Antimitotic Activity Validation of Pyrazole Compounds on Tubulin Polymerization: A Comprehensive Comparison Guide Introduction: Microtubules are highly dynamic cytoskeletal polymers composed of α/β-tubulin heterod...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Antimitotic Activity Validation of Pyrazole Compounds on Tubulin Polymerization: A Comprehensive Comparison Guide

Introduction: Microtubules are highly dynamic cytoskeletal polymers composed of α/β-tubulin heterodimers. Their continuous assembly and disassembly—termed dynamic instability—are critical for mitotic spindle formation and successful cell division. Agents that disrupt this process are foundational to oncology. While traditional agents like Paclitaxel stabilize microtubules, a growing class of synthetic pyrazole derivatives has emerged as potent microtubule-destabilizing agents, mimicking the action of Combretastatin A-4 (CA-4) by binding to the colchicine site. This guide provides an objective comparison of pyrazole derivatives against established antimitotic agents and details a robust, self-validating experimental framework for evaluating their antitubulin efficacy.

Mechanistic Overview & Comparative Efficacy

Pyrazole compounds exert their antimitotic effects by binding to the colchicine-binding site at the interface of the α/β-tubulin heterodimer. This binding induces a conformational change that prevents the curved tubulin dimer from adopting the straight conformation required for incorporation into the growing microtubule lattice. Consequently, this leads to G2/M cell cycle arrest and apoptosis.

TubulinPathway Tubulin α/β-Tubulin Heterodimers (Free Pool) Microtubules Microtubule Polymer (Dynamic Spindle) Tubulin->Microtubules Polymerization (GTP, 37°C) Microtubules->Tubulin Depolymerization (4°C) Mitosis Mitotic Spindle Formation Microtubules->Mitosis Dynamic Instability Stabilizers Stabilizers (Paclitaxel) Stabilizers->Microtubules Prevents Disassembly Destabilizers Destabilizers (CA-4, Pyrazole Derivatives) Destabilizers->Tubulin Binds Colchicine Site Destabilizers->Microtubules Inhibits Assembly Apoptosis G2/M Arrest & Apoptosis Mitosis->Apoptosis Disruption by Modulators

Mechanism of Tubulin Modulators on Microtubule Dynamics

When comparing pyrazole derivatives to established reference compounds, it is evident that rationally designed pyrazoles (such as 3-alkyl-1,5-diaryl-1H-pyrazoles and pyrazole-chalcone conjugates) achieve low-micromolar to sub-micromolar inhibition of tubulin polymerization, closely rivaling the natural product CA-4[1][2].

Table 1: Comparative Antitubulin Efficacy (IC50 Values)

Compound ClassSpecific AgentTubulin Polymerization IC50 (μM)Binding SiteReference
Natural ProductCombretastatin A-4 (CA-4)0.90 - 1.46Colchicine[1][2]
Natural ProductColchicine5.49Colchicine[3]
Pyrazole Derivative3-Alkyl-1,5-Diaryl-1H-Pyrazole (7k)1.70Colchicine[1]
Pyrazole-ChalconeConjugate 5o1.15Colchicine[2]
Pyrene-PyrazolePPP4< 10.0Colchicine[4]

Experimental Validation: Fluorescence-Based Tubulin Polymerization Assay

To validate the antimitotic activity of a novel pyrazole, the gold-standard biochemical approach is the in vitro tubulin polymerization assay. While classic assays use absorbance (340 nm) to measure turbidity, modern high-throughput applications utilize a fluorescence-based approach (e.g., Cytoskeleton Inc. BK011P)[5][6]. This method relies on a fluorescent reporter (like DAPI) that incorporates into the hydrophobic pockets of polymerizing microtubules, resulting in a significant fluorescence enhancement (Ex 360 nm / Em 420 nm)[7].

Why Fluorescence over Absorbance? Fluorescence assays require significantly less tubulin (approx. 2 mg/mL vs. 4-5 mg/mL for absorbance), making it highly cost-effective for screening large libraries of pyrazole compounds[7][8].

Workflow Prep 1. Reagent Prep (Tubulin, GTP, Buffer) Compound 2. Compound Addition (Pyrazole vs Controls) Prep->Compound Incubate 3. Kinetic Reading (37°C, Ex360/Em420) Compound->Incubate Analyze 4. Data Analysis (Vmax & Steady-State) Incubate->Analyze

Step-by-step Tubulin Polymerization Fluorescence Assay Workflow

Step-by-Step Protocol & Causality

1. Reagent Preparation (The Self-Validating System)

  • Buffer Formulation: Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

    • Causality: PIPES maintains the optimal pH for tubulin self-assembly. EGTA is critical as it chelates trace Ca²⁺ ions, which are potent endogenous inhibitors of tubulin polymerization. Mg²⁺ is required to stabilize the binding of GTP[6][7].

  • GTP Supplementation: Add GTP to a final concentration of 1 mM.

    • Causality: Tubulin is a GTPase. GTP must bind to the exchangeable site on β-tubulin to lock the heterodimer into a polymerization-competent "straight" conformation[9].

  • Tubulin Reconstitution: Use >99% pure porcine brain tubulin, kept strictly on ice (4°C) until the assay begins.

    • Causality: At 4°C, microtubules rapidly depolymerize into tubulin subunits. Keeping the stock on ice ensures a synchronized start to the polymerization reaction when shifted to 37°C[6]. High purity (>99%) is essential to remove Microtubule-Associated Proteins (MAPs) that could artificially stabilize the polymer and mask the destabilizing effects of the pyrazole[5][8].

2. Compound and Control Setup

  • Test Compounds: Prepare serial dilutions of the pyrazole derivative in DMSO. The final DMSO concentration in the well must not exceed 1% to avoid solvent-induced protein denaturation.

  • Internal Controls (Crucial for Trustworthiness):

    • Positive Control (Stabilizer): Paclitaxel (3 μM). Eliminates the nucleation phase and sharply increases Vmax[8].

    • Positive Control (Destabilizer): Combretastatin A-4 (CA-4) or Vinblastine (3 μM). Flattens the curve[10].

    • Vehicle Control: 1% DMSO in buffer.

3. Kinetic Execution

  • Pre-warm a half-area, 96-well black flat-bottom microplate to 37°C in the fluorimeter.

  • Pipette 10 μL of the test compound/controls into the respective wells.

  • Using a multichannel pipette, rapidly add 50-90 μL of the ice-cold tubulin reaction mix (final protein concentration ~2 mg/mL) to the wells[7][9].

  • Immediately initiate kinetic readings at 37°C, measuring fluorescence (Ex 360±20 nm / Em 420±20 nm) every 60 seconds for 60 minutes[5][7].

    • Causality: Microtubule assembly is an entropy-driven, endothermic reaction that strictly requires physiological temperatures (37°C) to proceed. A drop in temperature will artificially skew data[6].

Data Interpretation & Kinetic Analysis

A standard vehicle-control reaction will yield a sigmoidal curve characterized by three phases:

  • Nucleation (Lag Phase): Tubulin dimers slowly aggregate to form oligomeric seeds.

  • Growth (Elongation Phase): Rapid addition of tubulin dimers to the plus-end of the microtubule. The maximum slope here is the Vmax​ .

  • Steady-State Equilibrium: The rate of polymerization equals the rate of depolymerization.

Evaluating Pyrazole Efficacy: Potent pyrazole compounds will alter this sigmoidal profile in a dose-dependent manner. As colchicine-site binders, they will extend the lag phase, significantly depress the Vmax​ of the growth phase, and lower the final steady-state fluorescence plateau[3][9]. By calculating the Area Under the Curve (AUC) or the final steady-state values across different pyrazole concentrations, researchers can plot a dose-response curve to determine the exact IC50, directly comparing it to CA-4[7].

Orthogonal Validation: Cell-Based Assays

Biochemical assays must be complemented by cell-based validation to ensure membrane permeability and intracellular target engagement.

  • Immunofluorescence Microscopy: Treat cancer cells (e.g., HeLa, MDA-MB-231) with the pyrazole compound for 18-24 hours. Fix and stain with anti-α-tubulin antibodies and DAPI. Active pyrazoles will cause the collapse of the fine, filamentous microtubule network into diffuse cytoplasmic staining or multinucleated cells[1][10].

  • Cell Cycle Analysis (Flow Cytometry): Because tubulin polymerization is halted, the mitotic spindle cannot form. Flow cytometry of pyrazole-treated cells will show a distinct accumulation of cells with 4N DNA content, confirming G2/M phase arrest prior to the induction of apoptosis[3][10].

Conclusion Pyrazole derivatives represent a highly versatile and potent class of antimitotic agents. By rigorously validating their activity using temperature-controlled, fluorescence-based tubulin polymerization kinetics and orthogonal cell-based imaging, drug development professionals can accurately benchmark these novel molecules against clinical standards like Combretastatin A-4.

References

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay using >99% pure tubulin, fluorescence based (BK011P)." Cytoskeleton.com. Available at: [Link]

  • Xu, Q., et al. (2015). "Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity." PLOS One. Available at: [Link]

  • Geng, X., et al. (2017). "Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds." PMC / NIH. Available at: [Link]

  • MaxAnim. "Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P." Maxanim.com. Available at: [Link]

  • Cytoskeleton, Inc. "Tubulin Polymerization Assay Kit - Cytoskeleton, Inc." Cytoskeleton.com. Available at: [Link]

  • Al-Otaibi, W. A., et al. (2024). "A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells." MDPI. Available at: [Link]

  • Kumar, H., et al. (2022). "Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors." PMC / NIH. Available at: [Link]

  • Rana, A., et al. (2018). "Copper-Catalyzed Syntheses of Pyrene-Pyrazole Pharmacophores and Structure Activity Studies for Tubulin Polymerization." ACS Omega. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 5-bromo-2-(1H-pyrazol-1-yl)aniline

Introduction 5-bromo-2-(1H-pyrazol-1-yl)aniline is a substituted aniline derivative utilized in complex organic synthesis, particularly within drug discovery and materials science. As with all aniline derivatives, its ha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-bromo-2-(1H-pyrazol-1-yl)aniline is a substituted aniline derivative utilized in complex organic synthesis, particularly within drug discovery and materials science. As with all aniline derivatives, its handling and disposal demand a rigorous, safety-first approach. The structural combination of a halogenated aromatic amine with a pyrazole moiety suggests a potential for significant biological activity and, consequently, notable health and environmental hazards.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 5-bromo-2-(1H-pyrazol-1-yl)aniline. It is designed for researchers, chemists, and laboratory managers who handle this compound. Adherence to these procedures is essential not only for regulatory compliance but also for fostering a culture of safety and environmental stewardship within the laboratory.

Presumptive Hazard Profile and Risk Assessment

The primary risks are associated with its likely toxicity, irritant properties, and potential for long-term environmental damage.

Hazard Category Anticipated Risk Based on Structural Analogs Rationale and Supporting Evidence
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled. Structurally similar compounds, such as 2-bromo-6-(1H-pyrazol-1-yl)pyridine and 5-bromo-2-methylaniline, are classified as Category 4 for acute oral, dermal, and inhalation toxicity.[4] Aniline itself is a Category 3 toxin.[1]
Skin & Eye Irritation Causes skin irritation and serious eye irritation. This is a common characteristic of halogenated anilines and pyrazole derivatives.[5][6][7] Direct contact can cause inflammation and damage to tissues.
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract.[5][6][8] All handling should occur in a well-ventilated area, preferably a chemical fume hood.[5]
Carcinogenicity/Mutagenicity Suspected of causing genetic defects. Aniline is classified as a suspected mutagen and carcinogen.[1] As a derivative, this compound should be handled with the same level of precaution until proven otherwise.
Environmental Hazard Very toxic to aquatic life with long-lasting effects. Many brominated aromatic compounds exhibit high aquatic toxicity.[5] Improper disposal can lead to significant and persistent environmental contamination.

Immediate Safety & Handling for Disposal Operations

Before beginning any waste collection, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The goal is to eliminate any route of exposure.

  • Gloves: Wear robust, chemical-resistant gloves. For aniline and its derivatives, butyl, neoprene, or Viton gloves are recommended. Nitrile gloves are NOT recommended as they may offer insufficient protection against this class of compounds.[9][10] Always inspect gloves for integrity before use.

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[10]

  • Protective Clothing: A fully-buttoned lab coat must be worn to prevent skin contact.[9]

  • Respiratory Protection: All waste handling and consolidation must be performed within a certified laboratory chemical fume hood to prevent inhalation of dust or vapors.[10]

  • Designated Area: All work with 5-bromo-2-(1H-pyrazol-1-yl)aniline and its waste should be confined to a designated area, clearly marked with signs that identify the chemical hazard (e.g., "WARNING: ANILINE DERIVATIVE WORK AREA - TOXIC").[9]

Step-by-Step Waste Collection & Storage Protocol

Proper segregation and containment from the point of generation are the cornerstones of safe chemical disposal. Never mix hazardous waste with non-hazardous waste, as this increases the volume and cost of disposal.[3]

Step 1: Designate a Satellite Accumulation Area (SAA)

  • Action: Identify a specific location within the laboratory, near the point of waste generation, for collecting hazardous waste.[2] This area must be under the control of the laboratory personnel.

  • Why this is important: The SAA system is an EPA-regulated process that allows for the safe, temporary collection of hazardous waste without requiring a full-scale storage permit.[2]

Step 2: Select a Compatible Waste Container

  • Action: Choose a container made of a material compatible with 5-bromo-2-(1H-pyrazol-1-yl)aniline. A high-density polyethylene (HDPE) or glass container is typically suitable. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[3]

  • Why this is important: Using an incompatible container can lead to degradation of the container, causing leaks and exposure. The container must remain closed at all times except when adding waste.[2]

Step 3: Label the Container Correctly

  • Action: As soon as the first drop of waste is added, affix a "Hazardous Waste" label.[11] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "5-bromo-2-(1H-pyrazol-1-yl)aniline" . Do not use abbreviations or chemical formulas.[2]

    • The date accumulation began.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").[3]

  • Why this is important: Proper labeling is a legal requirement and is critical for communicating the hazards to everyone in the laboratory and to the waste disposal personnel.[11]

Step 4: Segregate from Incompatibles

  • Action: Store the waste container away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[9] Use physical barriers or secondary containment to ensure segregation.

  • Why this is important: Aniline derivatives can react exothermically or violently with strong oxidizers.[12] Proper segregation prevents dangerous chemical reactions in the waste storage area.

Step 5: Arrange for Disposal

  • Action: Do not accumulate more than 55 gallons of hazardous waste in your SAA.[3] Once the container is 90% full, or within six months of the accumulation start date, contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[2]

  • Why this is important: This adheres to EPA regulations for waste accumulation and ensures timely removal of hazardous materials from the laboratory.

Disposal Decision Workflow

The following diagram outlines the logical flow for managing 5-bromo-2-(1H-pyrazol-1-yl)aniline from use to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal start_end start_end process process decision decision safety safety storage storage A Start: Experiment Generates Waste B Don Appropriate PPE (Butyl/Viton Gloves, Goggles) A->B C Work in Chemical Fume Hood B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container: 'Hazardous Waste' + Full Chemical Name + Date D->E F Add Waste to Container E->F G Securely Close Container F->G H Store in Designated SAA G->H I Segregate from Incompatibles (e.g., Oxidizers) H->I J Container Full or >6 Months? I->J J->F No, Add More Waste K Contact EH&S for Pickup J->K Yes L End: Await Professional Disposal K->L

Caption: Decision workflow for handling and disposing of 5-bromo-2-(1H-pyrazol-1-yl)aniline waste.

Spill Management

Accidents can happen, and a clear plan for spill management is crucial.

  • Small Spill (manageable in <15 minutes by trained personnel):

    • Ensure you are wearing the correct PPE (Section 2).[10]

    • Absorb the spill with an inert, dry material like vermiculite, sand, or commercial sorbent pads.[10] Do not use combustible materials like paper towels on neat compound.

    • Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[8]

    • Decontaminate the area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Wash hands and any exposed skin thoroughly.

  • Large Spill:

    • Immediately evacuate the area and alert nearby personnel.[10]

    • If there is any risk of fire or significant airborne exposure, call emergency services (911) and your institution's EH&S hotline.[9]

    • Secure the area to prevent re-entry.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material response.

Approved Final Disposal Routes

As a generator of hazardous waste, you are responsible for it from "cradle to grave." Understanding its final disposition is part of this responsibility.

  • High-Temperature Incineration: This is the most common and effective disposal method for toxic organic compounds like halogenated anilines.[12] Licensed hazardous waste incinerators operate at temperatures that ensure the complete destruction of the molecule into simpler, less harmful components, with scrubbers to neutralize acidic gases (like HBr) produced during combustion.[8][12]

  • Prohibited Routes:

    • Drain Disposal: Absolutely prohibited. This compound is presumed to be very toxic to aquatic life, and its release into the sewer system can damage wastewater treatment processes and contaminate waterways.[9]

    • Regular Trash: Absolutely prohibited. This poses a severe risk of exposure to custodial staff and can lead to environmental contamination through landfill leachate.

Conclusion

The proper disposal of 5-bromo-2-(1H-pyrazol-1-yl)aniline is a non-negotiable aspect of responsible chemical research. By treating this compound with the caution it deserves based on its chemical class, you protect yourself, your colleagues, and the environment. The core principles are simple: always wear the correct PPE, use designated and properly labeled waste containers, segregate from incompatibles, and always channel waste through your institution's approved EH&S program. When in doubt, stop and ask your EH&S department for guidance.

References

  • Columbia University. Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Washington State University. Aniline Safety Data Sheet and Standard Operating Procedure. Retrieved from [Link]

  • Environmental Marketing Services. (2024). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Amino-4-bromo-5-phenyl-1H-pyrazole. Retrieved from [Link]

  • MLI Environmental. (2026). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Capot Chemical. (2026). MSDS of (5-Bromo-pyrazin-2-YL)-methyl-amine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2017). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. Retrieved from [Link]

  • Google Patents. (2009). CN100491273C - Wastewater treatment method containing aromatic hydrazine and aromatic amine compound.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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